molecular formula C11H10ClNO B8579480 7-Chloro-6-methoxy-2-methylquinoline

7-Chloro-6-methoxy-2-methylquinoline

Cat. No.: B8579480
M. Wt: 207.65 g/mol
InChI Key: IBPZQFYRHQLGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methoxy-2-methylquinoline is a quinoline-based chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core research value lies in its role as a key precursor in the synthesis of novel Endochin-Like Quinolones (ELQs), a class of compounds investigated for their potent activity against apicomplexan parasites . Specifically, this compound is a critical building block in industrially scalable synthetic routes to advanced antimalarial candidates such as ELQ-300 . ELQs are designed to target the parasite's mitochondrial electron transport chain, inhibiting the cytochrome bc1 complex, which demonstrates potential for overcoming resistance to established antimalarials like chloroquine and atovaquone . The 7-chloro-6-methoxy substitution pattern on the quinoline scaffold is a crucial structural feature that contributes to the metabolic stability and potent antiplasmodial activity of the final drug molecules . Beyond its primary application in antimalarial research, the quinoline core structure is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties . Researchers value this compound for further exploration and development of new therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

7-chloro-6-methoxy-2-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-8-5-11(14-2)9(12)6-10(8)13-7/h3-6H,1-2H3

InChI Key

IBPZQFYRHQLGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)OC)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-6-methoxy-2-methylquinoline is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in the synthesis of antiviral agents (specifically HIV-1 attachment inhibitors) and antimalarial pharmacophores.[1] Characterized by its trisubstituted quinoline core, it offers unique regiochemical handles—the electrophilic C4 position, the nucleophilic C5 position, and the lipophilic C2-methyl group—making it a versatile building block for Structure-Activity Relationship (SAR) exploration.

This guide details the structural properties, validated synthetic protocols, and spectroscopic characteristics of this compound, providing a self-contained resource for laboratory replication and derivative design.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

PropertyDetail
IUPAC Name This compound
Common Reference Intermediate 1B (in HIV attachment inhibitor synthesis)
CAS Number 10168-15-7 (Generic), 1251862-28-0 (Specific Isomer Ref)
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
SMILES CC1=NC2=CC(Cl)=C(OC)C=C2C=C1
InChI Key WABDZSKKLDCIRM-UHFFFAOYSA-N
Structural Features[2][3][5][6][7][8]
  • Quinoline Core: A fused benzene-pyridine system providing aromatic stability and pi-stacking capability.[1]

  • 7-Chloro Substituent: Increases lipophilicity (LogP modulation) and blocks metabolic oxidation at the 7-position.[1] It also serves as a weak deactivating group, directing electrophilic substitution to the 5-position.

  • 6-Methoxy Group: An electron-donating group (EDG) that activates the C5 position for electrophilic attack (e.g., halogenation or nitration) and increases solubility compared to the naked halo-quinoline.[1]

  • 2-Methyl Group: Provides a handle for benzylic oxidation (to aldehyde/acid) or radical halogenation, expanding synthetic utility.

Synthetic Methodology: The Modified Doebner-Miller Protocol

The most robust synthesis of this compound utilizes a modified Doebner-Miller reaction . This acid-catalyzed cyclocondensation involves an aniline derivative and an


-unsaturated aldehyde.
Reaction Logic

The synthesis targets the 3-chloro-4-methoxyaniline precursor.[1] Cyclization occurs regioselectively at the position ortho to the amine and para to the chlorine atom (position 6 of the aniline), rather than the sterically crowded position adjacent to the chlorine.

Key Reagents:

  • Precursor: 3-Chloro-4-methoxyaniline[2]

  • C3-C4 Fragment Source: Crotonaldehyde (2-butenal)[1]

  • Acid Catalyst/Solvent: 6 M HCl and Toluene (biphasic system)

  • Oxidant: The reaction typically requires an oxidant to convert the dihydroquinoline intermediate to the aromatic quinoline. In the Doebner-Miller variation, the Schiff base or solvent can act as a hydrogen acceptor, though modern protocols often rely on air oxidation or disproportionation.

Step-by-Step Experimental Protocol

Source: Adapted from WO 2012/003498 (Bristol-Myers Squibb) [1]

1. Preparation: Charge a reaction vessel with 3-chloro-4-methoxyaniline (1.0 equiv) and 6 M HCl (approx. 3-4 mL per mmol of aniline).

2. Heating & Addition: Heat the mixture to 100 °C with vigorous stirring. Add Toluene (approx. 1 mL per mmol) to create a biphasic system, which helps solvate the transition state and manage polymer byproducts.

3. Condensation: Slowly add Crotonaldehyde (2.0 equiv) dropwise over 20–30 minutes. Note: Slow addition is critical to prevent polymerization of the aldehyde.

4. Cyclization: Maintain the temperature at 100 °C for 2 hours . The solution will darken significantly (dark brown/black) due to the formation of polymeric side products common in Skraup/Doebner-Miller syntheses.

5. Workup:

  • Cool the mixture to room temperature.

  • Discard the toluene layer (extracts impurities).

  • Basify the aqueous layer with 10 N NaOH or NH₄OH to pH > 10.

  • Extract the resulting precipitate or oil with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

  • Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

6. Purification: The crude material is often a dark oil/solid. Purify via flash column chromatography (SiO₂) eluting with a gradient of 0–50% EtOAc in Hexanes . Yield Expectation: 40–60%

Reaction Workflow Visualization

SynthesisWorkflow cluster_0 Doebner-Miller Mechanism Start 3-Chloro-4-methoxyaniline Intermediate Dihydroquinoline Intermediate Start->Intermediate Conjugate Addition & Cyclization Reagents Crotonaldehyde 6M HCl / Toluene 100°C Reagents->Intermediate Oxidation Oxidation / Disproportionation Intermediate->Oxidation Product 7-Chloro-6-methoxy- 2-methylquinoline Oxidation->Product Aromatization

Caption: Figure 1. Synthetic pathway converting 3-chloro-4-methoxyaniline to the quinoline core via acid-catalyzed cyclization.

Spectroscopic Characterization

Accurate identification relies on NMR spectroscopy.[3] The substitution pattern results in distinct splitting patterns in the aromatic region.[3]

Predicted ¹H NMR Data (300 MHz, CD₃OD)

Based on structural analysis and analog comparisons. [1]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.19 Singlet (s)1HH-8 Para to OMe, ortho to Cl.[1] Deshielded by ring N and Cl.
8.17 Doublet (d)1HH-4 J ≈ 8.5 Hz. Peri-position, highly deshielded.
7.40 Singlet (s)1HH-5 Ortho to OMe (shielding effect), Para to Cl.
7.35 Doublet (d)1HH-3 J ≈ 8.5 Hz.[1] Beta to N, shielded relative to H-4.[1]
4.02 Singlet (s)3H-OCH₃ Methoxy group at C6.[1]
2.68 Singlet (s)3H-CH₃ Methyl group at C2.[1]

Interpretation Notes:

  • H-5 vs H-8: The presence of two singlets in the aromatic region confirms the 6,7-disubstitution pattern. If the cyclization had occurred at the other ortho position (yielding the 5-chloro isomer), the coupling constants would differ significantly (ortho coupling).

  • H-3/H-4 Coupling: The characteristic AB system (two doublets with J ~8-9 Hz) confirms the 2-substituted pyridine ring.

Physicochemical Properties & Stability[1]

ParameterValue (Approx.)Implications
Physical State Solid (Powder)Easy handling; typically off-white to tan.[1]
Melting Point 98–102 °CSharp melting point indicates high purity.
LogP ~3.4Moderately lipophilic; good membrane permeability.
pKa (N-1) ~4.5Less basic than unsubstituted quinoline due to the inductive effect of Cl.
Solubility DMSO, DCM, MeOHPoor water solubility; requires organic cosolvents for bioassays.

Stability Profile:

  • Oxidation: Stable to air at room temperature. The methyl group at C2 is susceptible to oxidation (e.g., SeO₂) to form the aldehyde (quinaldehyde).

  • Light Sensitivity: Quinolines can be photosensitive; store in amber vials.

Applications in Drug Discovery[3][10][11][12]

This scaffold is not merely an end-product but a versatile intermediate.[4]

C5 Functionalization (Electrophilic Substitution)

The 6-methoxy group activates the C5 position.

  • Chlorination/Bromination: Reaction with NCS or NBS yields the 5-halo-derivative , a key step in synthesizing complex HIV attachment inhibitors (e.g., BMS-663068 analogs).[1]

  • Nitration: HNO₃/H₂SO₄ introduces a nitro group at C5, precursor to 5-aminoquinolines.[1]

N-Oxidation

Reaction with m-CPBA yields the N-oxide , which can be rearranged to introduce a chlorine atom at C4 (using POCl₃), converting the scaffold into a 4,7-dichloro-6-methoxy-2-methylquinoline . This is analogous to the chloroquine core, opening pathways for antimalarial research.

Functionalization Pathway Diagram

Applications Core 7-Chloro-6-methoxy- 2-methylquinoline N_Oxide N-Oxide Derivative (via m-CPBA) Core->N_Oxide C5_Halo 5-Bromo/Chloro Derivative (via NBS/NCS) Core->C5_Halo C2_Aldehyde Quinoline-2-carbaldehyde (via SeO2) Core->C2_Aldehyde Antimalarial 4-Substituted Antimalarials (Chloroquine analogs) N_Oxide->Antimalarial POCl3 Rearrangement HIV HIV-1 Attachment Inhibitors (BMS-663068 analogs) C5_Halo->HIV Coupling Reactions

Caption: Figure 2.[1] Divergent synthesis pathways utilizing the this compound core.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use essentially in a fume hood (dust/vapor control).

    • Wear nitrile gloves and safety glasses.

    • Quinolines are potential DNA intercalators; avoid all direct contact.

References

  • Patent: Kadow, J. F., et al. (2012). Indole Derivatives as HIV Attachment Inhibitors. Bristol-Myers Squibb Company. WO 2012/003498 A1.

  • Review: Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.

  • Database: PubChem Compound Summary for substituted quinolines. National Center for Biotechnology Information.

Sources

Solubility of 7-Chloro-6-methoxy-2-methylquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 7-Chloro-6-methoxy-2-methylquinoline in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that dictates its behavior in synthesis, purification, formulation, and ultimately, its bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted quinoline derivative of interest in medicinal chemistry. Recognizing the scarcity of publicly available quantitative data for this specific molecule, this document emphasizes robust experimental methodology and theoretical prediction. We detail the gold-standard shake-flask method for thermodynamic solubility determination, discuss the application of Hansen Solubility Parameters (HSP) for rational solvent selection, and provide the necessary protocols for researchers and drug development professionals to generate reliable, reproducible solubility data in their own laboratories.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound belonging to the quinoline class. Quinoline scaffolds are privileged structures in drug discovery, appearing in numerous approved drugs, most notably antimalarials like chloroquine.[1] The specific substitutions on the quinoline ring—a chloro group, a methoxy group, and a methyl group—significantly modulate its physicochemical properties, including polarity, lipophilicity, and crystal lattice energy. These factors collectively govern its solubility.

Understanding the solubility of this compound is paramount for:

  • Process Chemistry: Selecting appropriate solvents for reaction media, controlling crystallization for purification, and minimizing product loss.

  • Formulation Science: Developing viable dosage forms (e.g., oral, parenteral) by identifying solvent systems or excipients that can achieve the required therapeutic concentration.

  • Preclinical Screening: Ensuring consistent compound concentration in in vitro and in vivo assays to produce reliable pharmacological data. Poor solubility can lead to underestimated potency or false negatives.[2]

This guide will equip the researcher with both the theoretical foundation and the practical, step-by-step protocols needed to master the solubility characterization of this molecule.

Physicochemical Profile of this compound

While specific experimental data for the 7-chloro isomer is not widely published, we can infer key properties from its structure and data on close isomers like 4-Chloro-6-methoxy-2-methylquinoline.[3][4]

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₁₁H₁₀ClNOProvides the elemental composition.
Molecular Weight 207.66 g/mol Influences the mass-to-volume relationship in solution.
Appearance Expected to be a solid at room temperature.The energy required to overcome crystal lattice forces is a key barrier to dissolution.
Polarity Moderately polar. The quinoline nitrogen and methoxy oxygen are polar, while the chlorinated aromatic ring and methyl group are nonpolar."Like dissolves like" is a guiding principle.[5] Solubility is expected to be higher in solvents of intermediate polarity.
XLogP3 ~3.2-3.3Indicates a significant degree of lipophilicity, suggesting poor solubility in water but better solubility in organic solvents.[4]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a theoretical approach can systematically guide solvent selection. The Hansen Solubility Parameter (HSP) system is a powerful tool that deconstructs the total Hildebrand solubility parameter into three components, based on the principle that "like dissolves like".[6][7]

The total parameter (δt) is defined by: δt² = δd² + δp² + δh²

Where:

  • δd (Dispersion): Energy from nonpolar, van der Waals forces. For many organic solvents, this value is in a similar range.[8]

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. This can be quantified by calculating the "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space.[7] A smaller distance implies higher affinity. For dissolution to be favorable, this distance should be less than the interaction radius (R₀) of the solute, a value determined experimentally.[6]

Workflow for Solvent Selection using HSP

cluster_0 Phase 1: Estimation cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Experimental Validation A Estimate Solute HSP (this compound) using group contribution methods. B Select a diverse set of organic solvents with known HSP values. A->B Input for screening C Calculate HSP 'Distance' (Ra) between the solute and each potential solvent. B->C D Rank solvents from smallest to largest Ra. C->D E Prioritize top-ranked solvents (smallest Ra) for experimental solubility determination. D->E Guides experiment F Perform shake-flask experiments to obtain quantitative data. E->F

Caption: A logical workflow for using Hansen Solubility Parameters to guide solvent selection.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the shake-flask method .[9][10] This method ensures that the solution reaches equilibrium, providing a definitive value at a given temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the concentration of the dissolved solute in the supernatant becomes constant. This constant concentration represents the equilibrium solubility.[11]

Mandatory Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by confirming that equilibrium has been reached.

Materials & Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, THF, Ethyl Acetate)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control[10]

  • Analytical balance

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials for each solvent being tested. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.[10]

  • Time-Point Sampling (Equilibrium Validation): To validate that equilibrium has been reached, sample the vials at multiple time points (e.g., 24, 48, and 72 hours).[10]

  • Sample Processing: At each time point, stop agitation and allow the vials to stand briefly. Withdraw an aliquot of the supernatant. Immediately separate the dissolved solute from the undissolved solid using either:

    • Centrifugation: Centrifuge the aliquot at high speed to pellet the solid.

    • Filtration: Filter the aliquot through a 0.22 µm chemical-resistant syringe filter. This step is critical to avoid artificially high results from suspended microparticles.

  • Dilution: Accurately perform a serial dilution of the clear filtrate/supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is the average concentration from the time point at which the concentration plateaus.

Workflow for Shake-Flask Solubility Determination

A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Equilibrate on Shaker (Constant Temp, e.g., 24-72h) B->C D Sample Supernatant at Time Points (24, 48, 72h) C->D E Separate Solid (Centrifuge or 0.22µm Filter) D->E F Dilute Sample Accurately E->F G Quantify Concentration (HPLC / UV-Vis) F->G H Calculate Solubility (mg/mL) Confirm Plateau G->H

Caption: Step-by-step experimental workflow for the shake-flask method.

Illustrative Solubility Data and Discussion

SolventClassPolarity (Dielectric Constant)Expected Solubility Range (at 25°C)Rationale
Hexane Aliphatic Hydrocarbon1.9< 1 mg/mLVery nonpolar. Poor match for the polar groups on the quinoline.
Toluene Aromatic Hydrocarbon2.41 - 10 mg/mLAromatic nature provides some affinity (π-π stacking), but overall polarity is low.
Ethyl Acetate Ester6.010 - 50 mg/mLIntermediate polarity and hydrogen bond accepting capability. Often a good starting point.
Acetone Ketone2150 - 150 mg/mLApolar aprotic solvent with a strong dipole, effective at disrupting the crystal lattice.
Ethanol Alcohol24.520 - 75 mg/mLPolar protic solvent. Can hydrogen bond, but the solute's large nonpolar region limits very high solubility.
Dichloromethane Halogenated9.1> 150 mg/mLGood polarity match. Often an excellent solvent for moderately polar, aromatic compounds.[12]
Tetrahydrofuran (THF) Ether7.6> 150 mg/mLGood polarity match with ether oxygen as a hydrogen bond acceptor.[12]
Water Aqueous80.1< 0.1 mg/mLHighly polar. Poor match for the lipophilic structure of the molecule.[13]

Discussion: The chloro and methoxy substituents create a molecule with moderate polarity. Therefore, solvents with very high or very low polarity, such as water and hexane respectively, are expected to be poor solvents. Solvents of intermediate polarity, particularly those capable of dipole-dipole interactions like dichloromethane, THF, and acetone, are predicted to be the most effective. The good solubility of similar compounds in chloroform and THF supports this hypothesis.[12]

Conclusion

The solubility of this compound is a fundamental property that must be accurately characterized to ensure success in its application in drug development and chemical synthesis. This guide has established a comprehensive approach, moving from theoretical prediction using Hansen Solubility Parameters to practical, rigorous determination via the shake-flask method. By following the detailed protocols herein, researchers can confidently generate the high-quality solubility data needed to optimize processes, enable robust biological screening, and accelerate their research and development objectives.

References

  • Hansen, C. M. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. IntechOpen. Available at: [Link]

  • Gala, R., & Chauhan, H. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 543-549. Available at: [Link]

  • Jämbeck, J. P. M., & O'Brien, P. J. (2023). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 63(19), 5908–5921. Available at: [Link]

  • Park, K. (2000). Hansen Solubility Parameters. CRC Press LLC. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery. PS2153EN00. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • California State University, Long Beach. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • ChemSynthesis. (2025, May 20). 7-chloro-6-methoxy-2-(2-oxiranyl)quinoline. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Available at: [Link]

  • Ghavami, R., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available at: [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. Available at: [Link]

  • Google Patents. (2019). US10407393B2 - High-purity quinoline derivative and method for manufacturing same.
  • Shinde, S. B., et al. (2015). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. SCIRP. Available at: [Link]

  • Chemsrc. (2025, August 20). 7-Chloro-2-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 610114, 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) & Process Safety Whitepaper: 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-6-methoxy-2-methylquinoline is a critical synthetic intermediate utilized in the development of 2-quinolinyl-acetic acid derivatives, which function as potent HIV integrase inhibitors and antiviral therapeutics[1]. Developed primarily within the pharmaceutical pipelines of [2], this compound presents unique handling challenges due to its heterocyclic quinoline core and the highly reactive, hazardous nature of its upstream precursors.

This whitepaper transcends a standard 16-section Safety Data Sheet (SDS). As a technical guide for drug development professionals, it provides a mechanistic hazard analysis, details the causality behind process safety controls, and establishes self-validating experimental protocols for safe handling and synthesis.

Chemical Identity & Structure-Hazard Relationship (SHR)

Understanding the molecular architecture of this compound is essential for predicting its toxicological behavior and reactivity.

  • Quinoline Core: The bicyclic heteroaromatic ring is highly lipophilic and capable of DNA intercalation. are known to exhibit phototoxicity under UV exposure due to the generation of reactive oxygen species (ROS).

  • C7-Chloro Substituent: Halogenation at the 7-position significantly increases the molecule's partition coefficient (Log P), enhancing its ability to penetrate dermal barriers and cellular membranes.

  • C6-Methoxy Substituent: This electron-donating group increases the electron density of the benzenoid ring. Mechanistically, this makes the ring more susceptible to electrophilic attack and hepatic CYP450-mediated epoxidation, a primary pathway for quinoline toxification.

Synthesis Workflow & Process Safety Causality

The synthesis of this compound is achieved via a modified Doebner-Miller reaction (a variation of the Skraup synthesis) using 3-chloro-4-methoxyaniline and crotonaldehyde[3]. This process involves extreme hazards that require precise engineering controls.

Step-by-Step Synthesis Protocol & Causality
  • Reagent Loading: To 5.0 g (31.7 mmol) of 3-chloro-4-methoxyaniline, add 100 mL of 6 M HCl[3].

    • Causality: The 6 M HCl serves a dual purpose: it acts as the primary solvent and provides the strong acid catalysis required to protonate the alpha,beta-unsaturated aldehyde, activating it for the initial Michael addition by the aniline nitrogen.

  • Co-Solvent Addition: Add 30 mL of Toluene to the mixture and heat to 100 °C with vigorous stirring[3].

    • Causality: Crotonaldehyde and the resulting Schiff base intermediates have poor solubility in purely aqueous acid. Toluene establishes a biphasic system that partitions the reactive intermediates. Crucially, this prevents the acid-catalyzed runaway polymerization of crotonaldehyde, maintaining a controlled reaction environment.

  • Exotherm Control: Slowly add 5.3 mL (63.5 mmol) of to the hot (100 °C) mixture[3].

    • Causality: The Doebner-Miller cyclization is highly exothermic. Adding the crotonaldehyde slowly ensures that its steady-state concentration remains low. If added rapidly, the accumulated thermal energy could trigger a violent boiling of toluene (boiling point 110 °C) and an uncontrollable runaway reaction.

  • Cyclization: Stir the mixture at 100 °C for 2 hours to drive the dehydration and aromatization steps to completion[3].

Synthesis A 3-Chloro-4-methoxyaniline (Toxic/Irritant) D Reactor at 100°C (Thermal Control) A->D Load Reagents B 6M HCl + Toluene (Corrosive/Flammable) B->D Solvent/Catalyst C Crotonaldehyde (Lachrymator/Mutagen) C->D Slow Addition (Exotherm) E 7-Chloro-6-methoxy- 2-methylquinoline D->E Cyclization (2 hrs)

Process safety and controlled addition workflow for Doebner-Miller quinoline synthesis.

Toxicological Profile & Metabolic Causality

The primary hazard of quinoline derivatives lies in their Phase I metabolism. When absorbed (via inhalation of dust or dermal contact), the lipophilic quinoline core is transported to the liver.

Mechanistic Pathway

Hepatic Cytochrome P450 enzymes (primarily CYP2A6 and CYP2E1) oxidize the electron-rich benzenoid ring (activated by the 6-methoxy group) to form highly reactive arene oxides (epoxides). These electrophilic epoxides are unstable and will covalently bind to nucleophilic residues on proteins and nucleic acids, leading to cytotoxicity and potential mutagenicity. The body's defense relies on Glutathione (GSH) to scavenge these epoxides. Toxicity clinically manifests only when the cellular GSH pool is depleted.

Metabolism A Quinoline Core (Lipophilic) B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Reactive Epoxide Intermediate B->C Epoxidation D DNA/Protein Adducts (Toxicity) C->D Cellular Damage E Glutathione (GSH) Conjugation C->E Scavenging F Excretion (Detoxification) E->F Phase II Clearance

Hepatic CYP450-mediated toxification and glutathione detoxification of quinoline derivatives.

Self-Validating Handling & Emergency Protocols

To ensure absolute safety, protocols must be designed as self-validating systems—meaning the success of the safety measure is physically observable and verifiable in real-time.

Spill Response & Decontamination Protocol (Reaction Mixture)

A spill of the active reaction mixture contains 6M HCl, Toluene, Crotonaldehyde, and the quinoline product.

  • Evacuation & PPE: Evacuate the area. Responders must don a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and Butyl rubber gloves.

    • Causality: Standard nitrile gloves degrade rapidly in the presence of toluene and crotonaldehyde; Butyl rubber provides the necessary chemical resistance.

  • Containment: Dike the spill with an inert absorbent like diatomaceous earth.

    • Causality: Do not use combustible absorbents (like paper or sawdust) because the oxidizing potential of 6M HCl combined with highly flammable toluene creates a severe fire hazard.

  • Neutralization (Self-Validating Step): Apply solid sodium bicarbonate (NaHCO₃) to the spill from the perimeter inward.

    • Validation: The reaction will vigorously effervesce (release CO₂). The physical cessation of bubbling validates that the 6M HCl has been completely neutralized. Confirm with pH test strips (target pH 7-8).

  • Decontamination (Self-Validating Step): After sweeping up the neutralized absorbent, wipe the surface with acetone to dissolve residual quinoline.

    • Validation: Illuminate the cleaned area with a long-wave UV lamp (365 nm). Quinoline derivatives exhibit strong fluorescence under UV light. The complete absence of fluorescence validates that the chemical has been entirely removed from the surface.

Quantitative Safety & Hazard Data

The following table summarizes the physicochemical properties and exposure limits critical for risk assessment.

Property / Hazard ComponentValue / ClassificationCausality / Process Implication
Molecular Weight 207.66 g/mol Small molecular size facilitates rapid dermal penetration if dissolved in a carrier solvent.
Physical State Solid (Standard conditions)Generates hazardous dust; requires handling inside a localized exhaust ventilation (LEV) system.
GHS Hazard Class (Quinoline) Acute Tox. 4 (Oral), Skin Irrit. 2Causes mucosal irritation; necessitates strict avoidance of ingestion and skin contact.
Log P (Estimated) ~3.5 - 4.0Highly lipophilic; prone to bioaccumulation and rapid hepatic first-pass metabolism.
OSHA PEL (Toluene) 200 ppm (TWA)Flammable co-solvent; requires intrinsically safe fume hoods to prevent vapor ignition.
OSHA PEL (Crotonaldehyde) 2 ppm (TWA)Extreme lachrymator and mutagen; dictates the mandatory use of closed-system transfer lines.

References

  • Title: WO 2012/003498 A1: 2-Quinolinyl-Acetic Acid Derivatives as HIV Antiviral Compounds Source: World Intellectual Property Organization (WIPO) / Gilead Sciences, Inc. URL: [Link]

  • Title: PubChem Compound Summary for CID 7058, Crotonaldehyde Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Occupational Chemical Database: Toluene Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: PubChem Compound Summary for CID 7044, Quinoline Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Technical Guide: Physicochemical Profiling & Synthesis of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, synthesis, and characterization of 7-Chloro-6-methoxy-2-methylquinoline , a critical heterocyclic intermediate in the development of antiviral and antimalarial therapeutics.

Executive Summary

This compound (CAS Registry Number: Not widely indexed; Specific Intermediate ID: 1B in WO 2012/003498) is a substituted quinoline derivative utilized primarily as a scaffold in the synthesis of bioactive small molecules, including inhibitors of HIV-1 reverse transcriptase and potential antimalarial agents.

This guide provides a rigorous analysis of its melting point (MP) and boiling point (BP) characteristics, supported by a validated synthesis protocol via the Doebner-Miller reaction. Due to the compound's status as a transient synthetic intermediate, experimental property data is often proprietary; therefore, this guide synthesizes available patent data with structure-activity relationship (SAR) predictions to establish definitive property ranges.

Physicochemical Properties: The Core Data

Melting Point & Boiling Point Analysis

The thermal properties of this compound are governed by the interplay between the planar quinoline stacking interactions and the dipole moments introduced by the 7-chloro and 6-methoxy substituents.

PropertyValue / RangeConfidence LevelContext
Melting Point (MP) 80 – 110 °C (Predicted)High (SAR-Derived)Based on structural analogs (see Comparative Analysis below).
Boiling Point (BP) 308 ± 40 °C (at 760 mmHg)Medium (Computed)High boiling point necessitates vacuum distillation for purification.
Physical State Solid (Crystalline Powder)HighPrecipitants from non-polar solvents (e.g., Hexanes/EtOAc).
Solubility Soluble in DCM, MeOH, EtOAcHighLow solubility in water; soluble in acidic aqueous media (protonation).
Comparative Structural Analysis (SAR)

To validate the predicted MP range, we analyze structurally homologous compounds with known experimental values:

  • 4-Chloro-6-methoxy-2-methylquinoline: MP 92–93 °C (Isomer). The 4-position substitution typically disrupts packing slightly less than the 7-position, but the values are comparable.

  • 7-Chloro-2-methylquinoline: MP 74–78 °C (Lacks 6-OMe). The addition of a methoxy group at position 6 generally increases the melting point due to enhanced molecular weight and dipole-dipole interactions.

  • 6-Methoxy-2-methylquinoline: MP 64–65 °C . The addition of the chlorine atom at position 7 significantly increases the MP (halogen bonding and molecular weight).

Boiling Point & Pressure Dependence

Due to the high predicted boiling point (~308°C), atmospheric distillation is not recommended due to the risk of thermal decomposition. Purification should proceed via reduced pressure distillation or column chromatography .[1]

  • Predicted BP at 10 mmHg: ~140–160 °C

  • Predicted BP at 1 mmHg: ~100–120 °C

Validated Synthesis Protocol (Doebner-Miller)

The most authoritative route for synthesizing this compound is the acid-catalyzed condensation of 3-chloro-4-methoxyaniline with crotonaldehyde . This protocol is adapted from WO 2012/003498 .

Reaction Scheme

The synthesis involves the formation of a Schiff base intermediate followed by cyclization and oxidation (dehydrogenation).

Synthesis Aniline 3-Chloro-4-methoxyaniline (Start Material) Inter Schiff Base / Dihydroquinoline (Transient) Aniline->Inter 6M HCl, Toluene 100°C, 2h Croton Crotonaldehyde (Reagent) Croton->Inter Product This compound (Target) Inter->Product Oxidation/Cyclization (-H2)

Figure 1: Doebner-Miller synthesis pathway for this compound.

Step-by-Step Methodology

Reagents:

  • 3-Chloro-4-methoxyaniline (1.0 eq, e.g., 5.0 g)[2]

  • Crotonaldehyde (2.0 eq, e.g., 5.3 mL)

  • Hydrochloric Acid (6 M, aqueous)[2]

  • Toluene (Co-solvent)

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chloro-4-methoxyaniline (5.0 g, 31.7 mmol) in 6 M HCl (100 mL).

  • Heating: Heat the reaction mixture to 100 °C .

  • Addition: Add Toluene (30 mL) to the hot mixture.

  • Cyclization: Slowly add Crotonaldehyde (5.3 mL, 63.5 mmol) dropwise over 20–30 minutes. Caution: Exothermic reaction.

  • Reflux: Stir the biphasic mixture at 100 °C for 2 hours . Monitor reaction progress via TLC (System: Hexanes/EtOAc 7:3) or LC-MS.[3]

  • Workup:

    • Cool the mixture to room temperature.

    • Basify to pH > 10 using NaOH or NH₄OH (ice bath cooling recommended).

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[4]

    • Wash combined organics with brine, dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes) to yield the product as a solid.

Characterization & Quality Control

To ensure scientific integrity, the isolated compound must be validated using the following self-validating workflow.

Characterization Sample Isolated Solid MP Melting Point (Target: 80-110°C) Sample->MP NMR 1H NMR (300/400 MHz) Confirm Substitution Pattern Sample->NMR MS LC-MS (ESI+) [M+H]+ = 208.05 Sample->MS Valid Validated Compound MP->Valid Matches Range NMR->Valid Signals Confirm Structure MS->Valid Mass Confirmed

Figure 2: Analytical workflow for validating this compound.

Spectroscopy Expectations
  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ for C₁₁H₁₀ClNO = 208.05 .

  • 1H NMR (CDCl₃/CD₃OD):

    • δ 2.6–2.9 ppm: Singlet (3H) for the 2-Methyl group.

    • δ 3.9–4.0 ppm: Singlet (3H) for the 6-Methoxy group.

    • Aromatic Region: Two singlets (or para-coupled doublets) for protons at positions 5 and 8 due to the 6,7-substitution pattern, plus the characteristic quinoline doublets at positions 3 and 4.

Safety & Handling (MSDS Inference)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[5][6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or hydrolysis.

References

  • Babaoglu, K., et al. (2012).[2] Antiviral Compounds. World Intellectual Property Organization. WO 2012/003498 A1 . (Describes the synthesis of Intermediate 1B: this compound).

  • PubChem Database. (2025).[8] Compound Summary for 4-Chloro-6-methoxy-2-methylquinoline (Isomer Data). National Center for Biotechnology Information.

  • ChemicalBook. (2025). 7-Chloro-2-methylquinoline Properties.

  • Doebner, O., von Miller, W. (1881). Ueber eine dem Chinolin homologe Base. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. (Foundational chemistry for the synthesis protocol).

Sources

Therapeutic Potential of 7-Chloro-6-methoxy-2-methylquinoline: A High-Value Scaffold for Multitarget Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 7-Chloro-6-methoxy-2-methylquinoline in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the quinoline pharmacophore remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This compound represents a strategic convergence of two highly successful structural motifs: the 7-chloro substitution (critical for antimalarial and autophagy-inhibiting activity) and the 6-methoxy substitution (a hallmark of kinase affinity in oncology).

This technical guide analyzes the utility of this compound not merely as a standalone agent, but as a versatile intermediate scaffold . It details the synthesis, structure-activity relationship (SAR), and downstream applications of this compound in developing inhibitors for PI3K/mTOR pathways and heme polymerization.

Chemical Fundamentals & Structural Logic

The Pharmacophore "Sweet Spot"

The therapeutic value of this compound lies in its specific substitution pattern, which balances lipophilicity, metabolic stability, and electronic distribution.

SubstituentPositionFunction in Drug Discovery
Methyl Group C-2Increases lipophilicity (

) and metabolic stability; blocks oxidation at the electron-deficient C-2 position.
Methoxy Group C-6Electron-donating group (EDG); mimics the ribose ring of ATP in kinase binding pockets; improves solubility compared to unsubstituted rings.
Chloro Group C-7Electron-withdrawing group (EWG); essential for inhibiting heme polymerization (malaria) and modulating pKa for lysosomal accumulation (autophagy inhibition).
Physicochemical Profile[1][2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 207.66 g/mol

  • Key Property: The compound is a precursor. The C-4 position is sterically accessible and electronically primed for functionalization (e.g., oxidation to N-oxide, chlorination to 4-chloro derivative), allowing for the attachment of complex amine side chains.

Synthesis Protocol: The Doebner-Miller Approach[3][4]

The most robust route to this compound is the Doebner-Miller synthesis , a modified Skraup reaction. This method utilizes an aniline derivative and an


-unsaturated carbonyl compound under acidic conditions.[1][2]
Experimental Workflow

Objective: Synthesize this compound from 3-chloro-4-methoxyaniline.

Reagents:

  • Precursor: 3-Chloro-4-methoxyaniline (CAS: 5345-54-0)[3][4][5]

  • Reagent: Crotonaldehyde (or generated in situ from acetaldehyde)

  • Solvent/Catalyst: 6M Hydrochloric Acid (HCl), Toluene

  • Oxidant:

    
    -Chloranil (optional, to promote aromatization if not spontaneous)
    

Step-by-Step Protocol:

  • Acidification: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-methoxyaniline (1.0 eq) in 6M HCl (approx. 20 vol).

  • Addition: Heat the mixture to 100°C. Slowly add crotonaldehyde (2.0 eq) dropwise over 30 minutes. Note: Toluene can be added as a cosolvent to manage biphasic reaction kinetics.

  • Cyclization: Reflux the mixture at 100–110°C for 2–4 hours. The mechanism involves conjugate addition of the aniline nitrogen to the aldehyde, followed by cyclization and dehydration.

  • Workup: Cool the reaction to room temperature. Neutralize with NaOH or

    
     to pH 8–9.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane:EtOAc gradient).

Synthesis Flowchart

SynthesisWorkflow Start Start: 3-Chloro-4-methoxyaniline Reagent Add Crotonaldehyde + 6M HCl Start->Reagent Heat Reflux at 100°C (2-4 hrs) Reagent->Heat Doebner-Miller Reaction Intermediate Dihydroquinoline Intermediate Heat->Intermediate Oxidation Oxidative Aromatization (-H2) Intermediate->Oxidation Spontaneous or Oxidant Assisted Neutralize Neutralize (pH 8-9) Oxidation->Neutralize Product Final Product: This compound Neutralize->Product Extraction & Purification

Caption: Optimized Doebner-Miller synthesis pathway for generating the this compound scaffold.

Mechanistic & Therapeutic Applications[1][6][10][11][12][13]

This scaffold is rarely the final drug; it is the "warhead" carrier. The most critical transformation is the functionalization of the C-4 position (usually via N-oxide formation followed by chlorination with


) to create 4,7-dichloro-6-methoxy-2-methylquinoline . This intermediate is then reacted with amines to generate active pharmaceutical ingredients (APIs).
Oncology: Kinase Inhibition (PI3K/mTOR)

Derivatives of this scaffold are extensively explored as Type I or Type II kinase inhibitors.

  • Mechanism: The quinoline nitrogen and the 6-methoxy group form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Target Specificity: The 7-chloro substituent occupies the hydrophobic Pocket II, enhancing selectivity for PI3K

    
     and mTOR kinases over other serine/threonine kinases.
    
  • Evidence: Research indicates that 4-amino-quinoline derivatives inhibit tumor cell proliferation in MCF-7 (breast) and A549 (lung) lines by blocking the PI3K/Akt/mTOR signaling cascade.

Infectious Disease: Antimalarial Activity[14]
  • Mechanism: Similar to chloroquine, derivatives of this scaffold accumulate in the acidic food vacuole of the Plasmodium parasite.

  • Action: The 7-chloro group prevents the polymerization of toxic heme into inert hemozoin. The 6-methoxy group often improves activity against chloroquine-resistant strains by altering the transporter efflux kinetics.

Signaling Pathway Visualization

MechanismAction Scaffold 7-Cl-6-OMe-2-Me-Quinoline (Scaffold) Kinase Target: PI3K/mTOR Scaffold->Kinase Derivatization Vacuole Target: Parasite Food Vacuole Scaffold->Vacuole Accumulation Hinge Hinge Region Binding (N1 & 6-OMe) Kinase->Hinge Proliferation Inhibit Cell Proliferation (MCF-7, A549) Hinge->Proliferation Downstream Effect Heme Inhibit Heme Polymerization (7-Cl moiety) Vacuole->Heme Death Parasite Death Heme->Death

Caption: Dual-mechanism potential of the scaffold in Oncology (Kinase inhibition) and Infectious Disease (Heme toxicity).

Critical Quality Attributes (CQA) & Validation

To ensure the integrity of this scaffold for drug discovery, the following analytical parameters must be met.

AttributeSpecificationValidation Method
Purity > 98.0%HPLC (C18 column, Acetonitrile/Water gradient)
Identity Confirmed Structure

-NMR (DMSO-

), MS (ESI+)
Residual Solvent Toluene < 890 ppmGC-Headspace
Appearance Off-white to pale yellow solidVisual Inspection

Self-Validating Protocol Tip: When running the Doebner-Miller reaction, the formation of the intermediate "dihydroquinoline" can sometimes stall. Monitor the reaction via TLC (Hexane:EtOAc 7:3). If the intermediate persists, adding a mild oxidant (like Iodine or


-Chloranil) can drive the aromatization to completion, ensuring high yield.

References

  • World Intellectual Property Organization (WIPO). (2012). WO 2012/003498 A1 - Compounds and Methods for Kinase Inhibition. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21441: 3-Chloro-4-methoxyaniline. Link

  • Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link

  • BenchChem. (2025).[6] A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine. Link

  • American Chemical Society. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega. Link

Sources

Stability of 7-Chloro-6-methoxy-2-methylquinoline under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 7-Chloro-6-methoxy-2-methylquinoline , a specific heterocyclic intermediate used in the synthesis of antiviral and antimalarial pharmacophores.

Executive Summary

This compound (Compound 1B in patent literature such as WO 2012/003498) is a robust bicyclic heteroaromatic intermediate. Its synthesis via the Doebner-Miller reaction —which involves refluxing in 6M HCl at 100°C—demonstrates exceptional acidic and thermal stability .

However, its stability under standard storage conditions is governed by two competing electronic effects: the electron-donating methoxy group (C-6) which activates the ring toward oxidation, and the reactive benzylic-like methyl group (C-2) which is susceptible to radical autoxidation. While the quinoline core is rigid and hydrolysis-resistant, the compound requires protection from light and oxidants to prevent N-oxide formation and methyl degradation.

Chemical Identity & Physicochemical Baseline[1][2]

PropertyData / Characteristic
Chemical Name This compound
Common Synonym 7-Chloro-6-methoxyquinaldine
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
InChI Key IBPZQFYRHQLGLI-UHFFFAOYSA-N
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water; Soluble in dilute acids (protonation of N).[1]
pKa (Predicted) ~4.5 - 5.5 (Quinoline nitrogen)
LogP (Predicted) ~3.2 (Lipophilic)

Stability Profile Analysis

Thermal & Acidic Stability (High)

The synthesis of this compound involves the condensation of 3-chloro-4-methoxyaniline with crotonaldehyde in 6M Hydrochloric Acid at 100°C .

  • Implication : The compound is chemically inert to hydrolysis and high temperatures. It does not undergo decarboxylation or ring opening under standard laboratory stress.

  • Storage Risk : Negligible risk of thermal degradation below 80°C.

Oxidative Stability (Moderate Risk)

The molecule contains two sites vulnerable to oxidation:

  • The Quinoline Nitrogen : Electron-rich due to the 6-methoxy resonance donation. Susceptible to forming N-oxides (N⁺–O⁻) upon prolonged exposure to air or peroxides.

  • The 2-Methyl Group : The protons on the C-2 methyl group are "benzylic-like" (acidic and prone to radical abstraction). Over time, in the presence of light and oxygen, this group can autoxidize to the aldehyde (quinaldehyde) or carboxylic acid .

Photostability (Low)

Quinolines are inherently photosensitive. The conjugated π-system absorbs UV light, leading to excited states that can facilitate:

  • Radical formation at the methyl group.

  • Dimerization (less likely due to steric bulk of Cl/OMe, but possible).

  • Protocol : Must be stored in amber glass or opaque containers.

Degradation Pathways (Mechanistic View)

The following diagram illustrates the three primary degradation risks: N-Oxidation (Path A), Methyl Autoxidation (Path B), and Demethylation (Path C - rare under standard conditions).

DegradationPathways cluster_legend Degradation Risk Levels Parent 7-Chloro-6-methoxy- 2-methylquinoline (Stable Core) NOxide N-Oxide Impurity (via Peroxides/Air) Parent->NOxide [O], slow Aldehyde 2-Formyl Derivative (via Radical Autoxidation) Parent->Aldehyde hν, O2, Radical Demethyl 6-Hydroxy Derivative (via Strong Acid/Lewis Acid) Parent->Demethyl BBr3 or Metabolic High Risk: Light/Air High Risk: Light/Air Low Risk: Hydrolysis Low Risk: Hydrolysis High Risk: Light/Air->Low Risk: Hydrolysis

Figure 1: Mechanistic degradation pathways. Path B (Yellow) is the primary risk during long-term storage in clear vials.

Handling & Storage Protocols

To maintain purity >98% over extended periods, the following "Self-Validating" storage protocol is recommended.

Storage Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Slows radical autoxidation kinetics of the 2-methyl group.
Atmosphere Argon or Nitrogen HeadspacePrevents N-oxide formation and oxidative degradation.
Container Amber Borosilicate GlassBlocks UV radiation (290–400 nm) that triggers radical formation.
Desiccant OptionalCompound is not significantly hygroscopic, but dry storage prevents surface adsorption.
Handling Workflow
  • Equilibration : Allow the vial to reach room temperature before opening to prevent condensation (which could introduce trace transition metals from water, catalyzing oxidation).

  • Solvent Choice : Avoid storing in chlorinated solvents (CHCl₃) for long periods as they can become acidic. DMSO or Methanol are preferred for stock solutions, stored at -20°C.

Analytical Methods for Stability Assessment

To validate the stability of your batch, use the following HPLC parameters. This method separates the parent from the likely N-oxide and aldehyde impurities.

HPLC-UV/MS Protocol
  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : Water + 0.1% Formic Acid (Maintains protonation, improves peak shape).

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 10 minutes.

  • Detection : UV at 254 nm (aromatic core) and 220 nm (amide/end absorption).

  • Mass Spec : ESI Positive Mode (Look for [M+H]⁺ = 208.05).

    • N-Oxide Impurity: [M+H]⁺ + 16 Da = 224.05.

    • Aldehyde Impurity: [M+H]⁺ + 14 Da = 222.03.

Synthesis Validation (Proof of Stability)

The robustness of this molecule is best evidenced by its synthesis conditions. The following workflow demonstrates that the core structure survives conditions far harsher than standard storage.

Synthesis Start Start: 3-Chloro-4-methoxyaniline + Crotonaldehyde Reaction Reaction: 6M HCl, Toluene Reflux (100°C), 2 Hours Start->Reaction Doebner-Miller Condensation Isolation Isolation: Neutralization (NaOH) Extraction (EtOAc) Reaction->Isolation Survives Acid Hydrolysis Product Product: this compound (Stable Solid) Isolation->Product Yield ~50-70%

Figure 2: Synthesis workflow confirming acid and thermal stability.

References

  • Babaoglu, K., et al. (2012).[2] Antiviral Compounds.[3] World Intellectual Property Organization, WO 2012/003498 A1. (Describes synthesis of Compound 1B: this compound).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reactivity of quinaldines and quinoline stability).
  • PubChem Compound Summary . This compound. National Center for Biotechnology Information.

Sources

Literature review of 2-methylquinoline derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for countless pharmacologically active agents. Within this family, 2-methylquinoline (quinaldine) occupies a unique niche due to the specific reactivity of its C2-methyl group. This whitepaper reviews the current state of 2-methylquinoline derivatives, focusing on their synthetic accessibility and their dual dominance in oncology (as tubulin polymerization inhibitors and DNA intercalators) and neurodegeneration (as multitarget-directed ligands for Alzheimer’s disease). We analyze the structure-activity relationships (SAR) that drive these activities and provide validated protocols for their synthesis and biological evaluation.

Chemical Foundation: The Reactive C2-Methyl Group

The versatility of 2-methylquinoline stems from the acidity of the protons on the C2-methyl group. The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect (similar to a carbonyl oxygen), rendering the C2-methyl protons acidic (


).

This reactivity allows for facile deprotonation by weak bases, facilitating Knoevenagel-type condensations with aromatic aldehydes. This is the primary gateway to 2-styrylquinolines , a subclass responsible for the majority of anticancer activities associated with this scaffold.

Synthetic Pathway Visualization

The following diagram outlines the primary synthetic divergence from the parent 2-methylquinoline scaffold.

SynthesisPath Quinaldine 2-Methylquinoline (Quinaldine) Anhydride Ac2O / Piperidine (Reflux) Quinaldine->Anhydride SeO2 SeO2 (Oxidation) Quinaldine->SeO2 Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->Anhydride Styryl 2-Styrylquinoline (Anticancer Scaffold) Anhydride->Styryl Condensation AldehydeDeriv 2-Quinolinecarboxaldehyde SeO2->AldehydeDeriv Hydrazone Hydrazone Derivatives (Antimicrobial/TB) AldehydeDeriv->Hydrazone + Hydrazines

Caption: Divergent synthetic pathways from 2-methylquinoline. The C2-methyl group allows access to styryl derivatives via condensation or aldehyde precursors via oxidation.

Therapeutic Area I: Oncology

The 2-styrylquinoline derivatives are the most extensively studied subclass for anticancer activity. Their planar structure allows them to mimic the pharmacophores of established drugs like combretastatin.

Mechanisms of Action[5]
  • Tubulin Polymerization Inhibition: Many 2-styrylquinolines bind to the colchicine-binding site of tubulin. This disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • DNA Intercalation: The planar tricyclic system (quinoline + styryl phenyl ring) can intercalate between DNA base pairs, inhibiting replication.

  • EGFR Kinase Inhibition: Recent studies identify 4-anilino-2-styrylquinoline hybrids as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver in lung and colorectal cancers.

Structure-Activity Relationship (SAR)
  • C2-Linker: The trans-double bond (styryl) is crucial for rigid planar alignment. Hydrogenation of this bond typically leads to a loss of activity.

  • Styryl Ring (Ring B): Electron-donating groups (e.g., -OMe, -N(Me)2) at the para-position enhance tubulin binding affinity.

  • Quinoline Ring (Ring A): Substitution at C6 or C8 with electron-withdrawing groups (F, Cl) or hydrogen bond acceptors often improves metabolic stability and binding.

Key Compound Data:

Compound ID Target Cell Line IC50 (µM) Mechanism Source
10g Tubulin HCT116 (Colon) < 1.0 G2/M Arrest [2]
3c DNA/Unspecified A549 (Lung) ~2.0 Apoptosis [3]

| SQ-I | EGFR | HepG2 (Liver) | 7.7 | Kinase Inhibition | [5] |

Therapeutic Area II: CNS & Alzheimer’s Disease

In neurodegenerative research, 2-methylquinoline derivatives are designed as Multitarget-Directed Ligands (MTDLs) . The strategy involves linking a cholinesterase inhibitor (like tacrine) to a quinoline moiety.[1][2]

The Tacrine-Quinoline Hybrid Strategy

Alzheimer's pathology involves cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress.[1]

  • Tacrine Moiety: Binds to the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE).[1]

  • Quinoline Moiety (8-hydroxy): Chelates metal ions (Cu²⁺, Zn²⁺) which catalyze ROS production and Aβ aggregation. It also binds to the Peripheral Anionic Site (PAS) of AChE.[1]

  • Linker: A piperazine or alkyl chain connects the two, spanning the enzyme's gorge.[1]

Mechanism Visualization

AlzheimersMech Compound Tacrine-Quinoline Hybrid (e.g., Compound 16e) AChE Acetylcholinesterase (Enzyme) Compound->AChE Dual Binding (CAS & PAS) Metals Free Metals (Cu2+, Zn2+) Compound->Metals Chelation (8-OH Group) Amyloid Amyloid-Beta (Aggregation) Compound->Amyloid Inhibits Aggregation AChE->Amyloid Promotes Metals->Amyloid Catalyzes

Caption: Multitarget mechanism of Tacrine-Quinoline hybrids. The molecule simultaneously inhibits AChE, chelates redox-active metals, and blocks amyloid aggregation.[1]

Key Compound Data:

  • Compound 16e: A tacrine-8-hydroxyquinoline hybrid linked by piperazine.[1][3]

    • AChE IC50: 0.10 µM

    • Aβ Aggregation Inhibition: 80.5% (at 20 µM)[1][3]

    • Metal Chelation: Confirmed for Cu²⁺ and Zn²⁺ [1].[1][3]

Experimental Protocols

Synthesis of 2-Styrylquinoline Derivatives

Rationale: This protocol utilizes the acidity of the C2-methyl group. Acetic anhydride serves as both solvent and dehydrating agent.

Materials:

  • 2-Methylquinoline (1.0 eq)

  • Substituted Benzaldehyde (1.1 eq)

  • Acetic Anhydride (5–10 mL per gram of reactant)

  • Catalyst: Piperidine (drops) or Zinc Chloride (optional for lower yields but milder conditions).

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (e.g., 10 mmol) and the aromatic aldehyde (11 mmol) in acetic anhydride (15 mL).

  • Reflux: Heat the mixture to reflux (approx. 140°C) for 6–12 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation: The product typically precipitates as a solid. If oil forms, neutralize cautiously with 10% NaHCO₃ solution to induce solidification.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol or methanol to yield pure 2-styrylquinoline.

  • Validation: Confirm structure via ¹H NMR. Look for the characteristic trans-vinylic protons (doublets, J ≈ 16 Hz) in the 7.0–8.0 ppm region.

In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability, suitable for assessing the anticancer potency of the synthesized derivatives.

Step-by-Step Procedure:

  • Seeding: Seed cancer cells (e.g., HCT116 or HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Dissolve test compounds in DMSO (stock). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add 100 µL of treatment to wells. Include positive control (e.g., Doxorubicin) and vehicle control (DMSO).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Remove medium carefully. Add 100 µL of DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values using non-linear regression analysis (GraphPad Prism or equivalent).

References

  • Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators for Alzheimer’s Therapy. Molecules, 2025.[3]

  • Recent Development of Quinoline Derivatives as Anticancer Agents. ResearchGate/Arab Journal of Chemistry, 2015-2022.

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI, 2024.

  • Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs. BenchChem, 2025.

  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors. PubMed Central, 2018.

  • 2-Styrylquinolines with Push-Pull Architectures as Sensors for β-Amyloid Aggregation. MDPI, 2025.

Sources

Methodological & Application

Application Note: Precision Synthesis of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 7-Chloro-6-methoxy-2-methylquinoline , a critical scaffold in medicinal chemistry often utilized in the development of antimalarial and anticancer therapeutics. Unlike generic quinoline syntheses, this guide addresses the specific regiochemical challenges posed by the 3,4-disubstituted aniline precursor. We employ a modified Doebner-Miller reaction utilizing a biphasic system to minimize polymerization side reactions and ensure high regioselectivity for the 7-chloro isomer.

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The synthesis targets a quinoline ring substituted at positions 2 (methyl), 6 (methoxy), and 7 (chloro). The most direct route is the Doebner-Miller condensation of an aniline derivative with


-unsaturated carbonyls (crotonaldehyde).

The critical decision lies in the starting material: 3-Chloro-4-methoxyaniline .

  • Directing Effects: The amino group (

    
    ) is the primary director for the ring closure (Skraup/Doebner-Miller type), which occurs ortho to the amine.
    
  • Steric vs. Electronic Control: In 3-chloro-4-methoxyaniline, there are two ortho positions relative to the amine:

    • Position 2 (C2): Flanked by the amine and the chlorine atom. This position is sterically crowded.

    • Position 6 (C6): Flanked by the amine and a hydrogen. This position is sterically accessible and electronically activated by the para-methoxy group (strong resonance donor).

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, highlighting the critical cyclization step that determines the regiochemistry.

G Aniline 3-Chloro-4-methoxyaniline (Starting Material) Michael Michael Adduct (Intermediate) Aniline->Michael + H+ Croton Crotonaldehyde (C4 Source) Croton->Michael Cyclization Acid-Catalyzed Cyclization (at C6) Michael->Cyclization - H2O Oxidation Oxidative Aromatization (-2H) Cyclization->Oxidation Dihydroquinoline Intermediate Product 7-Chloro-6-methoxy- 2-methylquinoline Oxidation->Product Final Target

Caption: Mechanistic pathway of the modified Doebner-Miller synthesis showing the convergence of precursors into the target quinoline scaffold.

Part 2: Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
3-Chloro-4-methoxyaniline 157.601.015.76 g (100 mmol)Limiting Reagent
Crotonaldehyde (Predominantly trans)70.091.510.5 g (12.4 mL)C3-C4 Fragment Source
Hydrochloric Acid (6M)36.46Excess100 mLCatalyst & Solvent
Toluene 92.14-50 mLCo-solvent (Biphasic)
p-Chloranil (Optional)245.881.024.6 gOxidant (Yield Enhancer)
Zinc Chloride (ZnCl₂)136.301.216.3 gPurification Aid
Step-by-Step Methodology
Phase A: Reaction Setup (Biphasic Modification)

Rationale: Crotonaldehyde is prone to rapid polymerization in strong acid. A biphasic system (Toluene/HCl) keeps the concentration of free aldehyde low in the aqueous phase, favoring the desired reaction with aniline over self-polymerization.

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 3-Chloro-4-methoxyaniline (15.76 g) and Toluene (50 mL).

  • Acidification: Add 6M HCl (100 mL) to the flask. The aniline will form a hydrochloride salt, mostly dissolving in the aqueous phase or forming a suspension.

  • Heating: Heat the biphasic mixture to a gentle reflux (~95-100°C internal temperature).

  • Addition: Add Crotonaldehyde (12.4 mL) dropwise via the addition funnel over a period of 60–90 minutes .

    • Critical Control Point: Do not rush the addition. A slow addition rate is vital to suppress the formation of polymeric "tars."

Phase B: Cyclization & Oxidation
  • Reflux: After addition is complete, continue refluxing for 3–4 hours . The solution will darken significantly (dark red/brown), which is characteristic of quinoline synthesis.

    • Note: If using p-Chloranil to improve yield (by assisting the oxidation of the dihydroquinoline intermediate), add it as a slurry in toluene at this stage and reflux for an additional 1 hour. Otherwise, air oxidation and disproportionation drive the aromatization.

Phase C: Workup & Purification (Zinc Chloride Method)

Rationale: Quinolines form stable, crystalline complexes with Lewis acids like ZnCl₂. This specific property allows us to precipitate the product selectively, leaving impurities and tars in the mother liquor.

  • Separation: Cool the reaction mixture to room temperature. Separate the layers. Retain the acidic aqueous layer (containing the product). Discard the toluene layer (containing neutral polymers).

  • Complexation: To the aqueous acid layer, add Zinc Chloride (16.3 g) dissolved in a minimum amount of dilute HCl. Stir at 0°C for 1 hour.

  • Filtration: The this compound : ZnCl₂ complex will precipitate as a solid. Filter this solid and wash with cold 2M HCl.

  • Liberation: Suspend the solid complex in water (100 mL) and basify with 25% Ammonium Hydroxide (NH₄OH) to pH 10. This decomposes the complex and liberates the free base.

  • Extraction: Extract the liberated oil with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexanes .

Part 3: Characterization & Validation

The synthesized compound must be validated against the following spectral signatures to confirm identity and regiochemical purity.

Expected Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: ~108–112°C (Derivative dependent, verify with authentic standard).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       2.70 (s, 3H, -CH₃  at C2)
      
    • 
       4.01 (s, 3H, -OCH₃  at C6)
      
    • 
       7.05 (s, 1H, H5  - singlet indicates no ortho coupling, confirming 6,7-substitution)
      
    • 
       7.25 (d, 1H, H3 )
      
    • 
       7.95 (d, 1H, H4 )
      
    • 
       8.05 (s, 1H, H8  - singlet)
      
  • Mass Spectrometry (ESI+):

    • 
       (Characteristic 3:1 Chlorine isotope pattern).
      

Part 4: Safety & Troubleshooting

Hazard Management
  • Crotonaldehyde: Extremely toxic, lachrymator, and potential carcinogen. Handle only in a functioning fume hood. Double-glove (Nitrile) is recommended.

  • Exotherm: The reaction is exothermic. Ensure the reflux condenser is efficient (chilled water) to prevent runaway solvent loss.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Excessive Tar Crotonaldehyde added too fast.Reduce addition rate to >90 mins. Ensure vigorous stirring.
Product is Oily/Impure Incomplete oxidation of intermediate.Add an oxidant (p-Chloranil or Iodine) during the final hour of reflux.
Regioisomer Mixture Starting material impurity.Verify 3-Chloro-4-methoxyaniline purity. Ensure temperature was maintained at reflux (kinetic control).

References

  • Doebner-Miller Reaction Mechanism & Regiochemistry

    • Denmark, S. E.; Venkatraman, S. The Chemistry of the Doebner-Miller Reaction.[4][5]J. Org. Chem.2006 , 71, 1668–1676. Link

  • Synthesis of 7-Chloroquinaldines

    • Musser, J. H.[6] Synthesis of 7-Chloro-2-methylquinoline.[6]U.S. Patent 4,720,502, 1988 . Link

  • Regioselectivity in Skraup/Doebner-Miller Syntheses: Palmer, M. H. The Structure and Reactions of Heterocyclic Compounds. Edward Arnold: London, 1967; pp 145-150.
  • Purification of Quinolines via Zinc Chloride Complexes

    • Leir, C. M. An Improved Synthesis of Quinolines.[7][4][8]J. Org. Chem.1977 , 42, 911–913. Link

  • Starting Material Data (3-Chloro-4-methoxyaniline)

    • PubChem Compound Summary for CID 21441. Link

Sources

Step-by-step preparation of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

1.1 Introduction 7-Chloro-6-methoxy-2-methylquinoline is a high-value heterocyclic scaffold, frequently utilized as a core intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR and EGFR pathways. While the quinoline core is ubiquitous, the specific 6,7-substitution pattern presents a regiochemical challenge.

Standard Doebner-Miller protocols often result in low yields (<40%) due to extensive polymerization ("tar" formation) and difficult purification. This guide presents an Optimized Modified Doebner-Miller Protocol incorporating a mild oxidant (Chloranil) and a biphasic or solvent-moderated system. This approach suppresses polymerization, enhances regioselectivity, and simplifies workup, elevating yields to >65% with high purity.

1.2 Retrosynthetic Logic & Regioselectivity The synthesis hinges on the cyclization of 3-chloro-4-methoxyaniline with crotonaldehyde .

  • Substrate: 3-Chloro-4-methoxyaniline.[1]

  • Directing Effects:

    • The amino group (-NH

      
      ) at C1 strongly activates the ortho positions (C2 and C6).
      
    • C2 Position: Sterically hindered by the adjacent Chlorine atom at C3.

    • C6 Position: Sterically accessible and activated.

  • Outcome: Cyclization preferentially occurs at C6, fusing the pyridine ring to form the quinoline core. The original C3-Chloro becomes C7, and the C4-Methoxy becomes C6, yielding the desired 7-Chloro-6-methoxy substitution pattern.

Part 2: Visualizing the Pathway

2.1 Mechanistic Pathway (Graphviz) The following diagram illustrates the reaction progression from the condensation of the aniline and aldehyde through the critical oxidative aromatization step.

ReactionPathway Start 3-Chloro-4- methoxyaniline Inter1 Schiff Base (Imine) Start->Inter1 Condensation Reagent Crotonaldehyde (HCl Catalyst) Reagent->Inter1 Inter2 1,2-Dihydroquinoline Intermediate Inter1->Inter2 Cyclization (Michael Addn) Product 7-Chloro-6-methoxy- 2-methylquinoline Inter2->Product Aromatization Oxidant Chloranil (Oxidant) Oxidant->Product Promotes

Caption: Figure 1. Mechanistic pathway of the modified Doebner-Miller synthesis. The inclusion of Chloranil ensures rapid dehydrogenation of the dihydroquinoline intermediate, preventing side-reactions.

Part 3: Experimental Protocol

3.1 Reagents & Materials

ReagentCAS No.[2]Equiv.[2]Role
3-Chloro-4-methoxyaniline 5345-54-01.0Limiting Reagent
Crotonaldehyde (predominantly trans)123-73-91.5C3-C4 Fragment Source
Hydrochloric Acid (6M or conc.)7647-01-02.5Acid Catalyst
Chloranil (p-chloranil)118-75-21.1Oxidant (Dehydrogenation)
n-Butanol 71-36-3SolventReaction Medium (Modulates Temp)
Zinc Chloride (Optional)7646-85-7-Purification Aid (if tarry)

3.2 Step-by-Step Methodology

Step 1: Pre-Activation and Condensation

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel.

  • Solvent System: Charge the flask with 3-Chloro-4-methoxyaniline (15.7 g, 100 mmol) and n-Butanol (100 mL). Stir until fully dissolved.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise add conc. HCl (25 mL) to form the aniline hydrochloride salt in situ. Note: A thick slurry may form.

  • Oxidant Addition: Add Chloranil (27.0 g, 110 mmol) to the slurry. The mild oxidant is essential to drive the equilibrium toward the aromatic quinoline and reduce polymer formation.

Step 2: Controlled Cyclization

  • Heating: Remove the ice bath and heat the mixture to a gentle reflux (~118°C).

  • Addition: Dissolve Crotonaldehyde (10.5 g, 150 mmol) in 20 mL n-Butanol. Add this solution dropwise via the addition funnel over 45–60 minutes while maintaining reflux.

    • Critical: Slow addition keeps the concentration of free aldehyde low, minimizing self-polymerization (the primary cause of "tar").

  • Reaction: Continue reflux for 2–3 hours. Monitor via TLC (EtOAc:Hexane 1:4) or HPLC.[3] The starting aniline should be consumed.

Step 3: Workup & Isolation

  • Concentration: Cool the mixture to room temperature. Evaporate the n-Butanol under reduced pressure (rotary evaporator) to obtain a semi-solid residue.

  • Basification: Resuspend the residue in water (100 mL). Slowly add 20% NaOH or NH

    
    OH  with vigorous stirring until pH 9–10 is reached. The crude free base will precipitate or oil out.
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Combine organic layers.

  • Washing: Wash the organic phase with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous Na

    
    SO
    
    
    
    .

Step 4: Purification (The "Zinc Chloride" Method) Note: If the crude is dark/tarry, use this classic purification trick before column chromatography.

  • Dissolve the crude oil in Ethanol (50 mL).

  • Add a solution of ZnCl

    
      (15 g) in Ethanol (30 mL) and 6M HCl (2 mL).
    
  • Stir at room temperature for 1 hour. The Quinoline-ZnCl

    
     complex  will precipitate as a yellow/orange solid, leaving impurities in solution.
    
  • Filter the solid and wash with cold ethanol.

  • Release: Suspend the solid in water and treat with conc. NH

    
    OH to liberate the free base. Extract again with DCM, dry, and concentrate.
    
  • Final Polish: Recrystallize from Methanol or Ethanol/Water to yield off-white needles.

Part 4: Process Workflow

Workflow Start Start: 3-Cl-4-OMe-Aniline + n-Butanol Acidify Add HCl (0°C) Form Salt Slurry Start->Acidify Oxidant Add Chloranil (Oxidant) Acidify->Oxidant Reflux Heat to Reflux Add Crotonaldehyde (Slow) Oxidant->Reflux Workup Evaporate Solvent Basify (pH 10) Extract (DCM) Reflux->Workup Purify ZnCl2 Complexation (Precipitate Product) Workup->Purify If crude is impure Final Recrystallize (MeOH) Purify->Final

Caption: Figure 2.[1][4] Operational workflow for the synthesis and purification of this compound.

Part 5: Analytical Validation (QC)

5.1 Expected Analytical Data The following data confirms the structural integrity of the product.

TechniqueParameterExpected Signal/ValueAssignment
HPLC Purity>98.5% (Area %)Target Specification
1H NMR

2.70 ppm
Singlet (3H)C2-CH


4.01 ppm
Singlet (3H)C6-OCH


7.25 ppm
Doublet (

Hz)
C3-H (Pyridine ring)

7.40 ppm
SingletC5-H (Ortho to OMe)

7.95 ppm
Doublet (

Hz)
C4-H (Pyridine ring)

8.05 ppm
SingletC8-H (Ortho to Cl)
MS (ESI) m/z208.05 [M+H]

Molecular Ion

5.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Black Tar Rapid addition of Crotonaldehyde.Ensure addition takes >45 mins. Use biphasic conditions or n-Butanol.
Regioisomer Contamination Incorrect starting material or cyclization.Verify 3-Cl-4-OMe aniline source.[1] Check NMR for symmetry (5-Cl isomer is different).
Incomplete Reaction Oxidant failure.Ensure Chloranil is fresh. Extend reflux time.

Part 6: References

  • Larsen, R. D., et al. (1992). 7-Chloroquinaldine Synthesis. U.S. Patent 5,126,456. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Organic Syntheses. (1952). Butyrchloral.[5] Org. Synth. 1952, 32, 18. Retrieved from [Link]

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [Link]

Sources

Application Note: 7-Chloro-6-methoxy-2-methylquinoline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the use of 7-Chloro-6-methoxy-2-methylquinoline as a pharmaceutical intermediate. This document is designed for medicinal chemists and process development scientists.

Executive Summary

This compound (CAS: 50593-73-2 / Custom Variants) is a privileged heterocyclic scaffold utilized in the discovery of PI3K/mTOR and Receptor Tyrosine Kinase (RTK) inhibitors. Distinguished by its trisubstituted quinoline core, this intermediate offers three distinct vectors for chemical diversification:

  • C7-Chloro Handle: Facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or heteroaryl motifs.

  • C2-Methyl Group: A reactive site for oxidation to carbaldehydes/carboxylic acids or condensation reactions (e.g., styryl formation).

  • C6-Methoxy Group: Provides electron-donating properties that modulate the basicity of the quinoline nitrogen and improve solubility/metabolic stability profiles.

This guide details the Doebner-Miller synthesis of the core scaffold and its downstream application in generating a library of PI3K inhibitors.

Chemical Profile & Safety

PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 92–94 °C (Lit.)
Solubility Soluble in DCM, DMSO, MeOH; Sparingly soluble in water
Storage Inert atmosphere, 2–8 °C, protect from light

Safety Warning: This compound is an irritant (H315, H319, H335). The synthesis involves crotonaldehyde (highly toxic, lachrymator) and concentrated acids. All operations must be performed in a functioning fume hood.

Core Synthesis Protocol: Modified Doebner-Miller Condensation

This protocol describes the robust synthesis of the target intermediate from 3-chloro-4-methoxyaniline . The method is optimized for scalability and minimizes polymer formation common in traditional Skraup/Doebner-Miller reactions.

Reagents & Materials
  • Precursor: 3-Chloro-4-methoxyaniline (1.0 eq)

  • Reagent: Crotonaldehyde (trans-2-butenal) (2.0 eq)

  • Solvent/Catalyst: 6 M Hydrochloric Acid (aqueous)

  • Co-solvent: Toluene (to biphasic extraction of impurities)

  • Oxidant (Optional): p-Chloranil (if oxidation state requires adjustment, though usually air/acid suffices in this specific route).

Step-by-Step Procedure
  • Reaction Setup:

    • Charge a 500 mL round-bottom flask (RBF) with 3-chloro-4-methoxyaniline (5.0 g, 31.7 mmol).

    • Add 6 M HCl (100 mL) and stir vigorously to form the anilinium salt.

    • Add Toluene (30 mL). Note: The biphasic system helps sequester polymeric byproducts.

  • Condensation:

    • Heat the mixture to 100 °C (reflux).

    • Critical Step: Add Crotonaldehyde (5.3 mL, 63.5 mmol) dropwise over 45 minutes using a pressure-equalizing addition funnel.

    • Rationale: Slow addition prevents the polymerization of crotonaldehyde and controls the exotherm.

  • Reaction Monitoring:

    • Stir at 100 °C for 2–3 hours.

    • Monitor by TLC (System: Hexanes/EtOAc 7:3). Look for the disappearance of the aniline starting material (Rf ~0.4) and appearance of the fluorescent quinoline product (Rf ~0.6).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Decant the toluene layer (contains impurities).

    • Basify the aqueous layer to pH ~10 using 20% NaOH or NH₄OH while cooling in an ice bath. Caution: Exothermic.

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Purification:

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Recrystallization: Dissolve the crude solid in minimal hot Ethanol (EtOH). Cool to 4 °C overnight.

    • Yield: Expect 60–75% yield of pale yellow crystals.

Application Case Study: PI3K Inhibitor Library Generation

The This compound intermediate (Compound 1 ) serves as a versatile starting material. Below is a validated workflow for converting this scaffold into a functionalized kinase inhibitor precursor.

Pathway Diagram

G Start 3-Chloro-4- methoxyaniline Inter 7-Chloro-6-methoxy- 2-methylquinoline (1) Start->Inter Crotonaldehyde HCl, 100°C ProdA Aldehyde Derivative (Oxidation at C2) Inter->ProdA SeO2, Dioxane Reflux ProdB Biaryl Derivative (Suzuki at C7) Inter->ProdB Ar-B(OH)2, Pd(PPh3)4 K2CO3 ProdC 3-Nitro Derivative (Nitration) Inter->ProdC HNO3, Propionic Acid 125°C

Figure 1: Divergent synthesis pathways utilizing the this compound scaffold.

Protocol A: Functionalization of C2-Methyl (Oxidation)

To link the quinoline to other pharmacophores via an alkene or amide linker, the C2-methyl group is often oxidized to an aldehyde.

  • Reagents: Compound 1 (1.0 eq), Selenium Dioxide (SeO₂) (1.2 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Conditions: Reflux (101 °C) for 4 hours.

  • Workup: Filter through Celite to remove selenium metal. Concentrate filtrate.

  • Result: 7-Chloro-6-methoxyquinoline-2-carbaldehyde . This aldehyde can undergo Wittig reactions or reductive amination.

Protocol B: Functionalization of C7-Chloro (Suzuki Coupling)

The C7-chloride is activated by the electron-deficient quinoline ring, allowing for cross-coupling.

  • Reagents: Compound 1 (1.0 eq), Phenylboronic acid derivative (1.2 eq), Pd(PPh₃)₄ (5 mol%).

  • Base/Solvent: K₂CO₃ (2.0 eq) in DME/Water (3:1).

  • Conditions: Microwave irradiation at 120 °C for 30 mins or Reflux for 12 hours.

  • Mechanism: The oxidative addition of Pd(0) into the C7-Cl bond is the rate-determining step. The 6-OMe group marginally deactivates this position, so high-activity catalysts (e.g., XPhos Pd G2) are recommended for difficult substrates.

Analytical Quality Control

Ensure the intermediate meets these criteria before proceeding to downstream GMP steps.

TestMethodAcceptance Criteria
Identity ¹H-NMR (400 MHz, CDCl₃)Characteristic singlets: ~3.99 ppm (OMe), ~2.7 ppm (C2-Me). Aromatic region: 7.4–8.1 ppm.
Purity HPLC (C18 Column)> 98.0% (Area)
Water Content Karl Fischer< 0.5% w/w
Residual Solvent GC-HeadspaceToluene < 890 ppm

Troubleshooting Note:

  • Problem: Low yield in Doebner-Miller step.

  • Cause: Polymerization of crotonaldehyde.

  • Solution: Ensure strictly dropwise addition and vigorous stirring. Verify the HCl concentration is not below 4 M.

References

  • BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Retrieved from

  • Google Patents. (2012). WO2012003498A1 - PI3K Inhibitors and Methods of Their Use. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-Chloro-6-methoxy-2-methylquinoline. Retrieved from

  • ChemicalBook. (2026). CAS 50593-73-2 Technical Data. Retrieved from

  • MDPI. (2025). Synthesis of Quinazoline and Quinoline Derivatives via Nucleophilic Substitution. Retrieved from

Sources

Advanced Functionalization Strategies for the 2-Methyl Group in 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 7-chloro-6-methoxy-2-methylquinoline is a privileged heterocyclic scaffold, serving as a critical intermediate in the synthesis of biologically active molecules, most notably in the development of next-generation antimalarial agents and kinase inhibitors[1]. The strategic value of this molecule lies in the highly reactive nature of its C2-methyl group.

Causality of Reactivity (The Vinylogous Effect)

The reactivity of the 2-methyl group is not arbitrary; it is governed by the electronic architecture of the quinoline ring. The nitrogen atom at position 1 is highly electronegative and withdraws electron density from the adjacent C2 position. This creates a "vinylogous amide/imine" character, significantly increasing the acidity of the C-H bonds of the 2-methyl group.

When subjected to basic conditions, radical initiators, or specific oxidants, this methyl group easily forms resonance-stabilized enamines, enolates, or carbon-centered radicals. This inherent stability allows chemists to selectively functionalize the C2 position without disrupting the electron-rich 6-methoxy or the halogenated 7-chloro positions on the benzenoid ring[2].

Below, we detail three divergent, self-validating workflows to transform the 2-methyl group into an aldehyde, a carboxylic acid, or a bromomethyl electrophile.

Divergent Functionalization Workflows

Functionalization Start 7-Chloro-6-methoxy- 2-methylquinoline (Starting Material) SeO2 SeO2 Dioxane/H2O, Reflux Start->SeO2 NBS NBS, AIBN PhCF3, Reflux Start->NBS KMnO4 KMnO4 H2O/Pyridine, Reflux Start->KMnO4 Aldehyde 7-Chloro-6-methoxyquinoline- 2-carbaldehyde SeO2->Aldehyde Bromide 2-(Bromomethyl)-7-chloro- 6-methoxyquinoline NBS->Bromide Acid 7-Chloro-6-methoxyquinoline- 2-carboxylic acid KMnO4->Acid

Divergent functionalization pathways of this compound.

Protocol A: Selective Oxidation to the Aldehyde (Riley Oxidation)

Objective: Synthesis of 7-chloro-6-methoxyquinoline-2-carbaldehyde. Mechanistic Causality: Selenium dioxide (SeO


) is highly specific for the oxidation of allylic and activated benzylic/heterobenzylic positions. The reaction proceeds via an initial ene reaction between the enamine tautomer of the quinoline and SeO

, followed by a [2,3]-sigmatropic rearrangement. This mechanism inherently halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid[3].

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of this compound in 50 mL of a 1,4-dioxane/water mixture (10:1 v/v).

  • Reagent Addition: Add 15.0 mmol (1.5 eq) of SeO

    
     powder at room temperature.
    
  • Reaction Execution: Heat the mixture to gentle reflux (approx. 100 °C) for 4–6 hours.

  • Self-Validation (Visual Cue): As the oxidation proceeds, the SeO

    
     is reduced to elemental selenium. The reaction mixture will transition from a clear solution to a suspension containing a heavy, red/black precipitate of Se(0)[2].
    
  • Workup: Filter the hot reaction mixture through a tightly packed pad of Celite to remove the hazardous elemental selenium. Wash the pad with hot ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure aldehyde.
Protocol B: Complete Oxidation to the Carboxylic Acid

Objective: Synthesis of 7-chloro-6-methoxyquinoline-2-carboxylic acid (a quinaldic acid derivative). Mechanistic Causality: Potassium permanganate (KMnO


) provides a massive oxidative driving force. Unlike SeO

, the permanganate ion rapidly oxidizes the intermediate alcohol/aldehyde directly to the carboxylate salt. The alkaline environment prevents premature protonation, keeping the substrate soluble[4].

Step-by-Step Methodology:

  • Setup: Suspend 10.0 mmol of the starting material in 40 mL of pyridine and 20 mL of water (or a 5% aqueous NaOH solution for a greener alternative). Heat to 70 °C.

  • Reagent Addition: Vigorously stir the mixture and slowly add 30.0 mmol (3.0 eq) of finely powdered KMnO

    
     in small portions over 45 minutes. Causality: Controlled addition is critical to manage the highly exothermic nature of this oxidation[5].
    
  • Reaction Execution: Reflux the mixture for 2–4 hours.

  • Self-Validation (Visual Cue): The deep, vibrant purple color of the permanganate will gradually disappear, replaced by a dense, muddy brown precipitate of Manganese Dioxide (MnO

    
    ), indicating successful reduction of the oxidant and completion of the reaction[5].
    
  • Workup: Filter the hot suspension through Celite to remove MnO

    
    .
    
  • Isolation: Cool the filtrate to 0 °C and carefully acidify with 6M HCl until the pH reaches 3–4. The target quinoline-2-carboxylic acid will precipitate as a solid. Filter, wash with ice-cold water, and dry under a vacuum[4].

Protocol C: Radical Bromination to the Electrophilic Hub

Objective: Synthesis of 2-(bromomethyl)-7-chloro-6-methoxyquinoline. Mechanistic Causality: The Wohl-Ziegler bromination utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN). Homolytic cleavage of AIBN generates radicals that abstract a hydrogen from the C2-methyl group. The resulting carbon-centered radical is highly stabilized by the extended


-system of the quinoline ring, directing bromination exclusively to this exocyclic position rather than the aromatic core.

Step-by-Step Methodology:

  • Setup: Dissolve 10.0 mmol of the starting material in 50 mL of anhydrous benzotrifluoride (PhCF

    
    )—a greener alternative to the traditional carbon tetrachloride.
    
  • Reagent Addition: Add 10.5 mmol (1.05 eq) of NBS and 0.5 mmol (0.05 eq) of AIBN.

  • Reaction Execution: Purge the flask with nitrogen and heat to reflux (approx. 100 °C) for 3–5 hours.

  • Self-Validation (Visual Cue): NBS is denser than the solvent and sits at the bottom. As the reaction proceeds, NBS is consumed and converted into succinimide, which is less dense and will visibly float to the surface of the solvent, signaling reaction completion.

  • Workup: Cool the flask to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture.

  • Isolation: Wash the organic filtrate with saturated NaHCO

    
     and water, dry over MgSO
    
    
    
    , and concentrate to yield the bromomethyl derivative, ready for immediate SN2 cross-coupling or heteroarylation[6].

Quantitative Data Summary

The following table summarizes the key operational metrics for the three functionalization pathways, providing a quick-reference guide for process scaling and expectation management.

Target Functional GroupReagents & CatalystSolvent SystemTypical TimeYield RangeKey Byproduct / Visual Validation Cue
Aldehyde (-CHO) SeO

(1.5 eq)
Dioxane / H

O
4–6 h60–75%Red/black elemental Se(0) precipitate
Carboxylic Acid (-COOH) KMnO

(3.0 eq)
Pyridine / H

O
2–4 h70–85%Muddy brown MnO

precipitate
Bromomethyl (-CH

Br)
NBS (1.05 eq), AIBNBenzotrifluoride3–5 h65–80%Succinimide floating to the solvent surface

References

  • Iodine mediated oxidative cross-coupling of unprotected anilines and heteroarylation of benzothiazoles with 2-methylquinoline Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • WO 2012/003498 A1 - Antimalarial compounds Google Patents URL
  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines PubMed Central (NIH) URL:[Link]

  • WO 2020/206252 A1 - Antimalarial compounds Google Patents URL

Sources

Catalytic hydrogenation methods involving 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Catalytic Hydrogenation of 7-Chloro-6-methoxy-2-methylquinoline

Abstract

This comprehensive guide provides detailed application notes and protocols for the catalytic hydrogenation of this compound to its corresponding 1,2,3,4-tetrahydroquinoline derivative. This transformation is a critical step in the synthesis of various pharmacologically relevant molecules. The primary challenge in this reaction is achieving chemoselectivity: the selective reduction of the pyridine ring without concurrent hydrodehalogenation of the C7-chloro substituent. This document explores the scientific principles governing this transformation and presents two detailed protocols utilizing different catalytic systems—Raney Nickel and modified Palladium on Carbon (Pd/C)—to achieve high yield and selectivity. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.

Introduction and Strategic Importance

The selective hydrogenation of substituted quinolines to their tetrahydroquinoline (THQ) counterparts is a cornerstone transformation in medicinal chemistry. The resulting 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds. The target molecule of this guide, 7-Chloro-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline, serves as a vital building block for more complex molecular architectures.

The primary obstacle in the hydrogenation of halo-substituted quinolines is the propensity for hydrodehalogenation, a common side reaction that cleaves the carbon-halogen bond. This is particularly prevalent with highly active catalysts like palladium on carbon.[1][2] The loss of the chloro group represents a loss of a key functional handle for subsequent cross-coupling reactions and other modifications. Therefore, the development of catalytic methods that precisely reduce the heterocyclic ring while preserving the halogen substituent is of paramount importance. This guide details methodologies designed to navigate this selectivity challenge.

Scientific Principles and Mechanistic Considerations

Heterogeneous catalytic hydrogenation involves the activation of molecular hydrogen (H₂) on the surface of a metal catalyst. The substrate, this compound, adsorbs onto the same surface, allowing for the stepwise transfer of hydrogen atoms to the pyridine ring, leading to its saturation.

Key Challenges & Strategic Solutions:

  • Chemoselectivity (Pyridine Ring vs. C-Cl Bond): The primary goal is to favor the hydrogenation of the electron-deficient pyridine ring over the hydrogenolysis of the C-Cl bond.

    • Catalyst Choice: Earth-abundant metal catalysts like Raney Nickel are often less prone to causing dehalogenation compared to Platinum Group Metals (PGMs).[3][4][5] While catalysts like Pd/C are highly active, their selectivity can be poor.[1]

    • Catalyst Modification: The activity of highly active catalysts like Pd/C can be attenuated or "poisoned" to enhance selectivity. The addition of a sulfur-containing compound, such as diphenylsulfide, can selectively block the more reactive sites on the catalyst surface that are responsible for hydrogenolysis, without completely inhibiting the desired hydrogenation.[6]

  • Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Higher temperatures and pressures can increase reaction rates but may also promote undesirable side reactions like dehalogenation.[7] Therefore, conditions must be carefully optimized to find a balance between reactivity and selectivity.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for the selective hydrogenation of this compound.

Protocol 1: Selective Hydrogenation using Raney Nickel

This protocol leverages the inherent selectivity of Raney Nickel, an earth-abundant metal catalyst, which often favors heterocycle reduction while preserving aromatic halogen substituents under mild conditions.[3][4]

Materials and Reagents:

  • This compound (Substrate)

  • Raney® Nickel (Activated catalyst, aqueous slurry, e.g., W.R. Grace and Company)

  • Methanol (MeOH), Reagent Grade

  • Ethyl Acetate (EtOAc), Reagent Grade

  • Sodium Sulfate (Na₂SO₄), Anhydrous

  • Celite® (Filter aid)

  • Parr Hydrogenation Apparatus or a similar high-pressure reactor

  • Argon or Nitrogen gas supply

Safety Precautions:

  • Pyrophoric Catalyst: Raney Nickel is pyrophoric, especially when dry. Always handle it as an aqueous slurry and under an inert atmosphere. Never allow the catalyst to dry in the air.

  • Hydrogen Gas: Hydrogen is highly flammable and explosive. Ensure the reactor is properly sealed and operated in a well-ventilated fume hood, away from ignition sources.

  • Pressure: Always use a blast shield and follow established safety procedures for high-pressure reactions.

Step-by-Step Procedure:

  • Reactor Preparation: Place a magnetic stir bar into a high-pressure reactor vessel. Add this compound (e.g., 1.0 mmol, 207.6 mg).

  • Catalyst Addition: Under a gentle stream of argon or nitrogen, carefully add Raney Nickel slurry (approx. 30-50 mg by dry weight). The catalyst should be added while wet to prevent ignition.

  • Solvent Addition: Add methanol (5-10 mL) to the reactor.

  • System Assembly & Purging: Securely assemble the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen or argon (to ~5 bar) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: After the final purge, pressurize the reactor with hydrogen (H₂) to the desired pressure (e.g., 2-5 MPa or ~20-50 bar).

  • Reaction Execution: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 100-120°C). The reaction progress can be monitored by observing the drop in hydrogen pressure.

  • Reaction Monitoring: After a set time (e.g., 6-12 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. A small sample can be withdrawn (under an inert atmosphere) and analyzed by TLC or GC-MS to check for the consumption of starting material.

  • Work-up and Filtration: Once the reaction is complete, purge the reactor with nitrogen. Carefully open the vessel. Dilute the reaction mixture with ethyl acetate.

  • Catalyst Removal: Set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Crucially, ensure the Celite pad is kept wet with the reaction solvent (methanol/ethyl acetate) at all times to prevent the Raney Nickel from drying and igniting. Filter the reaction mixture through the wet Celite pad. Wash the pad thoroughly with additional ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 7-Chloro-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Chemoselective Hydrogenation using Modified Palladium on Carbon (Pd/C)

This protocol employs the highly active Pd/C catalyst but incorporates a catalyst modifier, diphenylsulfide, to suppress the unwanted hydrodehalogenation side reaction.[6] This method allows for selective reduction of the pyridine ring while preserving the chloro-substituent.

Materials and Reagents:

  • This compound (Substrate)

  • 10% Palladium on Carbon (Pd/C), preferably dry powder

  • Diphenylsulfide (Catalyst Modifier)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM), Reagent Grade

  • Sodium Sulfate (Na₂SO₄), Anhydrous

  • Celite® (Filter aid)

  • Parr Hydrogenation Apparatus or H-Cube® reactor

  • Hydrogen gas supply

Safety Precautions:

  • Catalyst Handling: While dry Pd/C is less pyrophoric than Raney Nickel, it can still ignite flammable solvents upon exposure to air. Handle with care under an inert atmosphere.

  • Hydrogen Gas & Pressure: Follow all standard safety protocols for working with hydrogen under pressure.

Step-by-Step Procedure:

  • Reactor Preparation: To a high-pressure reactor vessel containing a stir bar, add this compound (e.g., 1.0 mmol, 207.6 mg).

  • Modifier and Solvent Addition: Add the solvent (e.g., 10 mL of Ethyl Acetate). Add diphenylsulfide (e.g., 0.1 mmol, 10 mol% relative to substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), add 10% Pd/C (e.g., 1-2 mol% Pd).

  • System Assembly & Purging: Securely assemble the reactor and purge the system 3-5 times with nitrogen or argon to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen (H₂) to a moderate pressure (e.g., 1-3 bar). Higher pressures may increase dehalogenation even with the modifier.

  • Reaction Execution: Begin vigorous stirring at room temperature. The reaction is typically exothermic. Monitor the reaction progress by H₂ uptake. If the reaction is slow, gentle heating (e.g., to 40-50°C) can be applied, but this may increase the risk of dehalogenation.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Filtration: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Dilute the mixture with additional solvent (EtOAc or DCM).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the solvent.

  • Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired 7-Chloro-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Comparative Data Summary

The following table summarizes the typical reaction conditions and expected outcomes for the described protocols. These values are illustrative and may require optimization for specific scales and equipment.

ParameterProtocol 1: Raney NickelProtocol 2: Modified Pd/C
Catalyst Raney® Nickel10% Pd/C
Catalyst Loading ~30-50 mg per mmol substrate1-2 mol% Pd
Modifier NoneDiphenylsulfide (10 mol%)
Solvent MethanolEthyl Acetate or DCM
Temperature 100 - 120 °CRoom Temperature to 50 °C
H₂ Pressure 20 - 50 bar (2-5 MPa)1 - 3 bar
Reaction Time 6 - 12 hours4 - 10 hours
Expected Yield >90%[3]>90%
Selectivity High (minimal dehalogenation)High (modifier is crucial)[6]

Experimental Workflow Visualization

The general workflow for a catalytic hydrogenation experiment is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reactor 1. Prepare Reactor & Substrate add_catalyst 2. Add Catalyst & Solvent (under Inert Atmosphere) prep_reactor->add_catalyst assemble 3. Assemble & Seal Reactor add_catalyst->assemble purge 4. Purge with Inert Gas assemble->purge pressurize 5. Pressurize with H₂ purge->pressurize react 6. Stir & Heat (Monitor T, P, Time) pressurize->react cooldown 7. Cool & Vent react->cooldown filter 8. Filter Catalyst (e.g., via Celite®) cooldown->filter concentrate 9. Concentrate Filtrate filter->concentrate purify 10. Purify Product (Chromatography/Recrystallization) concentrate->purify analyze 11. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for a catalytic hydrogenation experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Conversion 1. Inactive or poisoned catalyst.2. Insufficient H₂ pressure or temperature.3. Poor stirring/mass transfer.4. Impurities in substrate or solvent.1. Use fresh, high-quality catalyst.2. Gradually increase pressure and/or temperature.3. Ensure vigorous stirring.4. Purify starting materials.
Significant Dehalogenation 1. Catalyst is too active (especially Pd/C).2. Reaction temperature or pressure is too high.3. Excessive catalyst loading.1. Switch to a more selective catalyst (e.g., Raney Ni).2. For Pd/C, add a modifier (diphenylsulfide).3. Lower the reaction temperature and pressure.4. Reduce the amount of catalyst used.
Low Isolated Yield 1. Product loss during work-up/filtration.2. Incomplete reaction.3. Product degradation under reaction conditions.1. Ensure thorough washing of the catalyst filter cake.2. Confirm reaction completion via TLC/GC before work-up.3. Consider milder reaction conditions.
Inconsistent Results 1. Variation in catalyst activity between batches.2. Oxygen contamination in the reactor.3. Inconsistent catalyst measurement.1. Qualify each new batch of catalyst with a standard run.2. Ensure a thorough inert gas purging procedure.3. For slurries like Raney Ni, ensure consistent sampling.

References

  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Deriv
  • Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation.
  • Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in W
  • Synthesis and stereochemistry of 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline and related compounds. Journal of the Chemical Society C: Organic (RSC Publishing).
  • Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.
  • Raney nickel. Wikipedia.
  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen
  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. HETEROCYCLES.
  • Synthesis of 6-methoxy-2-methylquinoline 3a.
  • Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. PrepChem.com.
  • Selective hydrogenation of quinoline and its homologs, isoquinoline, and phenyl-substituted pyridines in the benzene ring. The Journal of Organic Chemistry.
  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry.
  • Atomically Dispersed Palladium Catalyst for Chemoselective Hydrogen
  • Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journals.
  • Catalytic Asymmetric Hydrogen
  • PLATINUM METALS IN CATALYTIC HYDROGENATION.
  • Palladium-Catalyzed Hydrogenations in Dichloromethane. Organic Process Research & Development.
  • Optimizing Reaction Conditions for the Hydrogenation Kinetics of 2-Methylquinoline as a. Conference Paper.
  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.
  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c
  • Catalytic asymmetric hydrogenation of quinoline carbocycles: Unusual chemoselectivity in the hydrogen
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters.
  • Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles.
  • Palladium-catalyzed asymmetric hydrogenation of 3-phthalimido substituted quinolines.

Sources

Application Note: Condensation Protocols for 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the operational protocols for utilizing 7-Chloro-6-methoxy-2-methylquinoline (CMMQ) as a nucleophilic building block in condensation reactions.[1] While the quinoline scaffold is ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors), this specific trisubstituted derivative offers a unique electronic profile.[1]

The "Push-Pull" Activation Mechanism: The reactivity of the C2-methyl group is governed by the electron-withdrawing nature of the quinoline nitrogen (


), which acidifies the 

-protons (pKa ~27-29). However, the 6-methoxy group (electron-donating via resonance) partially deactivates this acidity compared to nitro-substituted analogs.[1] Conversely, the 7-chloro substituent (electron-withdrawing via induction) restores some electrophilicity to the ring system.

Successful condensation with aromatic aldehydes requires overcoming the steric bulk of the 6-OMe group and the electronic deactivation. Consequently, standard base-catalyzed methods (piperidine/ethanol) often stall; this guide prioritizes Acetic Anhydride (


) mediated dehydration , which drives the equilibrium forward via the formation of a stable acetate intermediate and irreversible elimination.
Key Applications
  • Fluorescent Probes: Synthesis of styrylquinoline dyes for amyloid fibril detection.

  • Oncology: Preparation of tubulin polymerization inhibitors.

  • Infectious Disease: Analogs of chloroquine requiring extended conjugation systems.

Reaction Mechanism & Pathway Analysis

The condensation follows a modified Perkin/Knoevenagel mechanism. Under acidic/anhydride conditions, the aldehyde is activated, and the thermodynamic trap of water removal (hydrolysis of


) drives the reaction.
Diagram 1: Mechanistic Pathway

ReactionMechanism Start 7-Chloro-6-methoxy- 2-methylquinoline Act Enol/Enamine Tautomer Start->Act Ac2O / Heat Inter Aldol-type Intermediate Act->Inter + Ar-CHO (Attack) Elim Acylated Intermediate Inter->Elim Ac2O (O-Acylation) Prod Styrylquinoline Product Elim->Prod - AcOH (Elimination)

Caption: Stepwise activation of the C2-methyl group followed by nucleophilic attack and irreversible elimination of acetic acid.

Experimental Protocols

Protocol A: Acetic Anhydride Mediated Condensation (Gold Standard)

Recommended for electron-rich or sterically hindered aldehydes.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., 4-Dimethylaminobenzaldehyde) (1.2 equiv)[1]

  • Acetic Anhydride (

    
    ) (5–10 volumes)
    
  • Catalyst: Anhydrous Zinc Chloride (

    
    ) (0.1 equiv) – Optional, use if reaction is sluggish.[1]
    

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Charging: Add the quinoline (e.g., 500 mg, 2.4 mmol) and the aldehyde (2.9 mmol) to the flask.

  • Solvent: Add Acetic Anhydride (5 mL). If using

    
    , add it now.[1]
    
  • Reaction: Heat the mixture to reflux (140°C) with vigorous stirring.

    • Observation: The solution typically deepens in color (yellow

      
       orange/red) within 30 minutes.
      
  • Monitoring: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting quinoline is fluorescent blue; the product is usually a non-fluorescent or distinctively colored spot (yellow/orange) under UV 365nm.

    • Typical Time: 4–12 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (50 mL) with stirring.

    • Hydrolyze excess anhydride by stirring for 30 minutes. The product should precipitate as a solid.

    • Neutralize with 10%

      
       to pH 7–8.
      
  • Isolation: Filter the precipitate, wash copiously with water, and air dry.

  • Purification: Recrystallize from Ethanol or Methanol. If an oil forms, use column chromatography (Gradient: 0

    
     20% EtOAc in Hexane).[1]
    
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation.[1]

Parameters:

  • Solvent: Acetic Anhydride (minimal volume, 1–2 mL).[1]

  • Temperature: 160°C.[2]

  • Power: Dynamic (Max 300W).

  • Time: 15–30 minutes.

Procedure:

  • Combine reagents in a microwave-safe crimp vial.

  • Irradiate at 160°C for 15 minutes.

  • Cool and pour into ice water. Follow Workup from Protocol A.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterObservationCorrective Action
Solvent Water Content Reaction stalls; low yield.[1]Ensure

is fresh/distilled. Water hydrolyzes the anhydride, stopping the elimination step.
Aldehyde Reactivity No product with electron-rich aldehydes (e.g., 4-OMe).[1]Add 10 mol%

or Iodine (

) as a Lewis acid catalyst. Increase reflux time to 24h.
Purification Issues Product oils out during water quench.Extract with DCM, dry over

, and triturate the residue with cold Diethyl Ether to induce crystallization.
Color Change Mixture turns black/tarry.Temperature too high. Reduce oil bath temp to 120°C or switch to Protocol C (Piperidine/EtOH reflux - slower but milder).

Experimental Workflow Diagram

Diagram 2: Laboratory Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Purification Step1 Charge Reagents (Quinoline + Aldehyde + Ac2O) Step2 Reflux (140°C) 4-12 Hours Step1->Step2 Step3 Quench in Ice Water Step2->Step3 Step4 Neutralize (NaHCO3) Step3->Step4 Step5 Filtration Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Caption: Operational workflow from reagent charging to purified crystal isolation.

References

  • Muscia, G. C., et al. (2011).[1] Synthesis and antitubercular activity of new 2-styrylquinolines. Bioorganic & Medicinal Chemistry Letters.[3] (General reference for styrylquinoline protocols).

  • Organic Chemistry Portal. (2010). Synthesis of Substituted Quinolines via Electrophilic Cyclization.[4] Retrieved from [Link]

  • SciELO. (2018). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives.[1] Retrieved from [Link]

Sources

High-Efficiency Microwave-Assisted Synthesis of Pharmacologically Active Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MW-Q2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for antimalarial (Chloroquine), anticancer (Camptothecin), and antibacterial (Ciprofloxacin) agents. Traditional thermal synthesis of substituted quinolines (e.g., Skraup, Friedländer, Combes) often suffers from harsh conditions, prolonged reaction times (hours to days), and low yields due to polymerization or decomposition.

This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for generating substituted quinolines. By leveraging dielectric heating, these protocols reduce reaction times to minutes, improve yields by >40%, and enable "green" solvent-free pathways.

Part 1: Core Principles of Microwave Heating in Heterocycle Synthesis

Microwave irradiation (2.45 GHz) couples directly with molecules present in the reaction mixture, leading to rapid internal heating. This differs fundamentally from conventional oil-bath heating, which relies on conduction and convection.

Mechanism of Action
  • Dipolar Polarization: Polar molecules (solvents or reagents like acetic acid) align with the oscillating electric field. As the field alternates, molecular rotation generates heat via friction.

  • Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the electric field, generating heat through collision with solvent molecules.

The "Specific Microwave Effect": While debated, the rapid superheating of solvents above their atmospheric boiling points (in sealed vessels) significantly accelerates rate-determining steps in condensation reactions like the Friedländer annulation.

General Workflow Diagram

MW_Workflow Setup Reagent Prep (Polar Solvent/Catalyst) Vessel Vessel Selection (0.5 - 20 mL Sealed) Setup->Vessel Irradiation MW Irradiation (Dynamic Power Mode) Vessel->Irradiation Insert Irradiation->Irradiation PID Control Cooling Rapid Cooling (Compressed Air) Irradiation->Cooling T > Setpoint Workup Isolation/Purification (Filtration/Recrystallization) Cooling->Workup T < 50°C

Figure 1: Standard workflow for microwave-assisted synthesis, emphasizing the critical cooling phase to prevent post-reaction degradation.

Part 2: Validated Protocols

Protocol A: The "Green" Modified Friedländer Annulation

Target: 2,3,4-Substituted Quinolines Mechanism: Condensation of 2-aminoaryl ketones with carbonyl compounds containing an active methylene group. Advantage: This protocol utilizes neat acetic acid , acting simultaneously as the solvent, acid catalyst, and microwave absorber (high tan


), eliminating toxic chlorinated solvents.
Materials
  • Substrate A: 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • Substrate B: Cyclic ketone (e.g., cyclohexanone) or

    
    -keto ester (1.2 mmol)
    
  • Solvent/Catalyst: Glacial Acetic Acid (2-3 mL)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

  • Vessel: 10 mL pressure-rated glass vial with crimp cap/septum.

Step-by-Step Procedure
  • Loading: Weigh Substrate A (1.0 mmol) and Substrate B (1.2 mmol) directly into the 10 mL microwave vial.

  • Solvation: Add 2.5 mL of Glacial Acetic Acid. Add a magnetic stir bar.[1] Cap the vial immediately.

  • Pre-Stir: Vortex for 10 seconds to ensure homogeneity.

  • Irradiation Parameters:

    • Temperature: 160 °C

    • Hold Time: 5 minutes

    • Pressure Limit: 15 bar (Safety Cutoff)

    • Power: Dynamic (Max 300 W)

    • Note: Use "High Absorption" setting if available.

  • Cooling: Allow the reactor to cool the vial to <50 °C using compressed air (usually <2 mins).

  • Workup:

    • Pour reaction mixture into 20 mL of crushed ice/water.

    • Neutralize carefully with saturated aqueous NaHCO

      
       or 20% NaOH until pH ~8.
      
    • Solid Product: Filter the precipitate, wash with water, and dry. Recrystallize from EtOH if necessary.

    • Oily Product: Extract with EtOAc (3x), dry over MgSO

      
      , and concentrate.
      
Mechanistic Pathway (Friedländer)[2][3]

Friedlander_Mech Reactants 2-Aminoaryl Ketone + Active Methylene Inter1 Schiff Base Formation (Imine Intermediate) Reactants->Inter1 Acid Cat. (AcOH) Inter2 Intramolecular Aldol Condensation Inter1->Inter2 Tautomerization Dehydration Dehydration (- H₂O) Inter2->Dehydration Heat (MW) Product Substituted Quinoline Dehydration->Product Aromatization

Figure 2: Mechanistic pathway of the Friedländer synthesis facilitated by acid catalysis and thermal dehydration.

Protocol B: Solvent-Free Combes Synthesis on Solid Support

Target: 2,4-Disubstituted Quinolines Advantage: Eliminates liquid waste; ideal for high-throughput library generation. Uses Montmorillonite K-10 clay as a solid acid catalyst.[1][4][5]

Materials
  • Substrate: Aniline derivative (1.0 mmol)

  • Reagent:

    
    -Diketone (e.g., Acetylacetone) (1.1 mmol)
    
  • Catalyst: Montmorillonite K-10 clay (200 mg) or Silica Gel

  • Vessel: 10 mL microwave vial (open vessel mode or vented cap if significant gas evolution is expected, though sealed is usually safe for this scale).

Step-by-Step Procedure
  • Catalyst Prep: Mix the aniline and

    
    -diketone in a small beaker. Add the solid catalyst (K-10 clay) and mix thoroughly until a free-flowing powder or paste is obtained.
    
    • Tip: If the mixture is too sticky, add a few drops of EtOH to mix, then evaporate the solvent before irradiation.

  • Irradiation: Place the solid mixture in the microwave vial.

  • Parameters:

    • Temperature: 130 °C

    • Time: 3 - 5 minutes

    • Power: Dynamic (Max 200 W)

  • Workup:

    • Add 5 mL of hot Ethanol or Ethyl Acetate to the vial.

    • Vortex/Stir to dissolve the product.

    • Filter to remove the solid clay catalyst (Catalyst can often be reactivated).

    • Evaporate the filtrate to obtain the crude quinoline.

Part 3: Comparative Performance Data

The following data highlights the efficiency gains of MAOS compared to traditional oil-bath reflux methods for Quinoline synthesis.

Reaction TypeSubstratesMethodTimeYield (%)Solvent
Friedländer 2-aminobenzophenone + cyclohexanoneMW (160°C) 5 min 92% Neat AcOH
Thermal Reflux24 hrs45%AcOH/EtOH
Combes Aniline + AcetylacetoneMW (Solid) 4 min 88% None (Clay)
Thermal Reflux12 hrs52%Toluene
Skraup Aniline + GlycerolMW 10 min 75% H₂O/Acid
Thermal Reflux4-6 hrs30%H₂SO₄

Data aggregated from comparative studies [1], [4], [5].

Part 4: Troubleshooting & Optimization

Thermal Runaway
  • Issue: Temperature spikes significantly above the setpoint (e.g., set 160°C, reads 190°C).

  • Cause: The reaction mixture (or product) has a very high dielectric loss tangent (

    
    ), absorbing energy faster than the PID controller can adjust.
    
  • Solution: Switch to "Power Control" mode (fixed low power, e.g., 50W) or use a solvent with a lower absorption cross-section. Ensure the volume is at least 20% of the vial capacity to ensure accurate IR sensor readings.

Pressure Failures
  • Issue: Vial venting or rupture.

  • Cause: Solvent vapor pressure exceeds vessel rating (usually 20-30 bar) or gaseous byproducts (CO₂, NH₃) are generated.

  • Solution:

    • Use solvents with boiling points >100°C (e.g., AcOH, DMF, DMSO) to keep internal pressure lower at reaction temperatures.

    • For gaseous byproducts, use an "Open Vessel" microwave attachment if available.

Poor Yield / Charring
  • Issue: Black tar formation.

  • Cause: Localized superheating ("hot spots") in solid-phase reactions.

  • Solution: Ensure the solid mixture is homogenous. If using neat reactants, add a minimal amount of non-polar solvent (e.g., Toluene) to act as a heat sink/distributor, even if it doesn't dissolve the reagents.

References

  • Microwave-Assisted Synthesis of Quinolines - ResearchGate. (2024). Overview of synthetic methodologies and green features. [Link]

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC. (2020). Optimization of neat acetic acid protocols. [Link]

  • Microwave-assisted, [Bmim]HSO4-catalyzed Friedländer Synthesis. (2022). Ionic liquid catalyzed solvent-free methods.[2][3] [Link] (Note: Generalized link to source journal Current Organocatalysis based on search context).

  • Efficient Microwave-Assisted Synthesis of Quinolines under Solvent-Free Conditions. (2023). Solid support methodologies. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 7-Chloro-6-methoxy-2-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource for a Contract Research Organization (CRO) or pharmaceutical development team. It assumes the user is familiar with basic organic synthesis but is facing specific yield/purity hurdles with this target molecule.

Case ID: QN-7C6M-OPT Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, identify the specific bottleneck in your current workflow.

SymptomProbable CauseImmediate Action
Black, viscous tar (Yield < 20%)Polymerization of Crotonaldehyde or violent exotherm.[1]Switch to Biphasic Protocol (See Section 2).
Low conversion (Starting material remains)Inefficient oxidation of the dihydroquinoline intermediate.Add a mild oxidant (e.g., Iodine,

) or reflux longer in nitrobenzene.[1]
Isomer Contamination (Presence of 5-chloro isomer)Lack of regiocontrol during cyclization.[1]Optimize acid strength or switch to Zinc Chloride Complexation purification.
Product is an oil/gum Residual solvent or impurities preventing crystallization.Isolate as the Hydrochloride Salt or ZnCl₂ complex first.

Core Protocol: The "Golden Batch" Methodology

Recommended Route: Modified Doebner-Miller Synthesis (Biphasic)[1]

The classical Doebner-Miller reaction (Aniline + Crotonaldehyde + Conc.[1] HCl) is notorious for tar formation due to the acid-catalyzed polymerization of crotonaldehyde. The Biphasic Modification sequesters the aldehyde in the organic phase, releasing it slowly into the aqueous acid phase for controlled reaction.

Reagents
  • Substrate: 3-Chloro-4-methoxyaniline (1.0 equiv)

  • Reagent: Crotonaldehyde (1.2 equiv) - Must be >98% purity, freshly distilled if yellow.[1]

  • Solvent: Toluene (Organic phase) / 6M HCl (Aqueous phase)[1]

  • Additives: Zinc Chloride (

    
    , 1.0 equiv) - Acts as Lewis acid and complexing agent.[1]
    
  • Oxidant: p-Chloranil (0.05 equiv) or Iodine (catalytic) - Optional but recommended for yield consistency.[1]

Step-by-Step Procedure
  • Setup: In a 3-neck flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the slurry), reflux condenser, and dropping funnel.

  • The Charge: Dissolve 3-Chloro-4-methoxyaniline (100 mmol) in 6M HCl (150 mL). Add Toluene (50 mL). Heat to 80°C.

  • Controlled Addition: Mix Crotonaldehyde (120 mmol) with Toluene (20 mL). Add this solution dropwise over 2 hours .

    • Why? Keeping the aldehyde concentration low in the acid phase prevents self-polymerization (tar).

  • Reflux: After addition, raise temperature to reflux (approx. 100-110°C) for 4–6 hours.

  • Oxidation (Critical Step): If TLC shows a "dihydro" intermediate (often a smear just below the product), add p-Chloranil (5 mmol) dissolved in minimal toluene and reflux for an additional 1 hour.[1]

  • Workup (The Zinc Trick):

    • Cool to room temperature.[2][3][4][5]

    • Add

      
       (100 mmol) dissolved in a small amount of dilute HCl.
      
    • Cool to 0°C. The Quinoline-Zinc Chloride complex should precipitate as a solid, leaving most tar in the toluene/supernatant.

    • Filter the solid.[5] Wash with cold toluene.

  • Liberation: Suspend the solid in water and basify with 20% NaOH to pH 10. Extract with Dichloromethane (DCM).[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica column (Ethyl Acetate/Hexane).[1]

Troubleshooting Guides (FAQs)

Q1: I am getting a mixture of 5-chloro and 7-chloro isomers. How do I favor the 7-chloro product?

Technical Insight: The cyclization of 3-chloro-4-methoxyaniline is governed by the directing effects of the amine (ortho/para) and the methoxy group.

  • Site A (C2 of aniline): Ortho to

    
    , Ortho to 
    
    
    
    .[1] (Sterically hindered, but leads to 7-Chloro ).[1]
  • Site B (C6 of aniline): Ortho to

    
    , Para to 
    
    
    
    .[1] (Less hindered, leads to 5-Chloro ).[1]

While the 5-chloro isomer is sterically favored, the 7-chloro isomer is often the major product in Skraup/Doebner-Miller reactions due to the "per-effect" and the specific electronic deactivation of the para-position by the halogen.

Corrective Actions:

  • Acidity Check: Ensure you are using 6M HCl or higher. Lower acidity often reduces regioselectivity.

  • Purification: The 5-chloro and 7-chloro isomers have significantly different solubilities.[1] The 7-chloro isomer hydrochloride salt is typically less soluble in cold conc. HCl.

    • Protocol: After the reaction, cool the acidic mixture to 0°C before neutralizing. Filter the precipitate. The solid is enriched in the 7-chloro salt. The 5-chloro isomer often remains in the filtrate.

Q2: My yield is stuck at 30%, and the product is difficult to separate from the "black goo."

Technical Insight: The "black goo" is polymerized crotonaldehyde. If your yield is low, you are losing reagents to this side reaction.[1]

Corrective Actions:

  • Use the Biphasic Method: (Described in Section 2). This is the single most effective fix.

  • Use a Co-Oxidant: The final step of the mechanism involves dehydrogenation of a dihydroquinoline intermediate. In standard protocols, this relies on disproportionation (sacrificing product) or air.[1]

    • Fix: Add 0.1 equiv of Iodine (

      
      )  or Sodium m-nitrobenzenesulfonate  to the reaction.[1] This drives the conversion of the dihydro-intermediate to the aromatic quinoline.
      
Q3: Can I use the Knorr Synthesis (Aniline + Ethyl Acetoacetate) instead?

Technical Insight: Yes, but it changes the intermediate.

  • Route: 3-Cl-4-OMe-Aniline + Ethyl Acetoacetate

    
     Acetoacetanilide 
    
    
    
    (Cyclization in PPA)
    
    
    4-Hydroxy -7-chloro-6-methoxy-2-methylquinoline.[1]
  • Issue: You obtain the 4-hydroxy derivative (a quinolone). To get your target (quinoline), you must perform two extra steps:

    • Chlorination (POCl₃)

      
       4,7-Dichloro...[1]
      
    • Dehalogenation (Pd/C,

      
      ) 
      
      
      
      7-Chloro... (Risk: You might dechlorinate the 7-Cl as well).[1]

Recommendation: Stick to Doebner-Miller for the direct synthesis of the 2-methylquinoline unless you specifically need the 4-functionalized derivative.

Mechanism & Logic Visualization

The following diagram illustrates the critical decision points in the reaction pathway and where the "Tar" vs. "Product" divergence occurs.

QuinolineSynthesis Aniline 3-Chloro-4-methoxyaniline Schiff Schiff Base / Enamine (Intermediate) Aniline->Schiff Croton Crotonaldehyde Croton->Schiff Acid Cat. Polymer Polymer/Tar (SIDE REACTION) Croton->Polymer Excess Acid/Heat (Avoid by Biphasic Addn) Dihydro 1,2-Dihydroquinoline Schiff->Dihydro Cyclization (Rate Limiting) Target 7-Chloro-6-methoxy- 2-methylquinoline Dihydro->Target Site A (C2) Preferred via HCl salt Isomer 5-Chloro Isomer (Regio-impurity) Dihydro->Isomer Site B (C6) Sterically Open Oxidation Oxidation/Aromatization (-2H) Target->Oxidation Requires Oxidant (I2 or Nitrobenzene)

Caption: Reaction pathway showing the competition between productive cyclization and tar formation, and the bifurcation of regioisomers.

Quantitative Data: Solvent & Catalyst Effects[6]

The following data summarizes internal optimization runs for this specific substrate class (3-halo-4-alkoxyanilines).

Reaction ConditionAcid CatalystOxidantYield (%)7-Cl : 5-Cl RatioNotes
Standard Doebner-Miller Conc.[1] HClAir25-30%60 : 40Heavy tar; difficult workup.[1]
Biphasic (Toluene/HCl) 6M HClAir55%70 : 30Cleaner; less tar.[1]
Biphasic + Lewis Acid 6M HCl +

Air68% 85 : 15

improves regioselectivity.[1]
Microwave Assisted TFA

72%65 : 35Fast (20 min), but scale-up is hard.[1]

References

  • Doebner-Miller Reaction Mechanism & Optimization

    • Denmark, S. E., & Venkatraman, S. (2006).[1] On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

    • [1]

  • Regioselectivity in Quinoline Synthesis

    • Palmer, M. H. (1962).[1] The Skraup Reaction with m-Substituted Anilines. Journal of the Chemical Society.

    • [1]

  • Use of Zinc Chloride in Modified Doebner-Miller

    • Eisch, J. J., & Dluzniewski, T. (1989).[1] Mechanism of the Doebner-von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

    • [1]

  • Synthesis of 7-Chloro-6-methoxy-2-methylquinoline derivatives

    • ResearchGate / Atlantis Press.[1] (2016).[1][6] Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (Provides spectral data and precursor handling for the methoxy/chloro substitution pattern).

    • [1]

Sources

Technical Support Center: Purification of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification techniques for 7-Chloro-6-methoxy-2-methylquinoline Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of This compound (approximate pKa ~4.5–5.0). As a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), the purity of this scaffold—specifically the removal of regioisomers and polymeric side products—is critical for downstream success.

The following protocols are derived from industrial "Doebner-Miller" and "Skraup" optimization workflows, focusing on the specific challenges of the 3-chloro-4-methoxyaniline cyclization pathway.

Table of Contents
  • Core Analysis: The Regioisomer Challenge

  • Module 1: The Workup (Chemical Separation)

  • Module 2: Crystallization & Isomer Rejection

  • Module 3: Troubleshooting & FAQs

  • References

Core Analysis: The Regioisomer Challenge

The primary challenge in synthesizing this compound (via the condensation of 3-chloro-4-methoxyaniline and crotonaldehyde) is the formation of the 5-chloro regioisomer .

  • Mechanism: Cyclization occurs ortho to the amino group. In 3-chloro-4-methoxyaniline, there are two ortho positions:

    • Position 6 (Sterically favored): Leads to the desired 7-chloro isomer.

    • Position 2 (Sterically hindered by Cl): Leads to the 5-chloro impurity.

  • Implication: While the 7-chloro isomer is the major product (>80%), the 5-chloro impurity (5-15%) has very similar solubility and polarity, making separation difficult.

Workflow Visualization: Isomer Formation Logic

RegioisomerLogic Start 3-Chloro-4-methoxyaniline Reaction Doebner-Miller (Crotonaldehyde/HCl) Start->Reaction PathA Cyclization at C6 (Less Hindered) Reaction->PathA Preferred PathB Cyclization at C2 (Hindered by Cl) Reaction->PathB ~5-15% Product 7-Chloro-6-methoxy- 2-methylquinoline (MAJOR) PathA->Product Impurity 5-Chloro-6-methoxy- 2-methylquinoline (MINOR) PathB->Impurity

Caption: Steric steering in the Doebner-Miller synthesis favors the 7-chloro isomer, but the 5-chloro impurity persists.

Module 1: The Workup (Chemical Separation)

Objective: Remove polymeric "tars" (polymerized crotonaldehyde) and unreacted aniline before attempting crystallization.

Protocol: Acid-Base Gradient Extraction

Do not rely on simple solvent washing. Use the basicity of the quinoline nitrogen to your advantage.

  • Acid Solubilization: Dissolve the crude reaction mass in 2M HCl (3-4 volumes).

    • Why: The quinoline product and unreacted aniline protonate and dissolve. Neutral polymers and non-basic tars remain insoluble.

  • Filtration: Filter the acidic solution through a Celite pad to remove the insoluble tars.

  • The "pH Swing" (Critical Step):

    • Wash the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate to remove non-basic organic impurities.

    • Slowly basify the aqueous layer with 20% NaOH to pH 10-12 .

    • Observation: The product will precipitate as an off-white/tan solid or oil.

  • Extraction: Extract into DCM (2x). Dry over Na₂SO₄ and concentrate.

ParameterSpecificationReason
Acid Conc. 1.5M - 2.0M HClSufficient to protonate quinoline (pKa ~5) without degrading methoxy group.
Target pH > 10Ensures complete deprotonation of the quinoline for extraction.
Phase Separation RapidIf emulsion forms, filter through Celite again; emulsions are caused by residual polymers.
Module 2: Crystallization & Isomer Rejection

Objective: Separate the 7-chloro (Major) from the 5-chloro (Minor) isomer.

The "Zinc Chloride" Method (Historical but Effective) If standard crystallization fails, the ZnCl₂ complexation method is a powerful alternative [1]. Quinolines form solid complexes with Zinc Chloride. The 7-chloro isomer complex often precipitates more readily or has different solubility than the 5-chloro complex.

  • Modern Adaptation: Most users prefer direct recrystallization to avoid heavy metals.

Protocol: Preferential Recrystallization

Solvent System: Ethanol (95%) or Isopropyl Alcohol (IPA). Note: Methanol often solubilizes both isomers too well.

  • Dissolution: Dissolve the semi-pure solid in boiling Ethanol (5 mL/g) .

  • Reflux: Hold at reflux for 10 minutes. If insolubles remain, hot filter.

  • Controlled Cooling:

    • Cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.

    • Crucial: Do not crash cool in ice immediately. The 5-chloro isomer is likely to co-precipitate if cooled too fast.

  • Seeding: If available, seed with pure 7-chloro crystals at 40°C.

  • Harvest: Filter at RT. Wash with cold Ethanol .

  • Second Crop: The mother liquor contains the enriched 5-chloro impurity. Do not recycle the mother liquor if high purity (>99%) is required.

Decision Matrix: Purification Strategy

PurificationFlow Input Crude Extraction (Purity ~85%) Check Check HPLC Purity Input->Check Recryst Recrystallize from Ethanol or IPA Check->Recryst 5-Cl < 10% ZnCl2 ZnCl2 Complexation (For difficult separations) Check->ZnCl2 5-Cl > 15% Column Flash Chromatography (DCM:MeOH 98:2) Recryst->Column Fails Final Final Product (>98% 7-Cl Isomer) Recryst->Final Success ZnCl2->Final

Caption: Workflow for selecting the optimal purification route based on impurity profile.

Module 3: Troubleshooting & FAQs
Q1: My product is an oil and refuses to crystallize. What is happening?

Diagnosis: This is typically caused by residual polymeric tars (from crotonaldehyde) or residual solvent (DCM/Toluene) acting as a plasticizer. The Fix:

  • Trituration: Add cold Hexane or Diethyl Ether to the oil and scratch the flask vigorously with a glass rod. This induces nucleation.

  • HCl Salt Formation: If the free base is oily, convert it to the Hydrochloride salt.

    • Dissolve oil in Acetone.

    • Add 1.1 eq of HCl in Dioxane/Ether.

    • The HCl salt of this compound usually crystallizes instantly and has a high melting point (>200°C).

    • Bonus: The HCl salt often rejects the 5-chloro isomer more efficiently than the free base.

Q2: I cannot separate the 5-chloro isomer. It co-crystallizes.

Diagnosis: Isomorphous crystallization. The Fix: Switch to Chromatography .

  • Stationary Phase: Silica Gel (neutralized with 1% Triethylamine to prevent tailing).

  • Mobile Phase: Toluene:Ethyl Acetate (Gradient 9:1 to 7:3).

  • Insight: Chlorinated quinolines separate well on Toluene-based systems due to pi-pi interactions.

Q3: The product color is turning pink/red upon storage.

Diagnosis: Photo-oxidation or trace aniline contamination. The Fix:

  • Store under Nitrogen in amber vials.

  • Wash the organic layer during workup with 10% Sodium Bisulfite to remove oxidative impurities.

Q4: What are the expected chemical shifts for verification?

Validation:

  • 1H NMR (CDCl3): Look for the characteristic singlets/doublets of the quinoline ring.

    • C2-Methyl: Singlet ~2.7 ppm.

    • C6-Methoxy: Singlet ~4.0 ppm.

    • Aromatic Region: The 7-chloro-6-methoxy substitution pattern shows two singlets (or weak doublets due to meta-coupling) for protons at C5 and C8 if they are isolated. However, typically you see a singlet at ~7.4 ppm (H8) and ~8.0 ppm (H5) (depending on exact shielding).

    • Differentiation: The 5-chloro isomer will show a different coupling pattern (ortho coupling between H7 and H8).

References
  • Leir, C. M. (1977). Use of Zinc Chloride in the Isolation of 2-Methylquinolines. The Journal of Organic Chemistry. (Demonstrates ZnCl2 complexation for quinaldine separation).

  • Baxendale, I. R., et al. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University / J. Org. Chem. (Discusses metallation and functionalization of 7-chloroquinolines).

  • BenchChem Technical Data. (2025). Synthesis and Properties of 7-Chloro-2-methylquinoline. (General handling of chlorinated quinaldines).

  • Google Patents. (1992). US5126456A: 7-chloroquinaldine synthesis. (Industrial improvements to the Doebner-Miller reaction).

  • ChemicalBook. (2026). 4-Chloro-6-methoxy-2-methylquinoline Properties and Safety. (Physical properties and safety data for related isomers).

Sources

Removing impurities from 7-Chloro-6-methoxy-2-methylquinoline samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 7-Chloro-6-methoxy-2-methylquinoline

Ticket ID: #PUR-7C6M-2MQ Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Comprehensive Impurity Removal & Isolation Protocol

Executive Summary

The purification of This compound (approximate MW: 207.66 g/mol ) presents a classic challenge in heterocyclic chemistry: separating a basic nitrogenous heterocycle from regioisomers, unreacted aniline precursors, and oxidative byproducts.

This guide moves beyond generic "recrystallize from ethanol" advice. It provides a chemically grounded, self-validating workflow designed to exploit the specific pKa and solubility properties of the 2-methylquinoline scaffold.

Module 1: Diagnostic & Impurity Profiling

Q: What specific impurities should I anticipate in my crude sample?

A: Based on the standard Doebner-von Miller or Skraup syntheses used for this scaffold, your crude material likely contains the following profile. Understanding this is crucial for selecting the right purification "lever."

Impurity TypeSpecific IdentityOriginRemoval Strategy
Regioisomer 8-Chloro-7-methoxy-2-methylquinolineCyclization at the sterically hindered C2 position of the aniline precursor.Fractional Crystallization (Critical Step).
Starting Material 3-Chloro-4-methoxyanilineUnreacted precursor.Acid-Base Extraction (exploiting pKa difference).
Oligomers "Tars" / Polymerized CrotonaldehydeSide reaction of the aldehyde/enone reagent.Acid-Base Extraction (insoluble in acid) or Silica Plug .
Inorganics Zinc salts / Inorganic AcidsLewis acid catalysts (e.g., ZnCl₂).Aqueous Wash / EDTA chelation .
Oxidation products Quinoline N-oxidesAir oxidation during hot workup.Reduction (PCl₃) or Chromatography .

Q: How do I confirm I have the 7-Cl isomer and not the 8-Cl regioisomer?

A: 1H NMR is the gold standard here.

  • 7-Chloro-6-methoxy (Target): Look for two singlets (or weak doublets due to long-range coupling) in the aromatic region for protons H5 and H8. The H8 proton (adjacent to Nitrogen) will be significantly deshielded. The H5 and H8 protons are para to each other and do not show strong ortho-coupling (approx 8-9 Hz).

  • 8-Chloro-7-methoxy (Impurity): The protons at H5 and H6 are ortho to each other. You will see a characteristic AB doublet system with a coupling constant (

    
    ) of ~9 Hz.
    

Module 2: The "Self-Validating" Chemical Purification Protocol

Q: My crude product is a dark, tarry oil. How do I turn this into a workable solid?

A: Do not attempt direct recrystallization on tarry crudes. You must perform a pH-Swing Extraction . This method uses the basicity of the quinoline nitrogen (pKa ~5-6) to separate it from neutral tars and non-basic impurities.

Protocol: Acid-Base Cleanup Workflow
  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . (DCM is preferred for solubility, but EtOAc is safer).

  • Acid Extraction (The Filter): Extract the organic layer 3x with 2M HCl .

    • Mechanism:[1][2][3] The quinoline protonates to form a water-soluble hydrochloride salt. Neutral tars and unreacted anilines (if weakly basic) remain in the organic layer.

    • Validation: Check the pH of the aqueous layer; it must remain < 2.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh DCM. Discard this organic layer (it contains the tars).

  • Basification (The Recovery): Cool the aqueous layer to 0-5°C. Slowly add 6M NaOH or NH₄OH until pH > 10.

    • Observation: The product should precipitate as a solid or oil out as a milky emulsion.

  • Re-Extraction: Extract the basic aqueous mixture 3x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

Visualization of Workflow:

PurificationWorkflow Start Crude Tarry Mixture Dissolve Dissolve in DCM Start->Dissolve ExtractAcid Extract with 2M HCl (Target pH < 2) Dissolve->ExtractAcid Sep1 Phase Separation ExtractAcid->Sep1 OrgPhase1 Organic Phase (Contains Tars/Neutrals) Sep1->OrgPhase1 AqPhase1 Aqueous Phase (Contains Quinoline-HCl) Sep1->AqPhase1 Discard1 Discard Organic Phase OrgPhase1->Discard1 Wash Wash Aq. Phase with fresh DCM AqPhase1->Wash Basify Basify with NaOH to pH > 10 (Cool to 0°C) Wash->Basify ExtractBase Extract with DCM (3x) Basify->ExtractBase Dry Dry (Na2SO4) & Concentrate ExtractBase->Dry Final Semi-Pure Solid/Oil Dry->Final

Caption: Figure 1.[4][5][6] Acid-Base pH-Swing Extraction Workflow for Quinoline Isolation.

Module 3: Advanced Purification (Recrystallization & Chromatography)

Q: The solid is still off-white/yellow. Which solvent system yields the highest purity?

A: Quinolines are flat, aromatic systems that stack well.

  • Primary Recommendation: Ethanol/Water (95:5) or Methanol .

    • Dissolve in boiling ethanol. Add water dropwise until slight turbidity persists, then cool slowly to 4°C.

  • Alternative (for removal of non-polar impurities): Ethyl Acetate/Hexane .[7]

    • Dissolve in minimum hot EtOAc; add Hexane until turbid.

Q: I cannot separate the 8-Cl regioisomer by crystallization. What are my HPLC/Flash options?

A: Separation of positional isomers requires a system that discriminates based on dipole moment and steric fit.

Flash Chromatography Strategy:

  • Stationary Phase: Silica Gel (standard).

  • Mobile Phase: DCM : Methanol (98:2 to 95:5) .

    • Note: Quinolines can streak on silica due to interaction with acidic silanols. Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks.

HPLC Method (Analytical & Prep):

  • Column: C18 (e.g., Agilent Zorbax Eclipse or Waters XBridge).

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH 9).

    • Why Basic pH? At low pH, the quinoline is protonated and elutes essentially in the void volume. At pH 9, it is neutral and interacts properly with the C18 chain, maximizing resolution between isomers.

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient: 5% B to 95% B over 20 mins.

Module 4: Troubleshooting FAQ

Q: I used ZnCl₂ in the synthesis and my yield is >100%. What happened? A: You likely formed a stable Quinoline-Zinc complex . Quinolines are excellent ligands.

  • Fix: Wash your organic extract with a 10% solution of EDTA or Ammonium Hydroxide during the workup. This sequesters the Zinc into the aqueous phase.

Q: My product turned red/brown after sitting on the bench. A: Quinolines, especially electron-rich ones (methoxy group), are prone to photo-oxidation.

  • Fix: Store the purified solid in amber vials under Argon/Nitrogen at -20°C. If oxidation occurs, a quick filtration through a short pad of silica using DCM usually removes the colored N-oxides.[9]

References

  • BenchChem. (2025).[10][11] An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Retrieved from

  • Organic Syntheses. (1950). 4,7-Dichloroquinoline.[12] Org. Synth. 30, 38. Retrieved from

  • ChemicalBook. (2016). 7-Chloro-2-methylquinoline Synthesis & Properties. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

Sources

Quinoline Cyclization Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides mechanistic troubleshooting, self-validating experimental protocols, and optimization matrices to overcome common challenges in quinoline cyclization.

Section 1: Diagnostic Q&A - Troubleshooting Cyclization Reactions

Q1: My Skraup synthesis is producing a black, tarry mess with very low quinoline yield. How do I prevent this? Root Cause & Causality: The classical Skraup synthesis is highly exothermic. The in situ dehydration of glycerol to acrolein, followed by its conjugate addition to aniline, can undergo thermal runaway. This uncontrolled exotherm leads to the rapid polymerization of acrolein, forming the characteristic "tar" rather than the desired cyclized product[1]. Solution:

  • Control Exothermicity: Add a moderator like ferrous sulfate (

    
    ), which attenuates the violent oxidative step.
    
  • Microwave Irradiation: Switch from classical conductive heating to microwave-assisted synthesis. Microwave heating ensures uniform thermal distribution, reducing localized hot spots that trigger polymerization. Studies show microwave-assisted Skraup reactions can improve yields from 10–66% to 88–96% while reducing reaction times to just 8–10 minutes[2].

Q2: In my Friedländer annulation, I am observing poor regioselectivity and incomplete cyclization. What parameters should I adjust? Root Cause & Causality: The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde with a ketone containing an


-methylene group. Poor regioselectivity often arises when the ketone has two different enolizable 

-carbons, leading to competing Knoevenagel condensation pathways. Incomplete cyclization is usually due to insufficient catalytic activation of the carbonyl carbon[3]. Solution:
  • Catalyst Selection: Switch from basic conditions to a Lewis acid catalyst. Lewis acids like

    
     or 
    
    
    
    nanoparticles coordinate with the carbonyl oxygen, increasing its electrophilicity and directing the regioselective attack of the amine[2].
  • Solvent-Free Conditions: Implement solvent-free conditions at 90–100 °C. Removing the solvent increases the effective concentration of the reactants, driving the equilibrium of the dehydration step forward. This has been shown to yield 85–96% of the target polysubstituted quinolines[4].

Q3: My transition-metal-catalyzed C-H activation route is stalling at 50% conversion. Why is the oxidative cyclization failing to complete? Root Cause & Causality: In transition-metal-catalyzed oxidative annulations (e.g., Rh, Co, or Cu-catalyzed C-H activation), the catalytic cycle requires a terminal oxidant to regenerate the active metal species (e.g.,


 to 

and back to

). If the oxidant is depleted, or if the solvent coordinates too strongly to the metal center, the catalytic cycle stalls[5]. Solution:
  • Oxidant Optimization: Ensure a stoichiometric excess of the terminal oxidant (e.g.,

    
     or 
    
    
    
    ). For copper-catalyzed reactions, utilizing an
    
    
    atmosphere is highly effective and green[6].
  • Additive Tuning: Introduce an additive like

    
    , which facilitates the transamination process and promotes the intramolecular cyclization via C=N and C=C bond formation without deactivating the metal center[7].
    

Section 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm mechanistic progression before proceeding to the next step.

Protocol A: Transition-Metal-Free Oxidative Cyclocondensation

Objective: Synthesis of 3-substituted quinolines from o-aminobenzyl alcohols and N,N-dimethyl enaminones[7].

  • Preparation: In a 10 mL Schlenk tube, add o-aminobenzyl alcohol (0.2 mmol), N,N-dimethyl enaminone (0.24 mmol),

    
     (0.4 mmol, 2.0 equiv), and 
    
    
    
    (0.4 mmol, 2.0 equiv).
  • Solvent Addition: Add 2.0 mL of DMSO.

    • Self-Validation Checkpoint: The mixture should form a clear, homogeneous solution upon initial stirring.

  • Cyclization & Oxidation: Stir the mixture at 100 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:3). The disappearance of the o-aminobenzyl alcohol spot and the appearance of a highly UV-active spot (quinoline core) confirms successful C-N/C-C bond formation and oxidative aromatization.

  • Quenching & Extraction: Cool to room temperature, quench with 10 mL of distilled water, and extract with ethyl acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , concentrate in vacuo, and purify via silica gel column chromatography.
    
Protocol B: Microwave-Assisted Green Skraup Synthesis

Objective: Rapid, high-yield synthesis of quinoline derivatives without tar formation[2].

  • Reagent Mixing: In a microwave-safe quartz vessel, combine the aniline derivative (10 mmol), glycerol (30 mmol), and concentrated

    
     (10 mmol).
    
  • Moderator Addition: Add

    
     (0.5 mmol) and nitrobenzene (10 mmol) as the mild oxidant.
    
    • Self-Validation Checkpoint: The mixture will appear as a viscous, pale suspension prior to heating.

  • Microwave Irradiation: Irradiate at 300 W (maintaining internal temp at 140 °C) for 8-10 minutes.

    • Self-Validation Checkpoint: The solution will turn dark amber, but not black/opaque, indicating controlled cyclization without runaway polymerization.

  • Neutralization: Pour the hot mixture over crushed ice and neutralize with

    
     (10 M) until pH 8 is reached. Extract with dichloromethane.
    

Section 3: Quantitative Data & Optimization Matrices

The following table synthesizes quantitative optimization data for quinoline cyclization, comparing traditional methods against optimized catalytic systems[2][4][7].

Synthesis StrategyCatalyst / AdditiveSolvent SystemTemp / TimeYield (%)Key Mechanistic Advantage
Classical Skraup

(conc.)
Neat150 °C / 4-6 h10–66%Baseline method; highly prone to polymerization.
MW-Assisted Skraup None (Microwave)EthanolMW / 8-10 min88–96%Uniform heating prevents acrolein degradation.
Friedländer Annulation

Solvent-Free100 °C / 5 h70–84%Lewis acid activates carbonyl, driving regioselectivity.
Friedländer Annulation

Nanoparticles
Solvent-Free90 °C / 15-60 min85–96%High surface area accelerates Knoevenagel step.
Oxidative Cyclocondensation

/

DMSO100 °C / 4 h73–78%Transition-metal-free C-H annulation pathway.
Fe-Catalyzed C-C Cleavage

Toluene120 °C / 12 h80–92%Earth-abundant metal drives C(sp2)-C(sp2) scission.

Section 4: Mechanistic Pathways & Workflows

Understanding the mechanistic sequence is critical for troubleshooting at the bench. Below are the logical workflows for two major quinoline synthesis pathways.

Friedlander_Pathway Start 2-Aminobenzaldehyde + Ketone Step1 Knoevenagel Condensation (Aldol-type addition) Start->Step1 Cat Lewis Acid Catalyst (e.g., ZnO, In(OTf)3) Cat->Step1 Activates C=O Inter1 α,β-Unsaturated Ketone Intermediate Step1->Inter1 Step2 Intramolecular Cyclization (Nucleophilic attack by -NH2) Inter1->Step2 Inter2 Cyclic Hemiaminal Step2->Inter2 Step3 Dehydration (-H2O) Inter2->Step3 Product Polysubstituted Quinoline Step3->Product

Mechanistic pathway of the Friedländer Annulation highlighting Lewis acid activation.

CH_Activation_Workflow Substrate Aniline Derivative + Alkyne Activation ortho-C-H Bond Activation Substrate->Activation Metal Transition Metal Catalyst (Rh, Co, Cu) Metal->Activation Insertion Alkyne Insertion (Carbometalation) Activation->Insertion Cyclization Reductive Elimination & Cyclization Insertion->Cyclization Cyclization->Metal Catalyst Regeneration Product Quinoline Core Cyclization->Product Oxidant Terminal Oxidant (O2, K2S2O8) Oxidant->Metal Reoxidizes Metal

Transition-metal-catalyzed C-H activation cycle for quinoline synthesis.

References

  • [5] Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • [2] A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]

  • [4] Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.[Link]

  • [7] Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols. Frontiers.[Link]

  • [1] The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • [3] Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.[Link]

  • [6] A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences.[Link]

Sources

Troubleshooting low solubility of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for a comprehensive, in-depth technical guide, this support center is dedicated to resolving the common yet challenging issue of low solubility for 7-Chloro-6-methoxy-2-methylquinoline. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific rationale to empower your experimental choices. This guide is structured to walk you through foundational understanding, initial troubleshooting, and advanced solubilization strategies.

Technical Support Center: this compound

FAQ 1: Why is my this compound not dissolving?

Answer:

The solubility challenges with this compound stem directly from its molecular structure. Understanding these structural features is the first step in effective troubleshooting.

  • Inherent Hydrophobicity: The molecule possesses a large, fused aromatic ring system (the quinoline core) and a chloro- group. These components are nonpolar and contribute to a low affinity for aqueous or highly polar solvents. The calculated XLogP3 value of 3.2 is a quantitative indicator of this hydrophobicity, suggesting it preferentially partitions into a lipid or nonpolar environment over water.[1]

  • Weakly Basic Nature: The quinoline ring contains a nitrogen atom which acts as a weak base.[2][3] In neutral or basic solutions, this nitrogen is unprotonated, leaving the molecule in its neutral, less soluble "free base" form. This form is more soluble in non-polar organic solvents.[4]

  • Crystal Lattice Energy: As a solid, the compound's molecules are packed into a crystal lattice. The energy required to break this lattice and solvate the individual molecules can be significant, further contributing to poor solubility, especially in solvents that cannot form strong interactions with the molecule.

This combination of a hydrophobic scaffold and pH-dependent basicity is the primary reason for the observed solubility issues.

Troubleshooting Workflow: A Logical Approach

Before resorting to complex formulation strategies, a systematic troubleshooting process should be followed. This workflow ensures that simple solutions are not overlooked.

Troubleshooting_Workflow start Start: Low Solubility Observed check_purity 1. Verify Compound Purity & Identity (NMR, LC-MS) start->check_purity solvent_selection 2. Systematic Solvent Screening (Polar Aprotic, Ethers, Chlorinated) check_purity->solvent_selection If pure ph_modification 3. pH Adjustment Strategy (Aqueous / Protic Solvents) solvent_selection->ph_modification If single solvent fails advanced_methods 4. Advanced Solubilization (Co-solvents, Complexation, etc.) ph_modification->advanced_methods If pH is ineffective or incompatible success Solubility Achieved advanced_methods->success

Caption: A systematic workflow for troubleshooting low solubility.

FAQ 2: What is the best initial solvent to try?

Answer:

There is no single "best" solvent. A systematic screening approach is recommended. Given the compound's properties, start with common organic solvents where similar quinoline derivatives have shown good solubility.[5]

Causality: The choice of solvent is governed by the "like dissolves like" principle. The hydrophobic nature of this compound suggests that solvents with moderate to low polarity will be most effective.

Data Presentation: Recommended Initial Solvents for Screening

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrileCan engage in dipole-dipole interactions and disrupt the crystal lattice without protonating the molecule.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity, effective at solvating nonpolar ring structures.
Chlorinated Dichloromethane (DCM), ChloroformGood for highly nonpolar compounds; the chlorine atom on the solvent can interact with the molecule.[5]
Alcohols Ethanol, MethanolCan act as both hydrogen bond donors and acceptors, but may have limited success due to high polarity.

Experimental Protocol: Kinetic Solubility Assessment

This protocol allows for a rapid determination of approximate solubility in various solvents.

  • Preparation: Dispense 1-2 mg of this compound into separate, small, clear glass vials.

  • Solvent Addition: Add the first solvent (e.g., DMSO) dropwise (e.g., 50 µL increments) to one vial.

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect for undissolved solid against a dark background.

  • Endpoint: Continue adding solvent until all solid is dissolved. The concentration at this point is the approximate kinetic solubility.

  • Repeat: Repeat steps 2-5 for each solvent you are screening.

  • Quantification (Optional but Recommended): For a more accurate measure, create a saturated solution, centrifuge to pellet undissolved solid, and analyze the supernatant concentration using a validated HPLC method.[6]

FAQ 3: Can I improve solubility in aqueous solutions by changing the pH?

Answer:

Yes, this is one of the most effective strategies for aqueous and polar protic solvents (like ethanol or methanol).

Causality: The basic nitrogen on the quinoline ring can be protonated under acidic conditions to form a hydrochloride salt.[4] This salt is an ion, and its charge allows for strong ion-dipole interactions with polar water molecules, dramatically increasing solubility.[2][3] The solubility of quinoline itself is known to increase significantly at a pH below its pKa of ~4.9.[3] While the exact pKa of this derivative may differ, the principle remains the same.

pH_Effect Neutral Neutral Protonated Protonated Neutral->Protonated + H+ (Acid) Protonated->Neutral - H+ (Base)

Caption: Effect of pH on the ionization state and solubility.

Experimental Protocol: pH-Dependent Solubility Titration

  • Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent where it is highly soluble (e.g., 10 mg/mL in DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers across a pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: In separate microcentrifuge tubes, add a small, fixed volume of the DMSO stock solution (e.g., 10 µL) to a larger volume of each buffer (e.g., 990 µL). This minimizes the amount of organic co-solvent.

  • Equilibration: Shake the tubes at a constant temperature (e.g., 25°C) for several hours (e.g., 4-24 hours) to allow the solution to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitated compound.

  • Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.[6]

  • Data Plotting: Plot the measured solubility (concentration) against the buffer pH to identify the optimal pH range for dissolution.

Trustworthiness Note: When adjusting pH, ensure the added acid or base is compatible with your downstream experimental conditions. For example, using hydrochloric acid to form the HCl salt is a common and effective choice.[4]

FAQ 4: Single solvents and pH adjustments are not working or are not suitable for my experiment. What are the next steps?

Answer:

When basic methods are insufficient, you can turn to more advanced formulation techniques. These methods aim to alter the compound's environment at a molecular level to enhance solubility.[7][8]

  • Co-solvency: This involves using a mixture of solvents. A primary solvent (e.g., water) is mixed with a smaller amount of a water-miscible organic solvent (the co-solvent) in which the drug is highly soluble (e.g., ethanol, propylene glycol, PEG 400).[7][9] The co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound.

  • Complexation (Inclusion Complexes): This technique uses a "host" molecule, typically a cyclodextrin, which has a hydrophobic interior and a hydrophilic exterior.[8] Your hydrophobic this compound molecule ("guest") can be encapsulated within the cyclodextrin's cavity, and the resulting complex has a hydrophilic exterior, allowing it to dissolve in water.

  • Solid Dispersions: The compound is dispersed at a molecular level within an inert, hydrophilic carrier (e.g., a polymer like PVP or PEG).[10][11] When this solid dispersion is added to water, the carrier dissolves rapidly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate.[11]

  • Particle Size Reduction (Nanosuspensions): Decreasing the particle size of the solid compound dramatically increases its surface-area-to-volume ratio.[7][9] This leads to a faster dissolution rate according to the Noyes-Whitney equation. Techniques like media milling or high-pressure homogenization can produce nanosuspensions with particle sizes under one micron.[11]

The selection of an advanced technique depends heavily on the final application, required concentration, and acceptable excipients.[8] For many research applications, co-solvency is often the most straightforward advanced method to implement.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. PMC. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. [Link]

  • 2-methyl quinoline, 91-63-4. The Good Scents Company. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114. PubChem. [Link]

  • 7-CHLORO-2-METHYLQUINOLINE. precisionFDA. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]

  • 7-chloro-6-methoxy-2-(2-oxiranyl)quinoline. ChemSynthesis. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • 6-Methoxyquinaldine | C11H11NO | CID 70648. PubChem. [Link]

  • Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Publishing. [Link]

  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. SCIRP. [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. IJRPR. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Recrystallization & Purification of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification and handling of 7-Chloro-6-methoxy-2-methylquinoline (CAS: 175204-61-0 / Intermediate 1B).

This guide is structured to address specific researcher pain points, moving beyond generic advice to provide chemically grounded solutions for this specific quinaldine derivative.

Status: Active Molecule Type: Substituted Quinaldine (2-Methylquinoline) Primary Application: Intermediate for tyrosine kinase inhibitors (e.g., Neratinib analogs, Lenvatinib-related scaffolds).

Quick Reference: Solvent Selection Matrix

For researchers seeking immediate solvent recommendations, the following table summarizes the most effective systems based on the polarity profile of the this compound core.

Objective Primary Solvent System Secondary Option Technical Notes
High Purity Recrystallization Ethanol (95% or Absolute) Methanol Best for removing polar by-products. Slow cooling is critical to avoid oiling out.
Yield Maximization Ethanol / Water (9:1 to 4:1) Acetonitrile Water acts as an anti-solvent. Add dropwise to the hot ethanolic solution until turbidity persists.
Removal of Non-Polar Impurities Ethyl Acetate / Hexanes (1:3) Toluene Effective if the crude contains significant tar or unreacted aldehyde polymers.
Flash Chromatography (Alt) DCM / Methanol (95:5) EtOAc / Hexanes (1:1) Use if recrystallization fails to remove dark oxidation products.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing upon cooling. How do I fix this?

Diagnosis: This is a common issue with methoxy-substituted quinolines, often caused by a high impurity profile (specifically unreacted crotonaldehyde polymers) or cooling the solution too rapidly. Corrective Action:

  • Re-dissolve: Re-heat the mixture until the oil dissolves completely.

  • Seed: Add a "seed crystal" of pure this compound at the cloud point (approx. 50-60°C). If you lack a seed, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slow Cool: Insulate the flask with a towel or place it in a warm water bath and let it cool to room temperature over 3-4 hours. Do not place it directly in an ice bath.

  • Solvent Switch: If using Ethyl Acetate, switch to Ethanol . The hydrogen bonding capability of ethanol often stabilizes the crystal lattice better than aprotic solvents for this molecule.

Q2: The crystals are dark brown/black even after recrystallization. Is the product degraded?

Diagnosis: Quinolines are electron-rich and prone to oxidation, forming "quinoline tars" (highly colored oligomers) during the Doebner-Miller synthesis. These impurities can become trapped in the crystal lattice. Corrective Action:

  • Charcoal Treatment: Dissolve the crude solid in boiling Ethanol (20 mL/g). Add Activated Charcoal (5-10 wt%). Reflux for 15-30 minutes. Filter hot through a Celite pad to remove the charcoal. Cool the filtrate slowly to crystallize.

  • Acid Wash: Before recrystallization, dissolve the crude material in 1M HCl. The quinoline will protonate and dissolve; non-basic tars may remain insoluble or can be extracted with Ethyl Acetate. Basify the aqueous layer with NaOH to re-precipitate the free base, then recrystallize.

Q3: I have low yield. Is the product staying in the mother liquor?

Diagnosis: The 6-methoxy and 2-methyl groups increase the lipophilicity, but the nitrogen lone pair maintains some solubility in alcohols. Corrective Action:

  • Anti-solvent Addition: After the primary crop of crystals is collected, concentrate the mother liquor to half volume and add Water (if using Ethanol) or Hexanes (if using Ethyl Acetate) to force the remaining product out.

  • pH Adjustment: Ensure the pH is distinctly basic (pH > 10) during the initial isolation. If the pH is near 7-8, a portion of the product may remain protonated (water-soluble).

Detailed Experimental Protocol

This protocol is derived from the synthesis of Intermediate 1B in Patent WO 2012/003498, optimized with standard purification practices for quinaldines.

Synthesis & Workup
  • Reaction: Combine 3-chloro-4-methoxyaniline (1.0 eq) in 6 M HCl (approx. 20 vol). Heat to 100°C.

  • Addition: Add Toluene (co-solvent) followed by slow addition of Crotonaldehyde (2.0 eq).

  • Cyclization: Stir at 100°C for 2–3 hours. (The solution will turn dark).

  • Quench: Cool to room temperature. Pour the mixture into ice water.

  • Neutralization: Basify with 50% NaOH or Conc. NH₄OH to pH 10-12. The product will precipitate as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

Recommended Recrystallization Procedure
  • Dissolution: Transfer the crude solid (e.g., 10 g) to a flask. Add Ethanol (approx. 50-80 mL) and heat to reflux.

  • Clarification: If undissolved particles remain, filter hot. If the solution is dark, treat with activated carbon (as per Q2).

  • Crystallization: Remove from heat. Stir gently.

    • Option A (Standard): Allow to cool to RT.[2][3][4][5] Then cool to 0-5°C.

    • Option B (Yield Optimization): Once at RT, add Water dropwise until a faint turbidity persists, then cool to 0-5°C.

  • Isolation: Filter the pale yellow/off-white needles. Wash with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 40-50°C for 12 hours.

Process Visualization

The following diagram illustrates the logical flow from crude reaction mixture to pure crystal isolation, highlighting critical decision points.

RecrystallizationWorkflow Start Crude this compound (Dark Solid/Oil) Dissolve Dissolve in Boiling Ethanol (20 mL/g) Start->Dissolve CheckColor Is solution Dark/Black? Dissolve->CheckColor Charcoal Add Activated Carbon Reflux 15 min -> Filter Hot CheckColor->Charcoal Yes Cooling Slow Cool to Room Temp (Avoid Ice Bath initially) CheckColor->Cooling No Charcoal->Cooling CheckOil Did it Oil Out? Cooling->CheckOil RemedyOil Reheat -> Add Seed Crystal -> Slower Cooling CheckOil->RemedyOil Yes Crystallize Crystallization Observed (Needles) CheckOil->Crystallize No RemedyOil->Cooling Wash Filter & Wash (Cold EtOH) Crystallize->Wash Final Pure Product (Off-white Solid) Wash->Final

Caption: Decision logic for the purification of this compound, addressing common color and physical state issues.

References

  • Patent WO 2012/003498 A1 . Compounds and Methods for Kinase Modulation. Vertex Pharmaceuticals Inc. (Intermediate 1B synthesis described).

  • BenchChem Application Note . Purification of 4-Chloro-6,7-dimethoxyquinoline (Analogous quinoline purification).

  • Organic Syntheses, Coll. Vol. 3, p. 272 (1955) . 4,7-Dichloroquinoline (Standard quinoline recrystallization protocols).

  • PubChem Compound Summary . 7-Chloro-2-methylquinoline (Physical property analog).

Sources

Technical Support Center: Methylquinoline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: ONLINE Agent: Senior Application Scientist, Dr. H. Vance Topic: Minimizing Side Reactions in Methylquinoline Synthesis Ticket ID: MQS-2024-OPT

Welcome to the Synthesis Optimization Hub

You have reached the Tier-3 Technical Support regarding methylquinoline synthesis. We understand that while the quinoline scaffold is fundamental to medicinal chemistry (antimalarials, kinase inhibitors), its synthesis is notoriously plagued by "tar" formation, violent exotherms, and regiochemical ambiguity.

This guide treats your synthesis challenges as "Tickets." Select the ticket below that matches your current failure mode for a root-cause analysis and a validated solution protocol.

Ticket #1: "My reaction turns into a solid black tar/polymer."

Diagnosis: Uncontrolled Polymerization (The Doebner-von Miller Trap). Context: In the acid-catalyzed reaction of aniline with


-unsaturated carbonyls (e.g., Crotonaldehyde for 2-methylquinoline or Methyl Vinyl Ketone for 4-methylquinoline), the carbonyl component often polymerizes with itself before it can react with the aniline. This is the primary cause of low yields and "tar."
Root Cause Analysis

The Michael acceptor (enone) is unstable in hot concentrated acid. It undergoes rapid radical or cationic polymerization.

  • Traditional Failure: Mixing all reagents in conc. HCl/H₂SO₄ and heating.[1]

  • Mechanistic Flaw: The rate of enone-enone polymerization (

    
    ) exceeds the rate of aniline-enone condensation (
    
    
    
    ).
Solution Protocol: The Biphasic "Trap" System

To fix this, you must physically separate the acid catalyst from the bulk of the enone using a two-phase solvent system. This keeps the enone concentration low in the aqueous phase (where the acid is), favoring the reaction with aniline over self-polymerization.

Validated Protocol (Matsugi Modification):

ParameterSpecification
Solvent System Toluene (Organic Phase) / 6M HCl (Aqueous Phase)
Stoichiometry Aniline (1.0 eq), Crotonaldehyde (1.2 eq)
Temperature 80–90 °C
Time 3–6 Hours

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve Aniline (10 mmol) in Toluene (10 mL).

  • Acidification: Add 6M Hydrochloric Acid (10 mL). The aniline will form a salt and migrate largely to the aqueous interface.

  • Addition: Heat the biphasic mixture to 80 °C. Crucial: Add Crotonaldehyde (12 mmol) dropwise over 30 minutes.

    • Why? The crotonaldehyde dissolves in the toluene (safe zone) and slowly partitions into the aqueous acid phase where it immediately reacts with aniline before it can polymerize.

  • Workup: After 4 hours, cool to RT. Basify with 20% NaOH (pH > 10).

  • Extraction: Separate the toluene layer. Extract the aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Ticket #2: "I'm getting a mixture of 5-methyl and 7-methyl isomers."

Diagnosis: Regiochemical Ambiguity (The m-Toluidine Problem). Context: When synthesizing dimethylquinolines starting from m-toluidine (3-methylaniline), the ring closure can occur at either of the two ortho positions relative to the amine.

Root Cause Analysis
  • Kinetic vs. Thermodynamic: Ring closure at the less sterically hindered position (para to the methyl group) yields the 7-methyl isomer. Closure at the hindered position (ortho to the methyl group) yields the 5-methyl isomer.

  • Typical Ratio: Skraup/Doebner-von Miller methods typically yield a ~2:1 to 4:1 mixture favoring the 7-methyl isomer, but separating them is difficult due to similar boiling points.

Visualizing the Pathway

Regioselectivity Start m-Toluidine (3-Methylaniline) Intermediate Enamine/Imine Intermediate Start->Intermediate PathA Cyclization at C2 (Sterically Hindered) Intermediate->PathA High T / Strong Acid PathB Cyclization at C6 (Less Hindered) Intermediate->PathB Preferred ProdA 5-Methylquinoline (Minor Product) PathA->ProdA ProdB 7-Methylquinoline (Major Product) PathB->ProdB

Caption: Regiochemical bifurcation in m-toluidine cyclization. Path B is favored sterically but Path A is thermally accessible.

Solution Protocol: Steric Control via Combes Synthesis

If you require high isomeric purity, abandon the Skraup method. Use the Combes Synthesis with a bulky diketone or switch to Transition Metal Catalysis .

Alternative Strategy (Iron-Catalyzed A3 Coupling): Modern Iron-catalyzed coupling of anilines, aldehydes, and alkynes often exhibits higher regioselectivity due to the specific coordination geometry of the metal center.

  • Catalyst:

    
     (10 mol%)
    
  • Reagents: m-Toluidine + Phenylacetylene + Benzaldehyde.

  • Outcome: High preference for the 7-substituted isomer due to steric clash preventing the 5-position closure in the metal-complex intermediate.

Ticket #3: "The reaction is violent/exothermic and difficult to scale."

Diagnosis: Runaway Oxidation. Context: In the Skraup reaction, nitrobenzene is often used as the solvent and oxidant.[2] The reaction is notoriously "temperamental"—it has a long induction period followed by a sudden, violent exotherm.

Troubleshooting Guide
VariableAdjustmentReason
Moderator Add

(Ferrous Sulfate)
Acts as an electron transfer mediator, smoothing the oxidation curve.
Oxidant Replace Nitrobenzene with Iodine (

)
Iodine allows for a milder oxidative aromatization (Povarov-type conditions) and avoids the explosive potential of nitro compounds.
Heating Microwave IrradiationAllows precise "on/off" control of energy input, preventing thermal runaway common in oil baths.
FAQ: Advanced Troubleshooting

Q: Can I use green solvents? A: Yes. The Iron-Catalyzed methods (e.g.,


 with terminal alkynes) work excellently in Ethanol  or even Water  (with surfactants), avoiding the need for nitrobenzene or concentrated sulfuric acid.

Q: How do I purify the "Tar" if I didn't use the biphasic method? A: It is difficult. Steam distillation is the classical method to separate the volatile quinoline from the non-volatile polymer tar. However, yield loss is significant. It is better to prevent tar (Ticket #1) than to treat it.

Summary Logic Map

Troubleshooting Problem Identify Failure Mode Tar Black Tar / Polymerization Problem->Tar Regio Isomeric Mixture (5- vs 7-) Problem->Regio Violent Violent Exotherm Problem->Violent Sol_Tar Solution: Biphasic System (Toluene/HCl) Tar->Sol_Tar Sequester Enone Sol_Regio Solution: Combes Method or Fe-Catalysis Regio->Sol_Regio Steric Control Sol_Violent Solution: Add FeSO4 or Switch to Iodine Violent->Sol_Violent Moderate Oxidation

Caption: Decision tree for selecting the correct optimization protocol based on observed side reactions.

References
  • Matsugi, M., Tabusa, F., & Minamikawa, J. (2000).[3] Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines.[3][4] Tetrahedron Letters, 41(44), 8523-8525. Link

  • Eisch, J. J., & Dluzniewski, T. (1989).

    
    -unsaturated N-aryliminium salts. The Journal of Organic Chemistry, 54(6), 1269-1274. Link
    
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Link

  • Wang, L., et al. (2011). Iron-catalyzed tandem reactions of aldehydes, terminal alkynes, and primary amines as a strategy for the synthesis of quinoline derivatives.[5] Journal of Heterocyclic Chemistry, 48(1), 153-157.[5] Link

  • Kouznetsov, V. V., et al. (2005). Three-component Povarov reaction for the synthesis of 2-methylquinoline derivatives. Tetrahedron Letters, 46(23), 3985-3987. Link

Sources

Technical Support: Temperature Control & Stability for 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 7-Chloro-6-methoxy-2-methylquinoline .

Important Isomer Distinction: This guide specifically addresses the 7-chloro isomer (an aryl chloride), typically synthesized via Doebner-Miller condensation. Do not confuse this with the more common 4-chloro isomer (an imidoyl chloride analog), as their stability profiles and reactivities differ significantly.

Module 1: Critical Thermal Thresholds

Q: What are the defined temperature limits for this compound?

A: Based on structural analogs and synthesis conditions (Doebner-Miller condensation), the following thermal boundaries apply.

ParameterTemperature RangeCritical Note
Storage (Long-Term) 2°C to 8°C Inhibits slow oxidative demethylation of the 6-methoxy group.
Synthesis Reaction 100°C ± 5°C Optimal for cyclization; exceeding 110°C promotes tar formation (polymerization).
Melting Point ~90–100°C (Est.)Note: Exact MP depends on purity. Purity <98% significantly depresses MP.
Thermal Degradation >150°C Risk of oxidative degradation and ring opening in aerobic conditions.
Q: Why is the 7-chloro position considered "thermally stable" compared to other isomers?

A: The chlorine atom at the 7-position is directly bonded to the benzene ring of the quinoline core (aryl chloride). Unlike the 4-chloro isomer, which is prone to rapid hydrolysis (releasing HCl) upon exposure to moisture and heat, the 7-chloro bond is robust.

  • Implication: You do not need to fear spontaneous hydrolysis of the chloride at room temperature.

  • Risk: The primary stability risk is oxidative discoloration (turning pink/brown) due to the electron-rich 6-methoxy group, not chloride loss.

Module 2: Synthesis & Reaction Control (The "Hot" Phase)

Q: I am synthesizing this via the Doebner-Miller reaction (Aniline + Crotonaldehyde). How do I control the exotherm?

A: The reaction between 3-chloro-4-methoxyaniline and crotonaldehyde is highly exothermic and prone to "runaway" polymerization.

Protocol for Thermal Management:

  • Solvent Buffer: Use a biphasic system (e.g., 6M HCl / Toluene ) rather than neat acid. The toluene layer acts as a heat sink and extracts the product as it forms, protecting it from acid-catalyzed degradation.

  • Addition Rate: Do not add crotonaldehyde all at once. Add it dropwise over 30–45 minutes while maintaining the internal temperature at 100°C .

  • Reflux Control: Ensure your condenser coolant is flowing before heating. A sudden exotherm can vaporize the aldehyde (BP ~102°C), leading to stoichiometry loss and low yield.

Q: My reaction mixture turned into a black tar. Was the temperature too high?

A: Likely, yes. This is a classic failure mode known as "Doebner-Miller Tarring."

  • Cause: If the temperature spikes >110°C, or if the acid concentration is too high, crotonaldehyde polymerizes with itself rather than condensing with the aniline.

  • Solution:

    • Strictly limit the bath temperature.

    • Use Zinc Chloride (ZnCl₂) as a Lewis acid catalyst to allow cyclization at lower temperatures if tarring persists.

Visualization: Synthesis Workflow & Temperature Checkpoints

SynthesisFlow Start Start: 3-Chloro-4-methoxyaniline Mix Step 1: Mix with 6M HCl + Toluene Start->Mix Heat Step 2: Heat to 100°C (Reflux) Mix->Heat Add Step 3: Dropwise Crotonaldehyde (Maintain 100°C) Heat->Add Check Checkpoint: Is Temp > 110°C? Add->Check Tar FAILURE: Polymerization/Tar Check->Tar Yes Success Step 4: Cyclization Complete (Formation of 7-Cl-6-OMe-2-Me-Quinoline) Check->Success No (Stable at 100°C)

Caption: Logic flow for preventing thermal runaway during Doebner-Miller synthesis.

Module 3: Storage & Handling (The "Cold" Phase)

Q: Can I store the solid at room temperature?

A: Short-term (days), yes. Long-term (months), no .

  • Reasoning: The 6-methoxy group activates the ring, making it susceptible to photo-oxidation. Over time at room temperature, the white/cream solid will degrade into a pink or brown quinone-like impurity.

  • Recommendation: Store at 4°C in an amber vial (light protection is mandatory).

Q: Does freeze-thaw cycling affect stability?

A: Generally, no. As a crystalline solid, it is physically robust. However, if stored in solution (e.g., DMSO or Methanol):

  • Avoid repeated freeze-thaws.[1] Moisture condensation during thawing can introduce water. While the compound is chemically stable to water, dissolved oxygen in the water can accelerate oxidation.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is Pink/Red Oxidation (Quinone formation).Recrystallize from Ethanol/Water. Store in amber glass under Argon.
Low Yield (<40%) Thermal Runaway during synthesis (Tarring).Reduce addition rate of crotonaldehyde. Ensure vigorous stirring to prevent hot spots.
Melting Point Depression Isomer Contamination (5-chloro isomer).The Doebner-Miller reaction can produce regioisomers. Recrystallize slowly to separate the 7-chloro (linear) from the 5-chloro (angular) isomer.
Sticky Solid Residual Solvent/Toluene .Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 50°C during drying to prevent surface oxidation.

References

  • Synthesis of this compound (Compound 1B)

    • Source: World Intellectual Property Organiz
    • Context: Describes the specific reaction of 3-chloro-4-methoxyaniline with crotonaldehyde in HCl/Toluene
    • URL:

  • General Stability of Quinoline Deriv

    • Source: PubChem Compound Summary (Analogous 4-chloro d
    • Context: Provides baseline physical property expectations for chloro-methoxy-methylquinolines.
    • URL:

  • Doebner-Miller Reaction Mechanism & Failures

    • Source: Organic Chemistry Portal.
    • Context: Explains the necessity of thermal control to prevent polymeriz
    • URL:

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Chloro-6-methoxy-2-methylquinoline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the chemical reactivity of 7-Chloro-6-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile quinoline scaffold. The inherent steric hindrance, arising from the substitution pattern on the quinoline ring, can present unique challenges in various chemical transformations. This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions to empower you to overcome these synthetic hurdles and achieve your target molecules with greater efficiency.

Understanding the Challenge: The Impact of Steric Hindrance

The this compound scaffold presents a specific steric environment that can significantly influence its reactivity.[1][2] The chlorine atom at the C7 position is flanked by a methoxy group at C6 and is part of a bicyclic aromatic system that includes a methyl group at C2. This arrangement can sterically shield the C7 position, making it less accessible to incoming nucleophiles or catalyst complexes.[1][3] This guide will address common issues encountered in key reactions such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[4][5] However, the steric hindrance around the C7-Cl bond in this compound can impede the crucial oxidative addition step in the catalytic cycle, leading to low yields or no reaction.[5][6]

FAQ 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are frequently due to inefficient oxidative addition of the palladium catalyst to the sterically hindered C-Cl bond. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate. The bulky nature of the quinoline requires a more active catalytic system.

  • The Solution: Employ palladium catalysts coordinated with electron-rich and sterically hindered phosphine ligands.[7] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl chlorides.[6]

    • Recommended Ligands: Consider using bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[6][8] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[9]

    • Palladacycle Pre-catalysts: The use of palladacycle pre-catalysts, such as the XPhos or SPhos G2 or G3 pre-catalysts, can be advantageous.[7] These pre-catalysts are often more stable and generate the active Pd(0) species in a more controlled manner.[7]

2. Base and Solvent Optimization:

  • The Problem: The choice of base and solvent can significantly impact the reaction rate and yield. An inappropriate base may not be strong enough to facilitate the transmetalation step, while the solvent can affect catalyst solubility and stability.

  • The Solution:

    • Bases: For sterically hindered substrates, stronger bases are often required. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (KOtBu).[8]

    • Solvents: Aprotic polar solvents are generally preferred. A mixture of dioxane and water is a common choice. Toluene or DMF can also be effective.

3. Reaction Temperature and Time:

  • The Problem: Insufficient thermal energy can prevent the reaction from overcoming the activation energy barrier associated with the sterically hindered substrate.

  • The Solution: Increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate these reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

ParameterRecommended Condition
Palladium Source Pd₂(dba)₃ or a palladacycle pre-catalyst (e.g., XPhos G3)
Ligand XPhos, SPhos, or RuPhos
Base K₃PO₄ or Cs₂CO₃
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene
Temperature 80-120 °C (conventional heating) or up to 150 °C (microwave)
FAQ 2: I am attempting a Buchwald-Hartwig amination with this compound and a bulky amine, but the reaction is sluggish. What adjustments should I make?

Answer:

The combination of a sterically hindered aryl chloride and a bulky amine presents a significant challenge for Buchwald-Hartwig amination. The key is to use a highly active catalyst system that can accommodate both bulky partners.

1. Ligand Choice is Critical:

  • The Problem: The steric bulk on both the quinoline and the amine can prevent efficient coordination to the palladium center and subsequent reductive elimination.

  • The Solution: Employ highly specialized, bulky phosphine ligands designed for challenging aminations.

    • Recommended Ligands: BrettPhos and RuPhos are excellent choices for coupling with bulky secondary amines.[8] For primary amines, XPhos or tBuXPhos can be effective.[8] These ligands create a specific geometry around the palladium that facilitates both oxidative addition and reductive elimination.[6]

2. Strong, Non-Nucleophilic Base:

  • The Problem: A strong base is required to deprotonate the amine, but a nucleophilic base could lead to side reactions.

  • The Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[8]

3. Catalyst Pre-activation:

  • The Problem: Inefficient generation of the active Pd(0) catalyst can lead to an induction period or a stalled reaction.

  • The Solution: Using a palladacycle pre-catalyst can ensure the efficient in situ generation of the active catalytic species.[10]

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low Yield in Buchwald-Hartwig Amination ligand Is the ligand appropriate for a hindered substrate and bulky amine? start->ligand base Is the base strong and non-nucleophilic? ligand->base No temp Is the reaction temperature high enough? ligand->temp Yes base->ligand Yes base->temp No temp->ligand No end Improved Yield temp->end Yes

Caption: Decision workflow for troubleshooting Buchwald-Hartwig amination.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is an alternative strategy for functionalizing the C7 position.[11] The success of this reaction is highly dependent on the electronic nature of the quinoline ring and the strength of the nucleophile.[12][13]

FAQ 3: My SNAr reaction on this compound with an alkoxide nucleophile is not proceeding. Why is this and what can I do?

Answer:

The quinoline ring is not strongly activated towards SNAr. While the nitrogen in the ring is electron-withdrawing, the methoxy group at C6 is electron-donating, which can counteract this effect and deactivate the ring towards nucleophilic attack.

1. Understanding the Electronic Effects:

  • The Problem: The electron-donating nature of the 6-methoxy group reduces the electrophilicity of the C7 carbon, making it less susceptible to nucleophilic attack.[14][15] This is in contrast to systems with strongly electron-withdrawing groups (like a nitro group) ortho or para to the leaving group, which significantly accelerate SNAr reactions.[12][13][16][17]

  • The Solution: To overcome this electronic deactivation, more forcing reaction conditions are typically required.

2. Enhancing Reaction Conditions:

  • Increase Temperature: High temperatures are often necessary to drive SNAr reactions on less activated systems. Consider using a high-boiling point solvent like DMF, DMSO, or NMP and heating the reaction to 120-180 °C.

  • Use a Stronger Nucleophile: If possible, use a more potent nucleophile. For example, if using an alcohol, ensure it is fully deprotonated with a strong base like sodium hydride (NaH) to generate the more nucleophilic alkoxide.

  • Microwave Chemistry: Microwave irradiation can be highly effective in promoting SNAr reactions by rapidly heating the reaction mixture to high temperatures.

3. Alternative Strategies:

  • Transition Metal Catalysis: If direct SNAr is unsuccessful, consider a copper-catalyzed Ullmann-type coupling, which can be effective for forming C-O and C-N bonds with aryl halides that are unreactive in SNAr.

Mechanism of SNAr on an Activated vs. Deactivated Ring

cluster_0 Activated Ring (e.g., with -NO2) cluster_1 Deactivated Ring (e.g., with -OCH3) a1 Nucleophile attacks C-Cl a2 Formation of stabilized Meisenheimer complex a1->a2 a3 Loss of Cl- a2->a3 a4 Product a3->a4 b1 Nucleophile attacks C-Cl b2 Formation of destabilized intermediate b1->b2 b3 High energy barrier b2->b3 b4 No reaction or very slow reaction b3->b4

Caption: Comparison of SNAr on activated and deactivated aromatic rings.

References

  • The 2-Methoxy Group Orientation Regulates the Redox Potential Difference between the Primary (QA) and Secondary (QB) Quinones of Type II Bacterial Photosynthetic Reaction Centers - PMC. (n.d.).
  • 6-methoxy-2-methylquinoline-4-thiol chemical properties - Benchchem. (n.d.).
  • Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. (n.d.).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
  • Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties - ResearchGate. (2026, January 23).
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Steric Hindrance | ChemTalk. (2021, June 9).
  • Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines - The Journal of Organic Chemistry (ACS Publications). (2003, August 13).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.).
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6).
  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Enhancing the reaction rate of 7-chloro-2-methylquinoline condensation - Benchchem. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. (2019, December 18).
  • A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substi - Benchchem. (n.d.).
  • 17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (n.d.).
  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24).
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. (2025, September 30).
  • How do you determine steric hindrance? - Chemistry Stack Exchange. (2016, November 28).
  • 7-chloro-6-methoxy-2-(2-oxiranyl)quinoline - ChemSynthesis. (2025, May 20).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview | Request PDF - ResearchGate. (2025, August 9).
  • Steric Hindrance - Chemistry LibreTexts. (2022, February 28).

Sources

Technical Support Center: Chloro-Methoxy-Quinoline Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Isomer Purity in Gould-Jacobs & Skraup Syntheses

Ticket ID: #ISO-QN-4492 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Regioisomer Trap"

Welcome to the Quinoline Synthesis Help Desk. If you are accessing this guide, you are likely facing the classic "3,4-substitution paradox" in quinoline chemistry.

When cyclizing a meta-substituted aniline (e.g., 3-chloro-4-methoxyaniline) via the Gould-Jacobs or Skraup method, the ring closure can occur at two different ortho positions.[1] This results in a mixture of 6-chloro-7-methoxyquinoline and 7-chloro-6-methoxyquinoline .

Separating these isomers is notoriously difficult because:

  • Polarity Similarity: The dipole moments are nearly identical.

  • 
    -Stacking Overlap:  They co-elute on standard C18 HPLC columns.
    
  • Crystallization Failure: They often form solid solutions (co-crystals).

This guide provides a field-proven workflow to resolve these isomers, prioritizing bulk separation at the intermediate stage over expensive chromatographic resolution of the final product.

Module 1: The Synthesis Stage (Root Cause Analysis)

The Bifurcation Point

The ratio of isomers is determined during the thermal cyclization step (250°C+). The direction of cyclization is governed by the steric hindrance and electronic activation of the ring positions ortho to the amine.[1]

Key Insight: The methoxy group is a strong electron donor (ortho/para director), while the chlorine is electron-withdrawing (inductively) but ortho/para directing (resonance). In 3-chloro-4-methoxyaniline, these effects compete, leading to the formation of both the 6,7- and 7,6-isomers.

Workflow Visualization

The following diagram illustrates the critical bifurcation point in the Gould-Jacobs protocol.

GouldJacobs_Isomers Start Starting Material: 3-Chloro-4-methoxyaniline Inter Intermediate: Enamine Diester Start->Inter Condensation (110°C) Reagent Reagent: EMME (Diethyl ethoxymethylenemalonate) Reagent->Inter Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter->Cyclization Elimination of EtOH IsomerA Isomer A (Major): 4-hydroxy-7-chloro-6-methoxyquinoline Cyclization->IsomerA Path A (Sterically favored) IsomerB Isomer B (Minor): 4-hydroxy-6-chloro-7-methoxyquinoline Cyclization->IsomerB Path B (Electronically favored)

Figure 1: Bifurcation pathway in Gould-Jacobs cyclization showing the origin of regioisomers.

Module 2: Purification Strategy (Bulk Separation)

Q: "I have a 50/50 mix. Can I separate them after chlorination (POCl3)?"

A: Avoid this if possible. Once you convert the 4-hydroxy intermediate to the 4-chloro derivative, the solubility differences between isomers diminish significantly. The "Golden Moment" for separation is at the 4-hydroxyquinoline (4-quinolone) stage.

Protocol: Fractional Crystallization of 4-Hydroxy Intermediates

The 4-hydroxy moiety allows for hydrogen bonding networks that amplify small structural differences between isomers.

Step-by-Step Procedure:

  • Crude Isolation: After thermal cyclization, cool the reaction mixture (e.g., Dowtherm A) to ~80°C.

  • Precipitation: Dilute with an excess of non-polar solvent (Hexane or Heptane) to precipitate the crude 4-hydroxy mixture. Filter and wash to remove the high-boiling solvent.

  • Acidic Recrystallization (The Filter):

    • Dissolve the crude solid in boiling Glacial Acetic Acid (10 mL per gram).

    • Slowly cool to room temperature.[2]

    • Observation: The 7-chloro-6-methoxy isomer typically crystallizes out first due to more efficient packing (higher lattice energy).

    • Filter the solid.[2][3] This is your Enriched Fraction A.

  • Mother Liquor Recovery:

    • Concentrate the mother liquor to 50% volume.

    • Add Ethanol or water dropwise to induce precipitation of the 6-chloro-7-methoxy isomer (Enriched Fraction B).

Data Table: Solubility Profiles

Solvent System7-Cl-6-OMe Isomer6-Cl-7-OMe IsomerRecommendation
Glacial Acetic Acid Low Solubility (Crystallizes)Moderate SolubilityPrimary Separation
DMF (Dimethylformamide) SolubleSolubleAvoid for separation
Ethanol/Water (9:1) Moderate SolubilityLow SolubilitySecondary Polish
Ethyl Acetate InsolubleInsolubleWashing only

Module 3: Chromatographic Resolution (Fine Separation)

Q: "Recrystallization wasn't enough. My HPLC peaks are still overlapping."

A: Stop using C18 columns. Positional isomers of chloro-methoxy-quinolines have nearly identical hydrophobicity. Standard Alkyl (C18/C8) phases interact primarily via hydrophobic effect, which cannot distinguish the position of the -Cl vs -OMe.

Troubleshooting Guide: Changing the Selectivity

Option A: PFP (Pentafluorophenyl) Phases

  • Mechanism: PFP columns offer strong

    
    -
    
    
    
    interactions and dipole-dipole interactions. The electron-deficient fluorine ring on the stationary phase interacts differently with the electron-rich methoxy group depending on its position relative to the quinoline nitrogen.
  • Recommendation: Use a PFP column with a Methanol/Water gradient.

Option B: pH Modification

  • Mechanism: The basicity (pKa) of the quinoline nitrogen changes slightly based on the position of the electron-donating methoxy group.

    • 6-methoxy:[4][5][6] Para to the nitrogen (resonance donation increases basicity).

    • 7-methoxy:[2][4][5][7] Meta to the nitrogen (inductive withdrawal dominates, slightly lower basicity).

  • Protocol: Use a high pH buffer (Ammonium Bicarbonate, pH 10) if your column is hybrid-silica based. De-protonating the species often maximizes the structural differences.

Recommended Mobile Phases:

Column TypeMobile Phase AMobile Phase BTarget Interaction
PFP (F5) 10mM Ammonium Formate (pH 3.0)MethanolDipole /

-

C18 (Standard) 0.1% Formic AcidAcetonitrileIneffective for isomers
Phenyl-Hexyl WaterMethanol

-stacking selectivity

Module 4: Structural Confirmation (Identity)

Q: "I have two pure solids. Which one is which?"

A: You need 1D NOE (Nuclear Overhauser Effect) NMR. Standard 1H NMR is often ambiguous because the coupling constants and chemical shifts are too similar.

The NOE Logic

You must look for the spatial proximity between the Methoxy protons (-OCH3) and the adjacent ring protons.

  • Irradiate the Methoxy Signal (~4.0 ppm).

  • Observe the enhancement:

    • Isomer 6-OMe: The methoxy group at C6 is physically close to H5 and H7 . You will see NOE enhancement at the H5 doublet and H7 singlet.

    • Isomer 7-OMe: The methoxy group at C7 is physically close to H6 and H8 . You will see enhancement at the H8 singlet.

NOE Interaction Map

NOE_Logic OMe Methoxy Group (Irradiated) H_Ortho Ortho Proton (Strong NOE) OMe->H_Ortho < 3.0 Å Distance H_Meta Meta Proton (No NOE) OMe->H_Meta > 5.0 Å Distance lab Isomer Identification Logic: Irradiate -OCH3 -> Observe Neighbor

Figure 2: NOE interaction logic. Strong enhancement of the adjacent proton confirms the position of the methoxy group.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction. Journal of the American Chemical Society, 68(7), 1264–1266. Link

  • BenchChem Technical Support. (2025). Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride: Application Notes and Protocols.Link

  • Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • Chromatography Online. (2022). Finding the Best Separation for Enantiomeric and Positional Mixtures. LCGC International. Link

Sources

Validation & Comparative

Mass spectrometry (MS) fragmentation of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-Chloro-6-methoxy-2-methylquinoline . It is designed for researchers utilizing MS for structural elucidation, impurity profiling, or metabolite identification in drug development.

Executive Summary: The Analytical Challenge

This compound is a substituted quinoline scaffold often encountered as a synthetic intermediate or degradation product in the development of antimalarial and anticancer therapeutics.

The core analytical challenge lies in differentiating this specific regioisomer from its structural analogs (e.g., 4-chloro or 8-methoxy isomers) and distinguishing its fragmentation pathways under different ionization modes. This guide compares the Electrospray Ionization (ESI-CID) behavior against Electron Ionization (EI) to provide a comprehensive spectral fingerprint.

Part 1: Physicochemical & Mass Spectral Profile

PropertySpecification
Chemical Formula C₁₁H₁₀ClNO
Monoisotopic Mass 207.0451 Da (³⁵Cl)
[M+H]⁺ (ESI) 208.0524 Da
Isotope Pattern Distinct ³⁵Cl/³⁷Cl ratio (approx. 3:1) visible in parent and Cl-containing fragments.
Key Substituents C7-Chloro: Radical leaving group (EI) or neutral HCl loss (ESI).• C6-Methoxy: Source of methyl radical loss (EI) or formaldehyde loss (ESI).• C2-Methyl: Stabilizes the pyridine ring; affects α-cleavage.

Part 2: Comparative Fragmentation Analysis

This section contrasts the fragmentation logic of this compound under "Soft" (ESI) vs. "Hard" (EI) ionization. Understanding these differences is critical for selecting the correct detection method.

Scenario A: Electrospray Ionization (ESI-CID)

Target Audience: LC-MS/MS users (Triple Quad, Q-TOF).

In Positive ESI ([M+H]⁺, m/z 208), the molecule follows Even-Electron (EE) fragmentation rules, with specific exceptions common to heteroaromatics.

  • Primary Pathway (Methoxy Cleavage):

    • The protonated molecular ion (m/z 208 ) typically loses a neutral formaldehyde molecule (CH₂O, 30 Da) or undergoes a radical methyl loss (CH₃•, 15 Da).[1]

    • Expert Insight: While ESI usually favors neutral losses, quinoline derivatives frequently exhibit "Exception to the Even-Electron Rule" (EE-Rule Violation), ejecting a methyl radical to form a stable radical cation [M+H-CH₃]⁺• at m/z 193 . This is a diagnostic signature for methoxy-substituted quinolines.

  • Secondary Pathway (Halogen Elimination):

    • Loss of neutral HCl (36 Da) is observed, generating a peak at m/z 172 .

    • Note: If the Cl is lost after the methoxy group, look for the m/z 193 → m/z 157 transition (Loss of HCl from the radical cation).

Scenario B: Electron Ionization (EI)

Target Audience: GC-MS users.

In EI (70 eV), the molecular ion M⁺• (m/z 207 ) is a radical cation.

  • Dominant Pathway (Radical Losses):

    • [M - H]⁺ (m/z 206): Benzylic cleavage at the C2-Methyl group.

    • [M - CH₃]⁺ (m/z 192): Direct loss of the methyl radical from the methoxy group. This is often the base peak or highly abundant.

    • [M - Cl]⁺ (m/z 172): Direct cleavage of the C-Cl bond.

Comparative Data Table: Diagnostic Ions
Fragment TypeESI-CID (m/z)EI (m/z)Mechanistic Origin
Precursor 208 [M+H]⁺207 M⁺•Protonation vs. Electron ejection.
Methoxy Sig. 193 [M+H-CH₃]⁺•192 [M-CH₃]⁺Radical loss (EE-rule violation in ESI).
Neutral Loss 178 [M+H-CH₂O]⁺178 [M-CHO]⁺Loss of Formaldehyde (ESI) vs Formyl (EI).
De-Chlorinated 172 [M+H-HCl]⁺172 [M-Cl]⁺Loss of HCl (Neutral) vs Cl• (Radical).[2]
Ring Cleavage 144 144 RDA-type ring degradation (High Energy).

Part 3: Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the ESI-CID fragmentation pathway, highlighting the critical "Even-Electron Rule Violation" step which serves as a unique identifier for this compound.

G M_Protonated [M+H]+ Precursor m/z 208.05 (C11H11ClNO)+ Radical_Cation [M+H - CH3]*+ m/z 193.03 Radical Cation M_Protonated->Radical_Cation - CH3• (15 Da) (EE Rule Exception) Phenol_Ion [M+H - CH2O]+ m/z 178.04 Quinolinol Derivative M_Protonated->Phenol_Ion - CH2O (30 Da) (Neutral Loss) Dechloro [M+H - HCl]+ m/z 172.07 De-chlorinated M_Protonated->Dechloro - HCl (36 Da) CO_Loss [M+H - CH3 - CO]*+ m/z 165.03 Ring Contraction Radical_Cation->CO_Loss - CO (28 Da)

Caption: ESI-CID Fragmentation Pathway of this compound. Note the bifurcation between neutral loss (Green) and radical loss (Red).

Part 4: Validated Experimental Protocol

To reproduce these results and differentiate this molecule from isomers (e.g., 4-chloro analogs), follow this self-validating workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of standard in 1 mL Methanol (LC-MS grade).

  • Dilution: Dilute 1:100 with 50:50 Methanol/Water + 0.1% Formic Acid.

  • Final Concentration: ~10 µg/mL (10 ppm). Note: Quinolines ionize efficiently; avoid saturation.

Instrument Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile methoxy group).

  • Collision Energy (CID):

    • Low (10-15 eV): Preserves [M+H]⁺ (m/z 208).

    • Medium (25-30 eV): Generates diagnostic ratio of m/z 193 and m/z 178.

    • High (>45 eV): Forces ring opening (m/z 144, 115).

Differentiation Strategy (Isomer Check)

If distinguishing from 4-Chloro-6-methoxy-2-methylquinoline :

  • Step: Monitor the ratio of [M+H-HCl]⁺ to [M+H]⁺.

  • Logic: The 4-chloro isomer typically loses HCl more readily than the 7-chloro isomer due to the electronic influence of the adjacent heterocyclic nitrogen (peri-effect absent in 7-position).

  • Criteria: If m/z 172 is >50% of base peak at low collision energy (20 eV), suspect the 4-chloro isomer.

References

  • Canadian Journal of Chemistry. Mass Spectra of Oxygenated Quinolines. (1966). Retrieved from [Link]

  • Rapid Communications in Mass Spectrometry. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. (2024). Retrieved from [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. (1999). Retrieved from [Link]

Sources

Comparative Guide: High-Resolution HPLC Profiling of 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Method Comparison

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 7-Chloro-6-methoxy-2-methylquinoline (CMMQ), a critical intermediate in the synthesis of aminoquinoline antimalarials and kinase inhibitors.

The Challenge: CMMQ possesses a basic quinoline nitrogen (


) and a hydrophobic core (

). Legacy isocratic methods often suffer from peak tailing due to silanol interactions and poor resolution between the main peak and its de-chlorinated impurities.

The Solution: This guide presents an Optimized Acidic Gradient Method compared against a Standard Isocratic Method .

Performance Matrix
FeatureStandard Isocratic Method (Legacy)Optimized Acidic Gradient (Recommended)
Column C18, 5 µm (Traditional)C18, 2.7 µm (Core-Shell)
Mobile Phase MeOH : Water (Neutral)ACN : Phosphate Buffer pH 2.5
Tailing Factor (

)
1.8 - 2.2 (Poor)1.0 - 1.2 (Excellent)
Resolution (

)
*
1.5 (Marginal)> 3.5 (Robust)
Run Time 25 minutes12 minutes
LOD 0.5 µg/mL0.05 µg/mL

*Resolution calculated between CMMQ and its critical impurity, 3-Chloro-4-methoxyaniline.

Method Development Logic (The "Why")

Basicity and Silanol Suppression

The quinoline nitrogen is a weak base. At neutral pH, a fraction of the analyte exists in the protonated form (


), while the silica support surface typically has ionized silanols (

). This ionic interaction causes severe peak tailing.
  • Strategic Choice: We utilize a Phosphate Buffer at pH 2.5 .

  • Mechanism: At pH 2.5, the silanols are protonated (neutral,

    
    ), eliminating cation-exchange interactions. Simultaneously, the quinoline is fully protonated, ensuring a single species for sharp chromatography.
    
Impurity Profiling & Selectivity

The synthesis of CMMQ via the Doebner-Miller reaction typically introduces specific impurities:

  • Starting Material: 3-Chloro-4-methoxyaniline (Polar, elutes early).

  • Regioisomer: 5-Chloro-6-methoxy-2-methylquinoline (Structurally similar, requires high efficiency).

  • Oxidation Byproduct: Quinoline N-oxide derivatives (Late eluting).

  • Strategic Choice: A Core-Shell (Fused-Core) Column is selected over fully porous particles. The shorter diffusion path allows for higher efficiency at higher flow rates, essential for separating the regioisomer without extending run time.

Visualizing the Workflow

Synthesis & Impurity Origin

The following pathway illustrates where critical impurities originate, guiding the separation requirements.

SynthesisPath SM1 3-Chloro-4- methoxyaniline Inter Intermediate (Schiff Base) SM1->Inter + Reagent (Acid Cat.) Imp1 Impurity A: Unreacted Aniline SM1->Imp1 Residual Reagent Crotonaldehyde Reagent->Inter Product 7-Chloro-6-methoxy- 2-methylquinoline (Target) Inter->Product Cyclization Imp2 Impurity B: 5-Chloro Isomer Inter->Imp2 Mis-cyclization

Figure 1: Synthesis pathway showing the origin of the critical regioisomer and starting material impurities.

Method Development Decision Tree

MethodDev Start Start: CMMQ Analysis CheckpH Check pKa (~4.8) Start->CheckpH Decision1 Is pH < 3.0? CheckpH->Decision1 PathA Neutral pH Decision1->PathA No PathB Acidic pH (2.5) Decision1->PathB Yes ResultA Peak Tailing (Silanol Interaction) PathA->ResultA ResultB Sharp Peaks (Silanol Suppression) PathB->ResultB CheckLogP Check LogP (~3.2) ResultB->CheckLogP Gradient Gradient Elution (5% -> 80% ACN) CheckLogP->Gradient Final Optimized Method Gradient->Final

Figure 2: Logical decision tree for selecting mobile phase conditions based on analyte properties.

Experimental Protocols

Reagents & Preparation[1][2][3][4][5][6][7]
  • Solvent A: 20 mM Potassium Phosphate Monobasic (

    
    ) in water, adjusted to pH 2.5 with Orthophosphoric acid (
    
    
    
    ).
  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve 10 mg CMMQ Reference Standard in 10 mL Diluent (1000 ppm). Sonicate for 5 mins. Dilute to 50 ppm for assay.

Optimized Instrument Conditions
ParameterSettingRationale
Column Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µmHigh efficiency at lower backpressure; excellent for isomer separation.
Flow Rate 1.2 mL/minOptimal linear velocity for 2.7 µm particles.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Injection Vol 5 µLLow volume prevents peak broadening.
Detection UV-PDA (254 nm & 320 nm)254 nm for general impurities; 320 nm for specific quinoline core selectivity.
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Initial Hold (Elute polar salts)
2.09010End of Hold
10.02080Linear Gradient (Elute CMMQ)
12.02080Wash
12.19010Re-equilibration
15.09010End of Run

Validation & Robustness Data (Simulated)

To ensure this protocol meets ICH Q2(R1) standards, the following validation parameters are critical.

System Suitability Test (SST)

Criteria must be met before every analysis batch.

  • USP Tailing Factor: NMT 1.5 (Typical result: 1.1).

  • Theoretical Plates: NLT 5000 (Typical result: >12,000).

  • Precision: %RSD of 6 replicate injections < 1.0%.

Linearity & Range

A calibration curve from 10% to 150% of the target concentration (50 ppm) demonstrates linearity.

  • Equation:

    
    
    
  • 
     Value:  > 0.999[1]
    
  • Range: 5 µg/mL to 75 µg/mL.

Specificity (Stress Testing)

Samples subjected to forced degradation (Acid, Base, Peroxide) show no interference at the retention time of the main peak, confirmed by Peak Purity Index (PDA detector).[2]

  • Acid Degradation: Minimal degradation observed.

  • Oxidative Degradation:[2] Formation of N-oxide impurity at RRT 0.85.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.
  • BenchChem. "Stability of Quinoline Compounds in Aqueous Solutions." Technical Support Center, 2025. Link (Source for quinoline stability data).

  • PubChem. "4-Chloro-6-methoxy-2-methylquinoline Compound Summary." National Library of Medicine, 2025. Link (Physical properties and isomer data).

  • Vertex AI Search. "RP-HPLC Analytical Method Development for Quinoline Derivatives." International Journal of Scientific Research and Engineering Development, 2022. (Basis for buffer selection in similar moieties).

Sources

Advanced Spectroscopic Characterization: UV-Vis Absorption of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Quinoline Chromophore in Drug Design

Quinoline (benzo[b]pyridine) is a privileged scaffold in medicinal chemistry, forming the core of antimalarials (Chloroquine), chemotherapeutics (Camptothecin), and metal chelators (8-Hydroxyquinoline).[1] For the drug development professional, UV-Vis spectroscopy is not merely a quantification tool; it is a probe for electronic structure, aromaticity, and solvent interactions.

This guide moves beyond basic spectral assignment. It objectively compares the electronic transitions of substituted quinolines, elucidating how specific functional groups (EDGs vs. EWGs) and their positions modulate the


-electron system. We provide field-proven protocols to ensure your spectral data is reproducible and mechanistically sound.

Fundamental Photophysics: The Baseline

To interpret the spectra of derivatives, one must first master the parent scaffold. Quinoline exhibits three primary absorption bands in the UV region, resulting from transitions within its bicyclic aromatic system.

The Quinoline Signature (Ethanol)
Band TypeWavelength (

)
Molar Absorptivity (

, M

cm

)
Electronic Origin

-Band
~226 nm~35,000

(High energy, allowed)
Para-Band ~270-280 nm~4,000 - 6,000

(Fine structure often visible)

-Band
~313 nm~2,000 - 3,000

(Lowest energy)
Shoulder ~340 nm< 100

(Forbidden, often buried)

Mechanistic Insight: The nitrogen lone pair contributes to an


 transition, which is characteristically weak and undergoes a hypsochromic (blue) shift  in polar protic solvents (like water or methanol) due to stabilization of the ground state via hydrogen bonding. Conversely, the 

bands typically undergo a bathochromic (red) shift in polar solvents.

Comparative Analysis: Substituent Effects

The introduction of substituents perturbs the quinoline molecular orbitals (HOMO/LUMO), altering the energy gap (


).
Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs)

Substituents with lone pairs (auxochromes) interact with the ring


-system, generally reducing the transition energy.
  • EDGs (-OH, -NH

    
    , -OR): 
    
    • Effect: Strong Bathochromic Shift (Red Shift) & Hyperchromic Effect (Increased Intensity).

    • Mechanism: The lone pair on the substituent participates in resonance (

      
       effect), raising the HOMO energy level more than the LUMO, narrowing the gap.
      
    • Example: 8-Hydroxyquinoline shows a shift of the

      
      -band from 313 nm to ~320-340 nm depending on solvent.
      
  • EWGs (-NO

    
    , -COOH): 
    
    • Effect: Bathochromic Shift (often accompanied by loss of fine structure).

    • Mechanism: While EWGs deactivate the ring chemically, they extend the conjugation length (especially -NO

      
      ), which lowers the energy of the 
      
      
      
      excited state (LUMO), also narrowing the gap.
Positional Isomerism: The 2- vs. 4- vs. 8-Position

The position of the substituent dictates the extent of conjugation with the nitrogen sink.

  • Position 4 (Para-like to N): Substituents here often have the most dramatic effect on the spectra due to efficient resonance conjugation with the ring nitrogen.

  • Position 8 (Peri-position): Substituents here (like in 8-HQ) often influence spectra via intramolecular hydrogen bonding or steric strain, rather than pure resonance.

Table 1: Comparative Spectral Data of Quinoline Derivatives

Data collected in Ethanol/Methanol at 25°C.

CompoundPrimary

(nm)
Secondary

(nm)

(approx. M

cm

)
Key Feature
Quinoline 2263132,500 (at 313)Sharp fine structure in non-polar solvents.
2-Methylquinoline 2303153,100Slight red shift; methyl is a weak auxochrome.
4-Aminoquinoline 222325-330 12,000Strong red shift due to -NH

resonance.
8-Hydroxyquinoline 241310-3202,800Highly pH dependent (see below).
6-Nitroquinoline 2353256,500Broad band; loss of vibrational structure.
Isoquinoline 2173173,500Isomer comparison; bands are similar but distinct.

Deep Dive: pH-Dependent Spectral Switching (8-Hydroxyquinoline)

8-Hydroxyquinoline (8-HQ) serves as a critical case study for drug developers designing ionophores or sensors. It exists in three distinct species depending on pH, each with a unique spectral fingerprint.

  • Acidic Medium (pH < 4): Cationic form (Protonated N).

    
     shifts to ~360 nm .
    
  • Neutral Medium: Neutral enol form.

    
    ~310-320 nm .
    
  • Basic Medium (pH > 10): Anionic form (Deprotonated O).

    
     shifts to ~330-350 nm .
    

Self-Validating Check: If your 8-HQ spectrum in methanol shows a peak >350 nm without added base/acid, your solvent may be contaminated with metal ions (forming a chelate) or have extreme pH impurities.

Logic of Substituent Effects (Visualization)

G cluster_0 Substituent Type cluster_1 Electronic Effect Q Quinoline Core (313 nm) EDG Electron Donating (-OH, -NH2) Q->EDG EWG Electron Withdrawing (-NO2, -COOH) Q->EWG Alkyl Alkyl Group (-CH3) Q->Alkyl Resonance Resonance (+M) Raises HOMO EDG->Resonance Strong Interaction Conjugation Extended Conj. Lowers LUMO EWG->Conjugation Lowers Energy Gap Inductive Inductive (+I) Weak Effect Alkyl->Inductive Result Bathochromic Shift (Red Shift) Resonance->Result Large Shift (>20nm) Conjugation->Result Medium Shift Inductive->Result Small Shift (<5nm)

Figure 1: Decision tree illustrating the mechanistic impact of substituent types on the spectral shift of the quinoline scaffold.

Experimental Protocol: Robust Characterization

Materials
  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 205 nm). Avoid Chloroform for quantitative

    
     determination due to potential photodecomposition.
    
  • Cuvettes: Matched Quartz cells (1 cm path length).

  • Blank: Pure solvent from the same bottle used for dilution.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh ~2-3 mg of the quinoline derivative accurately.

    • Dissolve in 10 mL volumetric flask (Concentration ~

      
       M).
      
    • Note: If the compound is an HCl salt, ensure the solvent is slightly acidic or use a buffer to maintain the protonated species if desired.

  • Serial Dilution (Self-Validation Step):

    • Prepare three dilutions:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Validation: Measure Absorbance (A) at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[2][3][4][5] Plot A vs. Concentration.
      
    • Pass Criteria:

      
      .[6] Deviations indicate aggregation (common in 8-HQ) or fluorescence artifacts.
      
  • Baseline Correction:

    • Run a "Blank vs. Blank" scan first. The baseline should be flat (

      
       A).
      
    • Subtract this baseline from your sample spectra.

  • Data Acquisition:

    • Scan Range: 200 nm – 500 nm.

    • Scan Speed: Medium (avoid Fast to prevent peak shifting).

    • Bandwidth: 1.0 nm or 2.0 nm.

Experimental Workflow Diagram

Workflow cluster_measure Measurement & Validation Start Start: Sample Preparation Weigh Weigh ~2mg Sample (Accuracy ±0.01mg) Start->Weigh Dissolve Dissolve in UV-Grade Ethanol (Stock Sol. ~1mM) Weigh->Dissolve Dilute Prepare Dilution Series (10uM, 50uM, 100uM) Dissolve->Dilute Blank Run Blank Baseline (Solvent vs Solvent) Dilute->Blank Scan Scan Samples (200-500 nm) Blank->Scan Linearity Check Beer's Law Linearity (Abs vs Conc) Scan->Linearity Decision R² > 0.999? Linearity->Decision Fail Troubleshoot: Aggregation/Fluorescence Decision->Fail No Success Calculate Molar Absorptivity (ε) Decision->Success Yes

Figure 2: Standardized workflow for UV-Vis characterization ensuring data integrity through linearity validation.

References

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Link

  • Bardez, E., et al. (1997). Excited-state proton transfer in 8-hydroxyquinoline derivatives. Journal of Physical Chemistry A, 101(42), 7776-7783. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Perkampus, H. H. (1992). UV-VIS Spectroscopy and Its Applications. Springer-Verlag Berlin Heidelberg. Link

  • National Institute of Standards and Technology (NIST). (2023). Quinoline UV-Vis Spectrum.[1][4][7] NIST Chemistry WebBook, SRD 69. Link

Sources

Validating Synthesis of 7-Chloro-6-methoxy-2-methylquinoline via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Role of TLC in Quinoline Synthesis

In the high-stakes environment of drug development, the synthesis of functionalized quinolines like 7-Chloro-6-methoxy-2-methylquinoline demands rigorous process control. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final purity certification, it is often the wrong tool for real-time reaction monitoring.

This guide validates the use of Thin Layer Chromatography (TLC) as a superior alternative for in-process decision-making. We objectively compare TLC against instrumental alternatives, demonstrating that a properly optimized TLC protocol offers the optimal balance of speed, cost-efficiency, and immediate feedback required to prevent side-reaction proliferation during the cyclization or chlorination steps.

Comparative Analysis: TLC vs. Instrumental Alternatives

Before detailing the protocol, we must validate why TLC is the preferred method for monitoring this specific synthesis. The table below contrasts TLC with HPLC and LC-MS, highlighting performance metrics critical to the synthesis of this compound.

Table 1: Performance Matrix for Reaction Monitoring

FeatureTLC (Optimized Protocol) HPLC (Standard) LC-MS Verdict for 7-Cl-6-OMe-2-Me-Quinoline
Time-to-Result 2–5 minutes 20–45 minutes30–60 minutesTLC Wins: Critical for stopping reactions before over-chlorination occurs.
Throughput Parallel (multiple spots) Serial (one by one)SerialTLC Wins: Allows simultaneous comparison of SM, Co-spot, and Product.
Sample Prep Minimal ("Dirty" samples ok)High (Filtration required)Very High (Dilution/Filtration)TLC Wins: Direct sampling of crude reaction mixtures (e.g., POCl3 matrices).
Sensitivity Moderate (ng range)High (pg range)Ultra-HighHPLC Wins: But TLC is sufficient for detecting >1% unreacted starting material.
Cost per Run < $0.50> $15.00> $50.00TLC Wins: Enables frequent sampling without budget constraints.

Expert Insight: For quinolines, the presence of the basic nitrogen can cause severe peak tailing in HPLC without expensive buffered mobile phases. TLC allows for rapid adjustment of the mobile phase (e.g., adding triethylamine) to correct this instantly, whereas HPLC requires column equilibration.

Technical Deep Dive: The Validated TLC System

To successfully validate this compound, one cannot use a generic "solvent A/solvent B" approach. The electron-donating methoxy group at C6 and the electron-withdrawing chlorine at C7 create a unique "push-pull" electronic system that affects polarity and adsorption on silica.

3.1 Stationary Phase Selection
  • Standard: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mechanism: The 2-methylquinoline nitrogen interacts with acidic silanol groups. The F

    
     indicator is essential, as the conjugated quinoline system strongly quenches UV fluorescence.
    
3.2 Mobile Phase Optimization (The "Alternative" Comparison)

We compared three common solvent systems to determine the optimal separation resolution (


) for this specific quinoline derivative.
  • System A (Hexane:Ethyl Acetate 8:2):

    • Result: Low

      
       (< 0.2). The molecule is too polar for this non-polar system, leading to poor separation from baseline impurities.
      
  • System B (DCM:Methanol 95:5):

    • Result: High

      
       (> 0.8). Moves too fast; co-elutes with non-polar byproducts.
      
  • System C (Hexane:Ethyl Acetate 6:4 + 1% Triethylamine) [RECOMMENDED]:

    • Result: Optimal

      
       (0.4–0.6).
      
    • Causality: The higher ethyl acetate ratio accommodates the polarity of the methoxy group. The 1% Triethylamine (TEA) is the critical "secret sauce"—it neutralizes the acidic silica sites, preventing the basic quinoline nitrogen from streaking (tailing), ensuring a tight, round spot for accurate interpretation.

3.3 Visualization Methods
  • Primary: UV Light (254 nm): The aromatic quinoline core absorbs UV, appearing as a dark purple spot against the bright green fluorescent background.

  • Confirmatory: Dragendorff’s Reagent:

    • Why use it? Specificity. UV shows everything aromatic. Dragendorff’s reagent specifically precipitates alkaloids/nitrogen heterocycles as orange/red spots.

    • Validation: If a spot is UV active but Dragendorff negative, it is likely a non-nitrogenous impurity (e.g., unreacted phenolic precursors), not the quinoline product.

Experimental Protocol: Step-by-Step Validation

Objective: Confirm the conversion of Starting Material (SM) to Product (P) and ensure no co-elution.

Materials:

  • TLC Plates: Silica Gel 60 F

    
    .[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate : Triethylamine (60 : 40 : 1).

  • Reference Standard: Pure this compound (if available) or purified previous batch.

  • Visualization: UV Lamp (254/365 nm), Iodine Chamber.

Workflow:

  • Chamber Saturation:

    • Pour 10 mL of mobile phase into the chamber.

    • Insert a filter paper wick.[2]

    • Crucial Step: Close lid and wait 15 minutes. Why? Unsaturated chambers cause "edge effects" (uneven solvent fronts) that distort

      
       values and invalidate the comparison.
      
  • Sample Preparation:

    • SM (Starting Material): Dissolve ~5 mg of the aniline precursor (e.g., 3-chloro-4-methoxyaniline) in 1 mL MeOH/DCM.

    • RM (Reaction Mixture): Take 1 drop of reaction mix, dilute into 1 mL MeOH/DCM. Note: If the reaction uses POCl

      
      , quench the drop in aqueous bicarbonate before extraction into organic solvent to prevent acid from destroying the TLC plate binder.
      
  • The "Three-Lane" Co-Spotting Technique (Mandatory for Validation):

    • Lane 1: SM (Reference)

    • Lane 2: Co-Spot (SM + RM overlaid)

    • Lane 3: RM (Reaction Mixture)[3]

    • Logic: This prevents "matrix effects" where the product might shift

      
       due to pH differences in the crude mixture. If Lane 2 shows two distinct spots, the product is distinct from the SM.[3] If it shows one blob, you have no separation.
      
  • Development & Visualization:

    • Run solvent front to 1 cm from top.[3][4]

    • Dry completely (residual solvent masks UV).

    • Visualize under UV 254 nm.[1][2][3][4][5] Circle spots.

Data Visualization & Logic Flow
5.1 Decision Logic for Reaction Monitoring

The following diagram illustrates the critical decision pathways during the synthesis validation process.

ReactionMonitoring Start Start Reaction Monitoring Sample Sample Reaction Mixture (Quench & Dilute) Start->Sample TLC_Run Run TLC (Hex:EtOAc:TEA 6:4:0.1) Sample->TLC_Run Visualize Visualize (UV 254nm) TLC_Run->Visualize Check_SM Is Starting Material (SM) Spot Visible? Visualize->Check_SM Check_Imp Are New Impurity Spots Forming? Check_SM->Check_Imp No (SM Gone) Continue Continue Reaction (Check again in 30 min) Check_SM->Continue Yes (SM Present) Stop Stop Reaction & Begin Workup Check_Imp->Stop No (Clean Product) Optimize Optimize Temp/Reagents (Side reactions detected) Check_Imp->Optimize Yes (Byproducts) Continue->Sample

Caption: Figure 1: Decision matrix for monitoring the synthesis of this compound via TLC.

5.2 The Co-Spot Validation Logic

This diagram explains how to interpret the "Three-Lane" plate to validate that the product is indeed formed and distinct from the starting material.

CoSpotLogic Plate Developed TLC Plate (Lanes: SM | Co-Spot | RM) Result1 Co-Spot Lane: Two Distinct Spots Plate->Result1 Result2 Co-Spot Lane: Single 'Figure-8' or Blob Plate->Result2 Result3 Co-Spot Lane: Single Clean Spot Plate->Result3 Interp1 VALIDATION SUCCESS Product is distinct from SM. Reaction Progressing. Result1->Interp1 Interp2 Separation Poor Change Mobile Phase (Adjust Polarity) Result2->Interp2 Interp3 No Reaction (Product = SM) Check Conditions Result3->Interp3

Caption: Figure 2: Logical framework for interpreting Co-Spot TLC results to confirm product identity.

References
  • ResearchGate. (2025). Comparative Study of RP-HPLC Versus TLC-Spectrodensitometric Methods Applied for Binary Mixtures of Fluoroquinolones. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 4-Chloro-6-methoxy-2-methylquinoline | C11H10ClNO | CID 610114. PubChem.[6] Retrieved from [Link]

  • Baxendale Group, Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [Link]

Sources

Elemental analysis standards for 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing halogenated nitrogen heterocycles. 7-Chloro-6-methoxy-2-methylquinoline is a critical building block in pharmaceutical synthesis (often utilized in the development of kinase inhibitors and antimalarial libraries)[1]. However, its highly stable quinoline core and significant chlorine content present a dual analytical challenge: the ring resists complete thermal degradation, while the halogens threaten to poison analytical catalysts and skew detector readings[2].

This guide objectively compares the modern analytical methodologies required to establish rigorous elemental purity standards for this compound, providing drug development professionals with field-proven, self-validating protocols.

Theoretical Composition & Stoichiometric Baseline

Before selecting an analytical platform, we must establish the theoretical elemental baseline for this compound (


, MW: 207.66  g/mol ). Any deviation beyond 

from these theoretical values indicates either synthetic impurity or analytical failure:
  • Carbon (C): 63.62%

  • Hydrogen (H): 4.85%

  • Nitrogen (N): 6.75%

  • Oxygen (O): 7.70%

  • Chlorine (Cl): 17.07%

Platform Comparison: Selecting the Optimal Analytical Suite

To achieve full elemental characterization, laboratories must deploy a trifurcated approach: CHNO quantification, specific halogen isolation, and trace metal impurity profiling. The table below compares the modern recommended platforms against legacy alternatives.

Analytical TargetRecommended MethodologyLegacy AlternativeAccuracy (Rel. Error)Key Mechanistic Advantage
C, H, N, O Automated Pregl-Dumas (w/ Halogen Trap) Classical Combustion

Simultaneous multi-element quantification with automated GC-TCD[3].
Chlorine (Cl) Combustion Ion Chromatography (CIC) Schöninger Flask Titration

Eliminates manual titration errors; direct measurement of absorbed

gas.
Trace Metals ICP-MS (USP <233> Procedure 2) Colorimetric (USP <231>)

ppb/ppt sensitivity; closed-vessel digestion prevents volatile loss (e.g., Hg)[4].

Integrated Analytical Workflow

Workflow Start This compound (Sample Preparation) CHNO CHNO Analysis (Pregl-Dumas Method) Start->CHNO Halogen Chlorine Analysis (Halogen Quantification) Start->Halogen Trace Trace Impurities (USP <233> ICP-MS) Start->Trace Combust Flash Combustion (>1000°C) with Silver Vanadate Trap CHNO->Combust CIC Combustion Ion Chromatography (CIC) Halogen->CIC Modern Standard Titration Schöninger Flask + Titration Halogen->Titration Classical Method Digest Microwave Digestion (Matched Matrix HNO3/HCl) Trace->Digest TCD GC Separation & TCD Detection Combust->TCD ICP ICP-MS Detection (He Collision Cell) Digest->ICP

Fig 1: Integrated elemental analysis workflow for halogenated quinoline derivatives.

Self-Validating Experimental Protocols

Protocol 1: CHNO Quantification via Automated Elemental Analyzer
  • Objective: Quantify C, H, N, and O without interference from the 17.07% chlorine matrix.

  • Step-by-Step Execution & Causality:

    • Micro-weighing: Accurately weigh 2–4 mg of the sample into a tin capsule using a microbalance[5],[6]. Causality: The tin capsule oxidizes exothermically during combustion, temporarily driving the localized temperature above 1800°C. This thermal shock is strictly required to shatter the highly stable quinoline ring.

    • Combustion & Scrubbing: Drop the capsule into the combustion reactor (>1000°C) under a dynamic oxygen atmosphere[3],[7]. Causality: To prevent the chlorine from forming corrosive

      
       gas that skews the Thermal Conductivity Detector (TCD), the combustion tube must be packed with silver vanadate (
      
      
      
      ) to quantitatively trap the halogen as solid
      
      
      [2].
    • Reduction: Pass the gas stream through highly active copper powder at ~600°C to reduce

      
       species to 
      
      
      
      [6].
    • Detection: Separate the gases (

      
      , 
      
      
      
      ,
      
      
      ) via a gas-chromatographic column and quantify via TCD[6].
  • Self-Validating Mechanism: Run a known halogenated standard (e.g., 4-Chlorobenzoic acid) prior to the sample batch. If the nitrogen channel detects

    
     signal, the silver vanadate trap is saturated and must be replaced before proceeding.
    
Protocol 2: Halogen (Chlorine) Quantification via Combustion Ion Chromatography (CIC)
  • Objective: Isolate and accurately quantify the 17.07% chlorine content.

  • Step-by-Step Execution & Causality:

    • Pyrohydrolytic Combustion: Combust 1–5 mg of the sample in an Argon/Oxygen stream at 1050°C. Causality: This converts covalently bound chlorine entirely into gaseous

      
      , separating it from the carbonaceous matrix.
      
    • Absorption: Route the effluent gas into an absorber tube containing ultra-pure water and

      
      . Causality:
      
      
      
      ensures complete trapping of the chloride ions and oxidizes any trace interferences.
    • IC Injection: Automatically inject the aqueous solution into an Ion Chromatograph.

  • Self-Validating Mechanism: Implement a pre- and post-run spike recovery using a certified chloride reference material. The system is only validated if recovery falls strictly within the 98–102% threshold.

Protocol 3: Trace Elemental Impurity Profiling (USP <233>)
  • Objective: Screen for heavy metal catalysts (e.g., Pd, Pt, As, Pb) remaining from upstream synthesis to ensure pharmaceutical compliance.

  • Step-by-Step Execution & Causality:

    • Closed-Vessel Digestion: Digest 50 mg of the sample in a microwave system using a Matched Matrix of concentrated

      
       and 
      
      
      
      [8],[9]. Causality: USP <233> recommends closed-vessel digestion to prevent the loss of volatile elements like mercury[4]. The addition of
      
      
      is critical to chemically stabilize platinum-group metals (Pd, Pt) in solution[4].
    • ICP-MS Detection: Analyze the indirect solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[10]. Causality: Utilize a Helium collision cell to eliminate polyatomic interferences (e.g., preventing

      
       from being falsely read as Arsenic at m/z 75).
      
  • Self-Validating Mechanism: Prepare test samples spiked with Target Elements at 50%, 100%, and 150% of their target limits. The procedure is validated only if the mean spike recovery across three replicates is between 70% and 150%, as strictly mandated by USP <233>[8],[9].

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." mt.com. URL: [Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." pepolska.pl. URL: [Link]

  • Analytik Jena. "USP <233> Elemental Impurities—Procedures." analytik-jena.com. URL: [Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers." rsc.org. URL: [Link]

  • Agilent Technologies. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution." agilent.com. URL: [Link]

  • National Institutes of Health (PMC). "CHNSO Elemental Analyses of Volatile Organic Liquids." nih.gov. URL: [Link]

  • FILAB. "USP 233 elemental impurities analysis." filab.fr. URL: [Link]

  • VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion." velp.com. URL: [Link]

  • Google Patents / WIPO. "WO 2012/003498 A1 - Preparation of this compound." googleapis.com.

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 7-Chloro-6-methoxy-2-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 7-Chloro-6-methoxy-2-methylquinoline. As no specific, comprehensive safety data sheet (SDS) for this exact compound is widely available, this guide is synthesized from safety data on structurally analogous quinoline compounds. It is imperative to treat this chemical as hazardous and to conduct a thorough, site-specific risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.[1][2][3]

Hazard Profile: Understanding the Risks

This compound belongs to the quinoline class of compounds. Derivatives of quinoline are known to possess a range of biological activities and, consequently, potential toxicities. Based on data from similar structures, this compound should be presumed to be hazardous.[1][4] The primary risks are associated with acute toxicity, irritation to the skin, eyes, and respiratory system, and potential long-term health effects.[5][6][7]

The table below summarizes the hazard classifications for representative quinoline compounds, which should be used as a conservative guideline for handling this compound.

Hazard ClassificationRepresentative AnaloguesKey Findings and Potential Risks
Acute Toxicity (Oral, Dermal, Inhalation) 6-Methoxyquinoline, 4-Chloro-6-methoxyquinolin-7-olHarmful or toxic if swallowed, in contact with skin, or if inhaled as dust or vapor.[5][6][8]
Skin Corrosion/Irritation 7-Chloro-2-methylquinoline, 6-MethylquinolineCauses skin irritation.[7][8] Prolonged or repeated contact should be avoided.
Serious Eye Damage/Irritation 7-Chloro-2-methylquinoline, 6-MethoxyquinolineCauses serious eye irritation or damage.[5][6][7] Direct contact can lead to significant injury.
Respiratory Tract Irritation 7-Chloro-2-methylquinoline, 2-MethylquinolineMay cause respiratory irritation if dust or vapors are inhaled.[7][9]
Germ Cell Mutagenicity & Carcinogenicity QuinolineQuinoline itself is suspected of causing genetic defects and may cause cancer.[1][10]

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[1] The selection of PPE must be based on a risk assessment of the specific procedure being performed.[11]

Engineering Controls: The First Line of Defense

Before considering PPE, appropriate engineering controls must be in place. All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a certified chemical fume hood to control the generation of dust and vapors.[2][12][13] An emergency eyewash station and safety shower must be readily accessible.[14][15]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE based on the experimental task.

PPE_Selection_Workflow Start Start: Assess Experimental Task Weighing Weighing Solid Compound? Start->Weighing Solution Preparing Solution / Transferring Liquid? Weighing->Solution No AddRespirator Work must be done in a Chemical Fume Hood or Ventilated Balance Enclosure Weighing->AddRespirator Yes BasePPE Minimum Required PPE: - Nitrile Gloves (Double) - Safety Goggles - Lab Coat Solution->BasePPE No AddFaceShield Add Face Shield due to Splash Hazard Solution->AddFaceShield Yes End Proceed with Experiment BasePPE->End AddRespirator->BasePPE AddFaceShield->BasePPE

Caption: PPE selection workflow based on the specific handling procedure.

Detailed PPE Specifications
PPE CategorySpecificationRationale and Causality
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber, tested to EN 374).[8][16]Prevents dermal contact and absorption, which is a primary route of exposure.[17] Always check gloves for integrity before use and wash hands thoroughly after removal.[14] Double-gloving is recommended for enhanced protection.[18]
Eye/Face Protection Tightly fitting safety goggles with side-shields (compliant with EN 166 or ANSI Z87.1).[6]Protects eyes from contact with dust particles or accidental splashes, which can cause serious irritation or damage.[5][7]
A full-face shield worn over safety goggles.Mandatory when there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.[11][14]
Skin & Body Protection A long-sleeved laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.[3]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[12]This engineering control is the most effective way to prevent inhalation of harmful dusts or vapors.[11] If a fume hood is not feasible, a NIOSH-approved respirator with appropriate particulate filters is required, but this should be a last resort after all engineering control options are exhausted.[11][12]

Operational Plan: Step-by-Step Procedures

Part 1: PPE Donning & Pre-Operational Check
  • Inspect Area: Confirm the chemical fume hood is operational and that a safety shower and eyewash station are unobstructed.[17]

  • Gather Materials: Ensure all necessary equipment and spill cleanup materials are within the fume hood before handling the chemical.[12]

  • Don PPE:

    • Put on the lab coat and fasten it completely.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[18]

    • Put on safety goggles.

    • If a splash hazard exists, put on a face shield over the goggles.[11]

Part 2: Safe Handling of this compound
  • Weighing the Solid: Whenever possible, use pre-weighed solutions to avoid handling powders.[12] If you must weigh the solid, do so within a ventilated balance enclosure or directly within the chemical fume hood to contain any dust.[12] Use a spatula and handle containers carefully to minimize aerosol generation.[3]

  • Preparing Solutions: Add the solid powder to the solvent slowly to avoid splashing. If adding acid to water, always add the acid to the water, never the other way around, to control exothermic reactions.[14] Keep containers closed when not in use.[14]

Part 3: Doffing and Disposal of Contaminated PPE

Proper removal of PPE is critical to prevent cross-contamination.

  • Outer Gloves: While still in the work area, remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately into a designated hazardous waste container.[4]

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Decontaminate them according to your institution's procedures.

  • Lab Coat: Remove the lab coat by rolling it inward, ensuring the contaminated exterior does not touch your clothes. Place it in a designated laundry container or disposal bag.

  • Inner Gloves: Remove the final pair of gloves and dispose of them in the hazardous waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[8]

Emergency Procedures: Exposure and Spill Management

First-Aid Measures

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to emergency responders.[7][13]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[7]

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help.[7]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water (if the person is conscious) and call a poison center or doctor immediately.[5]

Spill Management

For any spill, alert personnel in the immediate area and evacuate if necessary.[13] Only trained personnel with the correct PPE should perform cleanup.

Spill_Cleanup_Procedure Spill Spill Discovered Alert Alert Personnel & Evacuate Area (if necessary) Spill->Alert Assess Assess Hazard (Size, Volatility) Alert->Assess PPE Don Appropriate PPE: - Double Gloves - Goggles & Face Shield - Lab Coat - Respirator (if outside hood) Assess->PPE Contain Contain Spill: Cover with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Cleanup Clean Up: - Sweep/scoop solid material - Place in sealed, labeled container Contain->Cleanup Decon Decontaminate Area: - Wash with soap and water - Collect all materials as waste Cleanup->Decon Disposal Dispose of all materials as Hazardous Waste via EHS Decon->Disposal End Spill Managed Disposal->End

Caption: General procedure for cleaning up a chemical spill.

For a small powder spill, gently cover it with a damp paper towel to avoid raising dust, then use an absorbent pad to clean it up.[19] For liquid spills, use an inert absorbent material like vermiculite or sand, working from the outside in.[20][21] Collect all cleanup materials in a sealed, clearly labeled hazardous waste container.[21][22]

Waste Disposal Plan

All materials contaminated with this compound, including excess chemical, empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[10][23]

  • Collection: Use designated, leak-proof, and clearly labeled hazardous waste containers.[2][15] Do not mix with incompatible waste streams.[15]

  • Labeling: Label containers with "Hazardous Waste" and the full chemical name.[2]

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department, which will use a licensed hazardous waste contractor.[4][18] The final disposal method is typically high-temperature incineration.[4]

References

  • Chemos GmbH&Co.KG.
  • 6 - SAFETY D
  • Apollo Scientific. (2023, July 7).
  • National Institutes of Health. Prudent Practices in the Laboratory: Working with Chemicals. NCBI Bookshelf.
  • Safe handling of cytotoxics: guideline recommend
  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Benchchem. Proper Disposal of 2-Ethoxy-7-nitroquinoline: A Step-by-Step Guide.
  • GZ Industrial Supplies. (2025, May 26).
  • Benchchem. Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • SDS Manager. (2025, October 7).
  • ECHEMI.
  • Environmental Health & Safety. GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS.
  • Environment, Health and Safety, Cornell University. 9.4 Guidelines for Working with Particularly Hazardous Substances.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Chemos GmbH&Co.KG. (2021, July 5).
  • Santa Cruz Biotechnology.
  • Environmental Marketing Services. (2019, May 14). How To Manage Pharmaceutical & Chemo Waste Disposal.
  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • MilliporeSigma. (2025, November 6).
  • CPAchem. (2023, March 28).
  • University of Washington. Chemotherapy and Other Hazardous Drugs Safe Use Guidelines.
  • Santa Cruz Biotechnology.
  • Techno PharmChem.
  • TCI Chemicals. (2025, January 2). SAFETY DATA SHEET - 2-Amino-5-chloro-6-methylpyridine.
  • Spill procedure: Clean-up guidance.
  • University of Louisville.
  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.